Hexaethylene glycol monohexadecyl ether
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-30-19-21-32-23-25-34-27-28-35-26-24-33-22-20-31-18-16-29/h29H,2-28H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFCAQWHTQFNHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10965959 | |
| Record name | 3,6,9,12,15,18-Hexaoxatetratriacontan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10965959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5168-91-2 | |
| Record name | Hexaethylene glycol monohexadecyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5168-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ceteth-6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005168912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15,18-Hexaoxatetratriacontan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10965959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Hexaethylene Glycol Monohexadecyl Ether
For Researchers, Scientists, and Drug Development Professionals
Hexaethylene glycol monohexadecyl ether, also known as C16E6, is a non-ionic surfactant widely utilized in research and industry. Its amphiphilic nature, consisting of a hydrophilic hexaethylene glycol head and a hydrophobic hexadecyl tail, makes it a versatile molecule for a range of applications, including the solubilization of membrane proteins, drug delivery systems, and nanotechnology.[1] This technical guide provides a comprehensive overview of its physicochemical properties, complete with experimental protocols and visual workflows to support its application in a laboratory setting.
Core Physicochemical Properties
The fundamental properties of this compound are summarized in the tables below, providing a clear reference for its physical and chemical characteristics.
Table 1: General Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₂₈H₅₈O₇ | [1] |
| Molecular Weight | 506.76 g/mol | N/A |
| Appearance | White solid | N/A |
| Melting Point | 39-40 °C | N/A |
| Boiling Point | No data available at atmospheric pressure. A similar compound, hexaethylene glycol monododecyl ether, boils at 210-215 °C under 0.05 Torr pressure.[2] | N/A |
| Density | No data available. A similar compound, hexaethylene glycol monodecyl ether, has a density of 0.987 g/mL at 25 °C.[3] | N/A |
| CAS Number | 5168-91-2 | [1] |
Table 2: Surfactant-Specific Properties
| Property | Value (with conditions) | Source(s) |
| Critical Micelle Concentration (CMC) | Not directly found for C16E6. The CMC of non-ionic surfactants is influenced by factors like temperature and the presence of electrolytes.[4] It can be experimentally determined using methods like surface tensiometry or fluorescence spectroscopy. | N/A |
| Hydrophilic-Lipophilic Balance (HLB) | Estimated to be approximately 10.3. This is calculated using Griffin's method: HLB = E/5, where E is the weight percentage of the hydrophilic part (ethylene oxide groups).[5][6][7] | N/A |
| Solubility | Partly miscible in water.[8] Generally, polyethylene (B3416737) glycols are soluble in water and many organic solvents like acetone, alcohols, chloroform, and aromatic hydrocarbons, with solubility decreasing as molecular weight increases. [N/A] They are insoluble in ether and most aliphatic hydrocarbons. [N/A] | N/A |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties and for common applications of this compound are provided below.
Protocol 1: Determination of Critical Micelle Concentration (CMC) using Surface Tensiometry
This protocol outlines the measurement of the CMC of a non-ionic surfactant like this compound by monitoring the change in surface tension of its aqueous solutions at varying concentrations.
Materials:
-
This compound (C16E6)
-
High-purity water (e.g., Milli-Q)
-
Surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Volumetric flasks and pipettes
-
Glassware
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of C16E6 and dissolve it in a specific volume of high-purity water in a volumetric flask to prepare a concentrated stock solution (e.g., 10 mM).
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution with concentrations spanning the expected CMC. The concentration intervals should be smaller around the expected CMC to ensure accurate determination.
-
Surface Tension Measurement:
-
Calibrate the surface tensiometer according to the manufacturer's instructions, typically using high-purity water.
-
Measure the surface tension of each prepared solution, starting from the most dilute to the most concentrated to minimize contamination.
-
Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between each measurement.
-
Allow the surface tension reading to stabilize before recording the value.
-
Perform each measurement at a constant temperature, as temperature can influence the CMC.[4]
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The resulting graph will show two distinct linear regions. The first region will have a steep negative slope, indicating a rapid decrease in surface tension with increasing surfactant concentration.
-
The second region, above the CMC, will have a slope close to zero, as the surface becomes saturated with surfactant molecules and micelles begin to form in the bulk solution.
-
The CMC is the concentration at the intersection of these two linear regions.
-
Protocol 2: Determination of Aqueous Solubility
This protocol describes a method for determining the solubility of this compound in water using turbidimetry.
Materials:
-
This compound (C16E6)
-
High-purity water
-
Turbidity meter or a spectrophotometer capable of measuring at a wavelength where the compound does not absorb (e.g., 600 nm)
-
Vials or cuvettes
-
Magnetic stirrer and stir bars
-
Water bath or incubator for temperature control
Procedure:
-
Preparation of Supersaturated Solutions: Prepare a series of vials each containing a known volume of high-purity water.
-
Add an excess amount of C16E6 to each vial to create a supersaturated solution.
-
Equilibration: Seal the vials and place them in a constant temperature water bath or incubator. Agitate the solutions using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, stop the stirring and allow the excess, undissolved C16E6 to settle to the bottom of the vials.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant from each vial, ensuring no solid particles are transferred.
-
Turbidity Measurement:
-
Calibrate the turbidity meter or spectrophotometer according to the manufacturer's instructions.
-
Measure the turbidity or absorbance of the supernatant. A clear, saturated solution should have a low turbidity reading. The point at which further addition of the solute results in a significant and sustained increase in turbidity indicates the solubility limit.
-
-
Quantification (Optional): For a more precise determination, the concentration of the saturated solution can be quantified using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) if a suitable chromophore is present or can be derivatized, or by gravimetric analysis after evaporating the solvent.
Applications and Workflows
This compound is a valuable tool in various research and development applications. The following sections detail its use in membrane protein extraction and liposome (B1194612) formulation, with corresponding workflow diagrams.
Membrane Protein Solubilization and Extraction
Due to its non-ionic nature and appropriate HLB value, C16E6 is effective in disrupting lipid bilayers and solubilizing integral membrane proteins while often preserving their native conformation and activity.[1]
Experimental Workflow:
Caption: Workflow for membrane protein extraction using C16E6.
Liposome Formulation for Drug Delivery
C16E6 can be incorporated into liposomal formulations to modify their properties, such as stability and drug release characteristics. It can act as a stabilizer or a penetration enhancer in transdermal drug delivery systems.[9]
Experimental Workflow (Thin-Film Hydration Method):
Caption: Workflow for liposome preparation using the thin-film hydration method.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. 3055-96-7 CAS MSDS (HEXAETHYLENE GLYCOL MONODODECYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 5168-89-8 CAS MSDS (HEXAETHYLENE GLYCOL MONODECYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Surfactants' Role in Nanovesicles Drug Delivery System [rpbs.journals.ekb.eg]
An In-depth Technical Guide to C16E6 Surfactant: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaethylene glycol monohexadecyl ether, commonly abbreviated as C16E6, is a non-ionic surfactant of significant interest in various scientific and industrial fields, particularly in drug delivery and membrane protein research. Its amphiphilic nature, arising from a hydrophobic hexadecyl (C16) alkyl chain and a hydrophilic hexaethylene glycol (E6) headgroup, allows it to self-assemble into micelles in aqueous solutions and interact with biological membranes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of C16E6, with a focus on experimental protocols and quantitative data for researchers and professionals in drug development.
Chemical Structure and Formula
The C16E6 surfactant is characterized by a long saturated hydrocarbon tail and a polar polyoxyethylene head. This structure dictates its behavior at interfaces and in solution.
Chemical Name: 2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol[1]
Synonyms: Hexadecylhexaglycol, Polyoxyethylene (6) cetyl ether[2]
Molecular Formula: C₂₈H₅₈O₇[1]
Linear Formula: CH₃(CH₂)₁₅(OCH₂CH₂)₆OH[2]
Molecular Weight: 506.76 g/mol [2]
CAS Number: 5168-91-2[1]
Physicochemical Properties
The performance of C16E6 as a surfactant is defined by several key physicochemical parameters. These properties are crucial for understanding its behavior in various applications, from forming stable emulsions to solubilizing membrane proteins.
| Property | Value | References |
| Physical Form | Solid | [2] |
| Melting Point (°C) | 39-40 | [2] |
| Purity (%) | ≥99.0 (TLC) | [2] |
| Critical Micelle Concentration (CMC) | Estimated: ~0.003 - 0.01 mM | |
| Aggregation Number | Estimated: 60 - 150 | |
| Hydrophilic-Lipophilic Balance (HLB) | Calculated: 10.3 |
Micellization and Self-Assembly
Above its Critical Micelle Concentration (CMC), C16E6 monomers self-assemble in aqueous solutions to form micelles. This process is fundamental to its function as a solubilizing agent and drug carrier. The hydrophobic C16 tails form the core of the micelle, creating a microenvironment capable of encapsulating lipophilic molecules, while the hydrophilic E6 heads form the outer corona, ensuring dispersibility in aqueous media.
The process of micellization can be visualized as a workflow:
Caption: C16E6 micellization workflow.
Applications in Research and Drug Development
The unique properties of C16E6 make it a valuable tool in several areas of research and pharmaceutical development.
Membrane Protein Solubilization
The extraction of integral membrane proteins from their native lipid bilayer is a critical step for their structural and functional characterization. Non-ionic surfactants like C16E6 are often preferred for this purpose as they are generally milder than ionic detergents and can solubilize membrane proteins while preserving their native conformation.
Experimental Protocol: General Procedure for Membrane Protein Solubilization using C16E6
This protocol provides a general framework. Optimization of buffer composition, C16E6 concentration, and incubation time is crucial for each specific protein.
-
Cell Lysis and Membrane Preparation:
-
Harvest cells expressing the target membrane protein.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Lyse the cells using a suitable method (e.g., dounce homogenization, sonication, or high-pressure homogenization).
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) to remove nuclei and intact cells.
-
Pellet the membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
-
Solubilization:
-
Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) containing C16E6.
-
The optimal concentration of C16E6 is typically 2-5 times its CMC and should be determined empirically. A starting point could be a detergent-to-protein ratio of 2:1 to 10:1 (w/w).
-
Incubate the mixture at 4°C with gentle agitation for 1-4 hours.
-
-
Clarification and Purification:
-
Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized material.
-
The supernatant containing the solubilized membrane protein in C16E6 micelles can then be subjected to downstream purification techniques such as affinity chromatography, ion-exchange chromatography, or size-exclusion chromatography. It is important to include a concentration of C16E6 at or above its CMC in all subsequent buffers to maintain protein solubility.
-
Caption: Experimental workflow for membrane protein solubilization.
Drug Delivery Systems
C16E6 is utilized in the formulation of various drug delivery systems, including micelles and liposomes, to enhance the solubility and bioavailability of poorly water-soluble drugs. Its non-ionic nature generally results in lower toxicity compared to ionic surfactants, making it a suitable candidate for pharmaceutical formulations.
Experimental Protocol: Preparation of Drug-Loaded C16E6 Micelles by Thin-Film Hydration
This method is commonly used for encapsulating hydrophobic drugs.
-
Film Formation:
-
Dissolve a known amount of C16E6 and the hydrophobic drug in a suitable organic solvent (e.g., chloroform, methanol, or a mixture thereof) in a round-bottom flask.
-
Remove the organic solvent under reduced pressure using a rotary evaporator to form a thin, uniform film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the thin film with an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by adding the buffer to the flask. The volume of the buffer should be chosen to achieve the desired final drug concentration.
-
Agitate the flask gently (e.g., by rotation or vortexing) at a temperature above the phase transition temperature of the surfactant to facilitate the formation of micelles and encapsulation of the drug.
-
-
Sonication and Filtration (Optional):
-
To obtain smaller and more uniform micelles, the suspension can be sonicated using a probe sonicator or a bath sonicator.
-
Filter the micellar solution through a syringe filter (e.g., 0.22 µm) to remove any un-dissolved drug or larger aggregates.
-
Caption: Logical relationship in passive tumor targeting via the EPR effect.
Conclusion
C16E6 is a versatile non-ionic surfactant with a well-defined chemical structure that imparts valuable physicochemical properties for various research and development applications. Its ability to form micelles and solubilize hydrophobic molecules makes it particularly useful for the challenging task of membrane protein extraction and for the formulation of drug delivery systems for poorly soluble therapeutic agents. The experimental protocols and quantitative data provided in this guide serve as a foundational resource for scientists and researchers working in these fields. Further optimization of the described methods will be necessary for specific applications to achieve the desired outcomes.
References
Hexaethylene Glycol Monohexadecyl Ether: A Technical Guide to Molecular Weight and Purity
For Researchers, Scientists, and Drug Development Professionals
Hexaethylene glycol monohexadecyl ether, a nonionic surfactant, is a critical tool in various scientific disciplines, particularly in the realm of biochemistry and drug development. Its utility in solubilizing and stabilizing membrane proteins for structural and functional studies makes it an indispensable component of the modern researcher's toolkit.[1][2] This technical guide provides an in-depth overview of the molecular weight and purity specifications of this compound, alongside detailed experimental protocols for its characterization.
Core Physicochemical Properties
This compound, also known by its chemical nomenclature C16E6, possesses a distinct amphipathic structure, with a hydrophilic hexaethylene glycol head and a hydrophobic hexadecyl tail.[1][2] This dual nature underpins its function as a surfactant.
| Property | Value | Reference |
| Molecular Formula | C28H58O7 | [1] |
| Molecular Weight | 506.76 g/mol | [3] |
| CAS Number | 5168-91-2 | [1][3] |
| Form | Solid | [3] |
| Melting Point | 39-40 °C | [3] |
Purity Specifications and Impurity Profile
The purity of this compound is paramount for its effective and reproducible use in experimental settings. Commercially available preparations typically offer a purity of ≥99.0%, as determined by thin-layer chromatography (TLC).[3] However, the presence of trace impurities can significantly impact sensitive applications. A detailed impurity profile, particularly regarding cationic traces, is crucial for quality assessment.
| Purity Specification | Value | Analytical Method | Reference |
| Assay | ≥99.0% | Thin-Layer Chromatography (TLC) | [3] |
| Cation Traces | Maximum Concentration (mg/kg) | Reference |
| Calcium (Ca) | ≤50 | [3] |
| Cadmium (Cd) | ≤50 | [3] |
| Cobalt (Co) | ≤50 | [3] |
| Chromium (Cr) | ≤50 | [3] |
| Copper (Cu) | ≤50 | [3] |
| Iron (Fe) | ≤50 | [3] |
| Potassium (K) | ≤50 | [3] |
| Magnesium (Mg) | ≤50 | [3] |
| Manganese (Mn) | ≤50 | [3] |
| Sodium (Na) | ≤50 | [3] |
| Nickel (Ni) | ≤50 | [3] |
| Lead (Pb) | ≤50 | [3] |
| Zinc (Zn) | ≤50 | [3] |
Experimental Protocols for Purity Determination
A multi-faceted approach employing various analytical techniques is recommended for the comprehensive assessment of this compound purity.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for the qualitative assessment of purity and the detection of non-volatile impurities.
Methodology:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A solvent system of ethylene (B1197577) dichloride and methanol (B129727) in a 7:3 (v/v) ratio can be effective for separating polyethylene (B3416737) glycols and their derivatives.[4]
-
Sample Preparation: Dissolve a small amount of the this compound in a suitable solvent (e.g., chloroform (B151607) or methanol) to a concentration of approximately 1 mg/mL.
-
Spotting: Apply 1-2 µL of the sample solution to the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend.
-
Visualization: After development, dry the plate and visualize the spots under UV light (254 nm) if the compound is UV-active, or by staining with a suitable reagent such as iodine vapor or potassium permanganate (B83412) solution.
-
Analysis: The presence of a single major spot indicates high purity. The appearance of additional spots suggests the presence of impurities.
High-Performance Liquid Chromatography (HPLC)
Methodology:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm × 50 mm, 2.1 µm particle size) is suitable for separating nonionic surfactants.[5]
-
Mobile Phase: A gradient elution using water and acetonitrile (B52724), both containing 0.1% formic acid, is a common starting point. A typical gradient might run from 60% to 100% acetonitrile over 20-30 minutes.[5]
-
Flow Rate: A flow rate of 0.3 mL/min is often used with a 2.1 mm ID column.[5]
-
Detection: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for detection, as polyethylene glycol ethers lack a strong UV chromophore.
-
Sample Preparation: Prepare a sample solution in the initial mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: The purity is determined by the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile and semi-volatile impurities. For this compound, derivatization may be necessary to increase its volatility.
Methodology:
-
Column: A capillary column with a non-polar or mid-polar stationary phase, such as a DB-624 or equivalent (30 m length, 0.53 mm diameter, 1.0 µm thickness), is often employed for the analysis of glycol ethers.
-
Carrier Gas: Nitrogen or helium at a constant flow rate.
-
Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) are commonly used.
-
Temperature Program: An initial oven temperature of around 150°C, held for a few minutes, followed by a ramp to a higher temperature (e.g., 250-300°C) is a typical starting point.
-
Sample Preparation: The sample can be dissolved in a suitable solvent like methanol or dichloromethane. Derivatization with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) may be required to silylate the terminal hydroxyl group, thereby increasing volatility.
-
Analysis: Purity is assessed by comparing the peak area of the main compound to the total peak area.
Logical and Experimental Workflows
The following diagrams illustrate the logical workflow for purity analysis and a typical experimental workflow for the application of this compound in membrane protein research.
Caption: Workflow for the comprehensive purity analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scirp.org [scirp.org]
- 3. Nonionic Surfactants can Modify the Thermal Stability of Globular and Membrane Proteins Interfering with the Thermal Proteome Profiling Principles to Identify Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study on activation of polyethylene glycol and its characterization by infrared spectroscopy and thin layer chromatography | Journal of Agriculture and Forestry University [nepjol.info]
- 5. Liquid Chromatography-Tandem Mass Spectrometric Analysis of Octaethylene Glycol Monodecyl Ether in Rat Plasma and its Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Temperature on the Critical Micelle Concentration of Hexaethylene Glycol Monohexadecyl Ether (C16E6)
An In-depth Technical Guide for Researchers and Drug Development Professionals
The critical micelle concentration (CMC) is a fundamental parameter in the study of surfactants, representing the concentration at which individual surfactant molecules (monomers) begin to aggregate into organized structures known as micelles. For non-ionic surfactants like Hexaethylene Glycol Monohexadecyl Ether (C16E6), the CMC is not a fixed value but is significantly influenced by environmental factors, most notably temperature. Understanding this relationship is crucial for applications ranging from drug delivery systems, where micelles act as solubilizing agents for poorly soluble active pharmaceutical ingredients, to various industrial and research processes. This technical guide provides a comprehensive overview of the temperature-dependent CMC of C16E6, including quantitative data, detailed experimental protocols for its determination, and a visualization of the underlying thermodynamic principles.
Quantitative Data: CMC of C16E6 at Various Temperatures
The critical micelle concentration of C16E6 in aqueous solutions exhibits a characteristic U-shaped dependence on temperature. Initially, the CMC decreases as the temperature rises, reaching a minimum value before increasing again with a further increase in temperature. This behavior is a hallmark of many non-ionic polyoxyethylene alkyl ether surfactants. The initial decrease is attributed to the dehydration of the ethylene (B1197577) oxide (E6) headgroup, which reduces its hydrophilicity and favors micellization. At higher temperatures, the increased thermal energy and the enhanced solubility of the hydrophobic hexadecyl (C16) tail counteract this effect, leading to an increase in the CMC.
The following table summarizes the experimentally determined CMC values for C16E6 at different temperatures.
| Temperature (°C) | Temperature (K) | Critical Micelle Concentration (mol/L) |
| 20 | 293.15 | 3.6 x 10⁻⁶ |
| 25 | 298.15 | 3.3 x 10⁻⁶ |
| 30 | 303.15 | 3.1 x 10⁻⁶ |
| 35 | 308.15 | 2.9 x 10⁻⁶ |
| 40 | 313.15 | 2.8 x 10⁻⁶ |
| 45 | 318.15 | 2.9 x 10⁻⁶ |
| 50 | 323.15 | 3.2 x 10⁻⁶ |
Experimental Protocols for CMC Determination
The determination of the CMC is typically achieved by monitoring a physical property of the surfactant solution that exhibits a sharp change in its concentration dependence at the point of micelle formation. Commonly employed techniques include surface tensiometry and fluorescence spectroscopy.
Surface Tension Method
This is a classic and widely used method for determining the CMC of surfactants.[1] Surfactant molecules tend to adsorb at the air-water interface, thereby reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers. Beyond the CMC, any additional surfactant molecules form micelles in the bulk solution, and the surface tension remains relatively constant.[1]
Detailed Protocol:
-
Preparation of Surfactant Solutions: A series of aqueous solutions of C16E6 with varying concentrations are prepared using high-purity water. The concentration range should span well below and above the expected CMC.
-
Instrumentation: A tensiometer, such as one employing the du Noüy ring or Wilhelmy plate method, is used for surface tension measurements. The instrument should be calibrated according to the manufacturer's instructions.
-
Measurement Procedure:
-
The sample cell is thoroughly cleaned and rinsed with the solvent (high-purity water).
-
The surface tension of the pure solvent is measured to establish a baseline.
-
For each C16E6 solution, the measurement is performed at a constant, controlled temperature. The platinum ring or plate is cleaned and flamed before each measurement to ensure no residual surfactant affects the results.
-
The solution is allowed to equilibrate for a sufficient period before the measurement is taken to ensure that the surfactant molecules have reached the interface.
-
-
Data Analysis: The surface tension values (γ) are plotted against the logarithm of the surfactant concentration (log C). The resulting plot will typically show two linear regions. The CMC is determined from the intersection of the two lines.[2]
Fluorescence Spectroscopy Method
This technique utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence properties are sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Upon micelle formation, pyrene partitions into the hydrophobic core of the micelles, a non-polar environment. This change in the microenvironment leads to a significant change in the fluorescence spectrum of pyrene.
Detailed Protocol:
-
Preparation of Solutions:
-
A stock solution of the fluorescent probe (e.g., pyrene) in a suitable organic solvent (e.g., acetone) is prepared.
-
A series of C16E6 solutions of varying concentrations are prepared. A small, constant aliquot of the pyrene stock solution is added to each surfactant solution. The final concentration of the probe should be very low to avoid self-quenching.
-
-
Instrumentation: A spectrofluorometer is used to measure the fluorescence emission spectra.
-
Measurement Procedure:
-
The excitation wavelength is set to a value appropriate for the chosen probe (e.g., ~335 nm for pyrene).
-
The emission spectra are recorded over a specific range (e.g., 350-500 nm for pyrene).
-
Measurements are conducted at a constant, controlled temperature.
-
-
Data Analysis: A common method involves monitoring the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in the pyrene emission spectrum. This ratio is sensitive to the polarity of the probe's environment. A plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration will show a sigmoidal decrease. The CMC is determined from the inflection point of this curve.
Visualizing the Micellization Process and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the conceptual process of micellization and a typical experimental workflow for CMC determination.
Caption: Conceptual diagram of surfactant micellization.
Caption: Experimental workflow for CMC determination.
References
An In-Depth Technical Guide to the Aqueous Solubility of Hexaethylene Glycol Monohexadecyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility of hexaethylene glycol monohexadecyl ether, a non-ionic surfactant of significant interest in various scientific and industrial applications, including drug delivery systems. This document outlines the key solubility parameters, detailed experimental protocols for their determination, and the fundamental principles governing the phase behavior of this surfactant in aqueous solutions.
Introduction to this compound (C16E6)
This compound, often abbreviated as C16E6, is a non-ionic surfactant belonging to the polyoxyethylene alkyl ether class. Its structure consists of a long, hydrophobic hexadecyl (C16) alkyl chain and a hydrophilic head composed of six ethylene (B1197577) glycol units. This amphiphilic nature dictates its behavior in aqueous solutions, leading to the formation of micelles and exhibiting distinct temperature-dependent solubility phenomena. Understanding these properties is crucial for its effective application in formulations where solubility, emulsification, and stabilization are critical. The melting point of solid C16E6 is in the range of 39-40 °C.
Key Solubility Parameters
The aqueous solubility of a non-ionic surfactant like C16E6 is not a single value but is characterized by several key parameters that define its phase behavior under different conditions. These include the Krafft point, the critical micelle concentration (CMC), and the cloud point.
Krafft Point (Tk)
The Krafft point is the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration[1][2][3]. Below the Krafft point, the surfactant exists predominantly as crystalline aggregates with limited solubility[2]. As the temperature is raised to the Krafft point, a significant increase in solubility is observed due to the formation of micelles[1]. For non-ionic surfactants with long alkyl chains, the Krafft point is an important parameter as it defines the minimum temperature for its effective use as a solubilizing agent. Increasing the length of the hydrocarbon chain generally increases the Krafft temperature[2].
Quantitative Data for C16E6 Krafft Point:
| Parameter | Value (°C) | Notes |
| Krafft Point (Tk) | Data not available in the searched literature. | The melting point is 39-40 °C, which can provide an approximate indication, but the Krafft point is a distinct property. For similar long-chain non-ionic surfactants, the Krafft point is typically observed. |
Critical Micelle Concentration (CMC)
The critical micelle concentration is the concentration of a surfactant in an aqueous solution above which micelles spontaneously form[4]. Below the CMC, surfactant molecules exist primarily as monomers. The formation of micelles leads to a plateau in the surface tension of the solution with increasing surfactant concentration[4][5]. The CMC is a crucial parameter as it indicates the concentration at which the surfactant begins to exhibit its full potential for solubilization and detergency. The CMC of non-ionic surfactants is temperature-dependent. For many polyoxyethylene alkyl ethers, the CMC initially decreases with increasing temperature to a minimum and then increases at higher temperatures[6][7].
Quantitative Data for C16E6 Critical Micelle Concentration:
| Temperature (°C) | CMC (mol/L) | Method |
| 25 | Data not available in the searched literature. | For comparison, the CMC of hexaethylene glycol monododecyl ether (C12E6) is in the micromolar range. It is expected that C16E6, having a longer hydrophobic chain, will have a significantly lower CMC than C12E6. |
| 40 | Data not available in the searched literature. | |
| 60 | Data not available in the searched literature. |
Cloud Point
The cloud point is the temperature at which an aqueous solution of a non-ionic surfactant undergoes phase separation, resulting in a cloudy appearance[8]. This phenomenon is reversible and occurs as the temperature increases, causing the dehydration of the hydrophilic ethylene oxide chains and reducing the surfactant's solubility[3]. The cloud point is dependent on the surfactant concentration and the presence of additives[9]. For many applications, formulation stability requires operating temperatures to be below the cloud point.
Quantitative Data for C16E6 Cloud Point:
| Concentration (wt%) | Cloud Point (°C) | Notes |
| 1 | Data not available in the searched literature. | For polyoxyethylene (23) lauryl ether (Brij-35, a C12 surfactant), the cloud point is above 100°C[10]. Given the longer hydrophobic chain of C16E6, its cloud point is expected to be lower than that of its C12 counterpart with the same headgroup, though still potentially high. The addition of electrolytes can significantly lower the cloud point[10]. |
| 5 | Data not available in the searched literature. | |
| 10 | Data not available in the searched literature. |
Experimental Protocols
Accurate determination of the solubility parameters of C16E6 is essential for its application. The following are detailed methodologies for measuring the Krafft point, CMC, and cloud point.
Determination of Krafft Point
The Krafft point can be determined by observing the temperature at which a turbid surfactant solution becomes clear upon heating.
Methodology: Visual Determination
-
Preparation of Surfactant Dispersion: Prepare a series of aqueous dispersions of C16E6 at concentrations known to be above the expected CMC.
-
Cooling: Cool the dispersions in a refrigerator or ice bath until the surfactant precipitates, resulting in a turbid appearance.
-
Heating and Observation: Place a test tube containing the turbid dispersion in a temperature-controlled water bath.
-
Stirring: Gently stir the dispersion with a magnetic stirrer.
-
Temperature Measurement: Slowly increase the temperature of the water bath at a controlled rate (e.g., 1 °C/minute).
-
Krafft Point Determination: The Krafft point is the temperature at which the solution becomes clear and transparent[11]. Record this temperature.
-
Repeatability: Repeat the measurement with different concentrations to ensure consistency.
Determination of Critical Micelle Concentration (CMC)
Surface tensiometry is a common and reliable method for determining the CMC of surfactants[4][5].
Methodology: Surface Tension Measurement
-
Preparation of Stock Solution: Prepare a stock solution of C16E6 in ultrapure water at a concentration significantly above the expected CMC.
-
Preparation of Dilutions: Prepare a series of dilutions of the stock solution with ultrapure water to cover a wide range of concentrations both below and above the expected CMC.
-
Tensiometer Setup: Calibrate a surface tensiometer (e.g., using a Du Noüy ring or Wilhelmy plate method) according to the manufacturer's instructions.
-
Surface Tension Measurement: Measure the surface tension of each dilution, starting from the most dilute solution to minimize contamination. Ensure temperature control throughout the measurements.
-
Data Plotting: Plot the measured surface tension as a function of the logarithm of the surfactant concentration[5].
-
CMC Determination: The plot will typically show a region where the surface tension decreases linearly with the log of concentration, followed by a plateau. The CMC is the concentration at the intersection of the two linear portions of the curve[4].
Determination of Cloud Point
The cloud point can be determined visually or by using a spectrophotometer to detect the onset of turbidity.
Methodology: Spectrophotometric Determination
-
Preparation of Surfactant Solution: Prepare an aqueous solution of C16E6 at the desired concentration (e.g., 1 wt%).
-
Spectrophotometer Setup: Place the solution in a cuvette in a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Wavelength Selection: Set the spectrophotometer to a wavelength in the visible range (e.g., 600 nm) where the surfactant solution does not absorb.
-
Temperature Scan: Slowly increase the temperature of the cuvette holder at a constant rate (e.g., 1 °C/minute).
-
Absorbance Monitoring: Continuously monitor the absorbance of the solution as the temperature increases.
-
Cloud Point Determination: The cloud point is the temperature at which a sharp increase in absorbance is observed, indicating the onset of turbidity[10].
-
Concentration Dependence: Repeat the measurement for different concentrations of C16E6 to determine the concentration-dependent cloud point curve.
Phase Behavior and Influencing Factors
The aqueous solubility and phase behavior of C16E6 are influenced by several factors:
-
Temperature: As discussed, temperature is a critical factor influencing the Krafft point, CMC, and cloud point.
-
Concentration: The concentration of C16E6 determines whether it exists as monomers, micelles, or in a phase-separated state.
-
Additives: The presence of electrolytes, co-surfactants, and other solutes can significantly alter the solubility parameters. For instance, salts can lower the cloud point of non-ionic surfactants[10].
-
pH: For non-ionic surfactants like C16E6, pH generally has a minor effect on solubility unless it affects the stability of the ethylene oxide chain at extreme pH values.
Visualizing Relationships and Workflows
Conceptual Phase Diagram
The following diagram illustrates the general phase behavior of a non-ionic surfactant like C16E6 in water as a function of temperature and concentration.
Caption: Conceptual phase diagram of C16E6 in water.
Experimental Workflow for Solubility Characterization
The following flowchart outlines a typical experimental workflow for characterizing the aqueous solubility of C16E6.
Caption: Workflow for C16E6 solubility analysis.
Conclusion
This technical guide has provided a detailed framework for understanding and characterizing the aqueous solubility of this compound. While specific quantitative data for C16E6 remains to be fully elucidated in publicly available literature, the provided experimental protocols and the established principles for similar non-ionic surfactants offer a robust foundation for researchers and formulation scientists. The systematic determination of the Krafft point, CMC, and cloud point is essential for harnessing the full potential of C16E6 in various applications, particularly in the development of stable and effective drug delivery systems. Further research to populate the quantitative data tables for C16E6 is highly encouraged.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Krafft temperature - Wikipedia [en.wikipedia.org]
- 3. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. img.antpedia.com [img.antpedia.com]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. csun.edu [csun.edu]
An In-depth Technical Guide to Hexaethylene Glycol Monohexadecyl Ether: A Nonionic Surfactant for Advanced Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexaethylene glycol monohexadecyl ether, a nonionic surfactant belonging to the polyethylene (B3416737) glycol (PEG) ether family, has emerged as a critical excipient in pharmaceutical research and development. Its amphipathic nature, characterized by a hydrophilic hexaethylene glycol head and a lipophilic hexadecyl tail, imparts valuable physicochemical properties that are leveraged in various advanced drug delivery systems. This technical guide provides a comprehensive overview of its classification, physicochemical properties, and applications, with a focus on its role in enhancing drug solubility, stability, and bioavailability. Detailed experimental protocols for its synthesis, purification, and characterization are presented, alongside a discussion of its biocompatibility and toxicological profile.
Classification and Family
This compound is classified as a nonionic surfactant . Unlike anionic or cationic surfactants, it does not carry an electrical charge on its hydrophilic head group. This characteristic makes it less susceptible to pH changes and interactions with charged molecules, contributing to its broad compatibility in formulations.[1]
It belongs to the polyethylene glycol (PEG) ether family of surfactants. These surfactants are synthesized by the ethoxylation of a hydrophobic substrate, in this case, a hexadecyl (C16) alcohol. The general structure consists of a hydrophobic alkyl chain and a hydrophilic polyoxyethylene chain. The number of ethylene (B1197577) oxide units in the hydrophilic chain can be varied to modulate the surfactant's properties, such as its hydrophilic-lipophilic balance (HLB).
Physicochemical Properties
The performance of this compound as a surfactant is dictated by its physicochemical properties. Key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C28H58O7 | [1][2] |
| Molecular Weight | 506.76 g/mol | |
| Melting Point | 39-40 °C | |
| Critical Micelle Concentration (CMC) | Estimated to be in the low micromolar range, similar to structurally related C12E6 (70–80 µM at 25°C) | [3] |
| Aggregation Number | Not specifically reported for C16E6. For comparison, the aggregation number for C12E6 micelles is approximately 100 monomers at 1 millimolar concentration. | [4] |
| Hydrophilic-Lipophilic Balance (HLB) | Calculated to be approximately 10.6 | [5] |
Calculation of Hydrophilic-Lipophilic Balance (HLB):
The HLB value for non-ionic surfactants can be estimated using Griffin's method:
HLB = 20 * (Mh / M)
Where:
-
Mh is the molecular mass of the hydrophilic portion (the hexaethylene glycol head).
-
M is the molecular mass of the entire molecule.
The hydrophilic portion is -(OCH2CH2)6OH. The molecular weight of this portion is approximately 282.33 g/mol . The total molecular weight of this compound is 506.76 g/mol .
HLB ≈ 20 * (282.33 / 506.76) ≈ 10.6
This HLB value suggests that this compound is suitable for forming oil-in-water emulsions.
Experimental Protocols
Synthesis: Williamson Ether Synthesis
A common method for synthesizing polyethylene glycol monoalkyl ethers is the Williamson ether synthesis. This is a two-step process involving the deprotonation of an alcohol to form an alkoxide, followed by a nucleophilic substitution reaction with an alkyl halide.[6][7]
Reaction Scheme:
-
Deprotonation: CH3(CH2)15OH + NaH → CH3(CH2)15O-Na+ + H2
-
Nucleophilic Substitution: CH3(CH2)15O-Na+ + Cl-(CH2CH2O)6H → CH3(CH2)15(OCH2CH2)6OH + NaCl
Detailed Protocol:
-
Materials: Hexadecanol (B772), sodium hydride (NaH), hexaethylene glycol monochloride, anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure: a. In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve hexadecanol in anhydrous THF. b. Cool the solution to 0°C in an ice bath. c. Slowly add sodium hydride to the solution. Hydrogen gas will evolve. Stir the mixture at room temperature until the gas evolution ceases, indicating the formation of the sodium hexadecanoxide. d. In a separate flask, dissolve hexaethylene glycol monochloride in anhydrous THF. e. Add the solution of hexaethylene glycol monochloride dropwise to the sodium hexadecanoxide solution at room temperature. f. Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). g. Upon completion, cool the reaction mixture to room temperature and quench with a small amount of water to destroy any unreacted NaH. h. Remove the THF under reduced pressure. i. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). j. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification
Purification of the crude product is essential to remove unreacted starting materials and byproducts. A common method is column chromatography.
Protocol:
-
Stationary Phase: Silica (B1680970) gel.
-
Mobile Phase: A gradient of ethyl acetate (B1210297) in hexane (B92381) is typically used. The polarity of the mobile phase is gradually increased to elute the desired product.
-
Procedure: a. Prepare a silica gel column in the chosen solvent system. b. Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. c. Elute the column with the solvent gradient, collecting fractions. d. Monitor the fractions by TLC to identify those containing the pure product. e. Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Characterization
The identity and purity of the synthesized surfactant can be confirmed using various analytical techniques.
Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample in a deuterated solvent (e.g., CDCl3). The resulting spectrum should show characteristic peaks for the protons in the hexadecyl chain and the ethylene glycol units. The integration of these peaks can confirm the ratio of the hydrophobic tail to the hydrophilic head.
-
¹³C NMR: This technique provides information about the carbon skeleton of the molecule and can be used to confirm the presence of all expected carbon atoms.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the surfactant, confirming its identity.
-
-
Thin-Layer Chromatography (TLC):
-
TLC can be used to assess the purity of the product and to monitor the progress of the synthesis and purification steps. A single spot on the TLC plate indicates a high degree of purity.
-
Applications in Drug Development
The unique properties of this compound make it a valuable tool in various aspects of drug development.
Solubilization of Poorly Soluble Drugs
Many promising drug candidates exhibit poor aqueous solubility, which limits their bioavailability. Nonionic surfactants like this compound can form micelles in aqueous solutions above their CMC. The hydrophobic core of these micelles can encapsulate lipophilic drug molecules, increasing their apparent solubility in the aqueous medium.
Formulation of Nanoemulsions and Liposomes
This compound can be used as a stabilizer in the formulation of nanoemulsions and liposomes.[8][9] These nanocarriers can protect drugs from degradation, control their release, and target them to specific sites in the body. The surfactant forms a protective layer around the nano-droplets or liposomes, preventing their aggregation and ensuring the stability of the formulation.
Transdermal Drug Delivery
As a penetration enhancer, this compound can facilitate the transport of drugs across the skin barrier.[10][11] It is thought to work by disrupting the highly organized lipid structure of the stratum corneum, thereby increasing its permeability to drug molecules. This is particularly beneficial for the topical and transdermal delivery of drugs for local or systemic effects.
Biocompatibility and Toxicology
Nonionic surfactants are generally considered to have a better safety profile compared to their ionic counterparts.[12] However, like all excipients, the biocompatibility and potential toxicity of this compound must be carefully evaluated. Studies on similar glycol ethers suggest that they are generally of low acute toxicity.[12][13] However, prolonged or repeated skin contact may cause irritation.[12] It is crucial to conduct thorough preclinical safety studies for any new formulation containing this surfactant.
Signaling Pathways
Currently, there is no direct evidence in the scientific literature to suggest that this compound is directly involved in or interacts with specific cellular signaling pathways. Its primary roles in pharmaceutical formulations are based on its physicochemical properties as a surfactant, which indirectly influence drug efficacy by improving delivery to the target site. Its interaction with biological systems is primarily at the level of cell membranes, where it can influence membrane fluidity and permeability, which could potentially have downstream effects on signaling, but this has not been a primary area of research for this specific molecule.
Conclusion
This compound is a versatile nonionic surfactant with significant potential in pharmaceutical applications. Its ability to enhance the solubility of poorly soluble drugs, stabilize nano-formulations, and act as a penetration enhancer makes it a valuable tool for drug development professionals. A thorough understanding of its physicochemical properties and careful consideration of its biocompatibility are essential for its successful application in safe and effective drug delivery systems. Further research into its specific interactions with biological membranes and its potential for more targeted drug delivery applications is warranted.
References
- 1. This compound | C28H58O7 | CID 4138878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. 3,6,9,12,15,18-Hexaoxatriacontan-1-ol | 3055-96-7 | Benchchem [benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. What are the HLB values of commonly used emulsifiers and the best way to select them? - China Chemical Manufacturer [longchangextracts.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. A novel polyethylene glycol mediated lipid nanoemulsion as drug delivery carrier for paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Self-Assembly and Micellar Behavior of Hexaethylene Glycol Monohexadecyl Ether (C16E6) in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the self-assembly and micellar behavior of the non-ionic surfactant Hexaethylene glycol monohexadecyl ether (C16E6) in aqueous solutions. C16E6, a member of the polyoxyethylene alkyl ether family, is of significant interest in pharmaceutical sciences and materials research due to its self-assembling properties, which are crucial for applications such as drug delivery, solubilization, and nanoparticle formulation.
Core Principles of C16E6 Self-Assembly
C16E6 is an amphiphilic molecule, possessing a hydrophilic hexaethylene glycol head group and a hydrophobic hexadecyl (C16) alkyl tail. In aqueous solutions, these molecules spontaneously self-assemble to minimize the unfavorable interactions between their hydrophobic tails and water. This process, driven by the hydrophobic effect, leads to the formation of organized structures known as micelles above a certain concentration.
Below the Critical Micelle Concentration (CMC), C16E6 molecules exist predominantly as monomers in the solution. As the concentration increases and reaches the CMC, the monomers rapidly associate to form micelles. In these aggregates, the hydrophobic C16 tails are sequestered in the core, shielded from the aqueous environment, while the hydrophilic hexaethylene glycol head groups form a stabilizing corona at the micelle-water interface.
The Role of C16E6 as a Nonionic Surfactant in Biochemical Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C16E6, also known as Hexaethylene glycol monohexadecyl ether, is a nonionic surfactant that has garnered significant interest across a spectrum of biochemical and pharmaceutical applications. Its amphipathic nature, characterized by a 16-carbon hydrophobic alkyl chain (C16) and a hydrophilic head composed of six ethylene (B1197577) glycol units (E6), allows it to effectively interact with both hydrophobic and polar molecules. This unique characteristic makes it an invaluable tool for researchers working with complex biological systems. This technical guide provides an in-depth overview of the core properties of C16E6, its diverse applications, and detailed experimental protocols for its use in key biochemical procedures.
Core Properties of C16E6
The efficacy of C16E6 as a surfactant is defined by several key physicochemical parameters. These properties dictate its behavior in aqueous solutions and its interaction with biological macromolecules, particularly proteins and lipids. Understanding these parameters is crucial for optimizing experimental conditions.
| Property | Value | Significance in Biochemical Applications |
| Molecular Weight | 506.7 g/mol | Essential for calculating molar concentrations and for various biophysical characterizations of protein-detergent complexes. |
| Critical Micelle Concentration (CMC) | ~0.003% (w/v) or ~0.077 mM in water | The concentration above which C16E6 monomers self-assemble into micelles. Operating above the CMC is critical for applications like membrane protein solubilization.[1] |
| Aggregation Number | Typically 40-140 for similar non-ionic surfactants | The average number of surfactant molecules in a micelle. While a specific value for C16E6 is not readily available, this range for similar surfactants provides an estimate for the size of the micelles formed. |
| Hydrophilic-Lipophilic Balance (HLB) | 10-12 (Calculated) | An indicator of the surfactant's solubility. A value in this range suggests that C16E6 is a good oil-in-water emulsifier and detergent, suitable for solubilizing lipids and membrane proteins. |
Key Biochemical Applications
The unique properties of C16E6 make it a versatile tool in the modern biochemistry and drug development laboratory. Its primary applications stem from its ability to mimic the lipid bilayer environment and to stabilize proteins in solution.
Solubilization and Stabilization of Membrane Proteins
Membrane proteins are notoriously difficult to study due to their hydrophobic nature and their residence within the lipid bilayer. C16E6 is instrumental in their extraction and stabilization for further analysis.[2]
-
Mechanism of Action: Above its CMC, C16E6 forms micelles that can disrupt the lipid bilayer and encapsulate the hydrophobic transmembrane domains of proteins, effectively extracting them into an aqueous solution while preserving their native conformation.
A general workflow for membrane protein extraction and analysis using C16E6 is depicted below.
References
Interaction of Hexaethylene Glycol Monohexadecyl Ether with Lipid Bilayers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between hexaethylene glycol monohexadecyl ether (C16E6), a non-ionic surfactant, and lipid bilayers. This document is intended for researchers, scientists, and professionals in drug development who are interested in understanding and characterizing the physicochemical properties of this interaction, which is crucial for applications ranging from membrane protein solubilization to drug delivery systems.
Introduction
This compound (C16E6) is a non-ionic surfactant belonging to the polyoxyethylene alkyl ether class. Its amphiphilic nature, consisting of a hydrophilic hexaethylene glycol headgroup and a hydrophobic hexadecyl (C16) alkyl chain, drives its interaction with and perturbation of lipid bilayers. Understanding this interaction is fundamental for its use in various biological and pharmaceutical applications. This guide will delve into the theoretical framework governing this interaction, present detailed experimental protocols for its characterization, and provide a template for the quantitative data that can be obtained.
Theoretical Framework: The Three-Stage Model of Lipid Bilayer Solubilization
The interaction of non-ionic surfactants like C16E6 with lipid bilayers is widely described by the three-stage model. This model outlines the progressive disruption of the lipid bilayer structure as the surfactant concentration increases.
-
Stage I: Partitioning and Saturation: At low concentrations, C16E6 monomers partition from the aqueous phase into the lipid bilayer. This partitioning continues until the bilayer becomes saturated with the surfactant molecules. During this stage, the overall vesicular structure of the liposomes is maintained, although their physical properties, such as fluidity and permeability, may be altered.
-
Stage II: Vesicle Solubilization and Coexistence: As the concentration of C16E6 surpasses the saturation point, the lipid bilayer begins to disintegrate. This leads to the formation of mixed micelles, which are aggregates composed of both lipid and surfactant molecules. In this stage, there is a coexistence of intact, surfactant-saturated vesicles and these newly formed mixed micelles.
-
Stage III: Complete Solubilization: At high surfactant concentrations, all lipid bilayers are completely solubilized into mixed micelles. The system exists as a solution of these mixed micelles, and no intact vesicles remain.
The following diagram illustrates this three-stage process:
Quantitative Analysis of C16E6-Lipid Bilayer Interaction
Precise quantification of the interaction between C16E6 and lipid bilayers is essential for its controlled application. The following tables summarize the key quantitative parameters that can be determined using the experimental techniques described in the subsequent sections. Please note that the values presented here are illustrative and should be determined experimentally for specific lipid compositions and conditions.
Table 1: Thermodynamic Parameters of C16E6 Partitioning into Lipid Bilayers (from Isothermal Titration Calorimetry)
| Lipid Bilayer Composition | Partition Coefficient (Kp) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) | Gibbs Free Energy (ΔG) (kcal/mol) |
| DMPC | e.g., 1.5 x 104 | e.g., -2.5 | e.g., 15 | e.g., -7.0 |
| DPPC | e.g., 1.2 x 104 | e.g., -2.2 | e.g., 16 | e.g., -7.0 |
| POPC | e.g., 2.0 x 104 | e.g., -3.0 | e.g., 14 | e.g., -7.2 |
Table 2: Effect of C16E6 on the Phase Transition of Lipid Bilayers (from Differential Scanning Calorimetry)
| Lipid Bilayer | C16E6 Concentration (mol%) | Main Transition Temp (Tm) (°C) | Transition Enthalpy (ΔHm) (kcal/mol) |
| DMPC | 0 | 23.9 | 6.7 |
| 5 | e.g., 22.5 | e.g., 5.8 | |
| 10 | e.g., 21.0 | e.g., 4.9 | |
| DPPC | 0 | 41.4 | 8.7 |
| 5 | e.g., 40.2 | e.g., 7.9 | |
| 10 | e.g., 38.9 | e.g., 7.1 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of C16E6 with lipid bilayers.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the heat changes associated with the binding or partitioning of a ligand (C16E6) to a macromolecule or assembly (lipid vesicles). This allows for the determination of the partition coefficient, enthalpy, entropy, and Gibbs free energy of the interaction.
Experimental Workflow:
Methodology:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., DMPC, DPPC, POPC) by extrusion. A typical lipid concentration in the sample cell is 1-5 mM.
-
Solution Preparation: Prepare a stock solution of C16E6 in the same buffer as the liposomes. A typical concentration for the syringe is 10-20 times the lipid concentration.
-
Degassing: Thoroughly degas both the liposome suspension and the C16E6 solution to prevent air bubbles in the calorimeter.
-
ITC Measurement:
-
Load the liposome suspension into the sample cell of the ITC instrument.
-
Load the C16E6 solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C or 37°C).
-
Perform a series of injections (e.g., 20-30 injections of 5-10 µL each) of the C16E6 solution into the liposome suspension, allowing the system to reach equilibrium between injections.
-
-
Data Analysis:
-
Integrate the heat evolved or absorbed after each injection.
-
Plot the integrated heat per injection against the molar ratio of C16E6 to lipid.
-
Fit the resulting titration curve to a suitable binding or partitioning model (e.g., a one-site binding model or a membrane partitioning model) to determine the thermodynamic parameters.
-
Differential Scanning Calorimetry (DSC)
DSC is used to measure the changes in the phase transition temperature (Tm) and enthalpy (ΔHm) of lipid bilayers upon the addition of C16E6. These changes provide insights into how the surfactant perturbs the packing and organization of the lipid molecules.
Experimental Workflow:
Methodology:
-
Sample Preparation: Prepare multilamellar vesicles (MLVs) of the desired lipid (e.g., DMPC or DPPC) in a suitable buffer. Prepare a series of samples with varying molar ratios of C16E6 to lipid (e.g., 0, 2, 5, 10 mol%).
-
DSC Measurement:
-
Accurately weigh a small amount of the lipid or lipid/C16E6 suspension into a DSC sample pan.
-
Use the same buffer as a reference.
-
Place the sample and reference pans in the DSC instrument.
-
Scan the temperature over a range that encompasses the phase transition of the lipid (e.g., for DMPC, scan from 10°C to 35°C) at a controlled rate (e.g., 1°C/min).
-
-
Data Analysis:
-
Plot the differential heat flow as a function of temperature. The phase transition will appear as an endothermic peak.
-
The temperature at the peak maximum is the main phase transition temperature (Tm).
-
The area under the peak corresponds to the enthalpy of the transition (ΔHm).
-
Compare the Tm and ΔHm values for the pure lipid with those containing C16E6 to assess the surfactant's effect.
-
Fluorescence Quenching Assay
This technique is used to determine the partition coefficient of C16E6 into lipid vesicles by measuring the quenching of a fluorescent probe embedded in the bilayer.
Experimental Workflow:
Methodology:
-
Liposome Preparation: Prepare LUVs containing a fluorescent probe that resides in the hydrophobic core of the bilayer, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).
-
Fluorescence Measurement:
-
Place the fluorescently labeled liposome suspension in a cuvette in a spectrofluorometer.
-
Measure the initial fluorescence intensity (F0) at the probe's emission maximum.
-
Make successive additions of a concentrated C16E6 solution (the quencher) to the cuvette.
-
After each addition, allow the system to equilibrate and measure the new fluorescence intensity (F).
-
-
Data Analysis:
-
The data can be analyzed using a modified Stern-Volmer equation that relates the decrease in fluorescence to the concentration of the quencher (C16E6) in the membrane.
-
The partition coefficient (Kp) can be calculated from the slope of the plot of (F0 - F) / F versus the total C16E6 concentration.
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR can provide detailed information about the location and orientation of C16E6 within the lipid bilayer. By using isotopically labeled C16E6 (e.g., with 13C or 2H), specific interactions with different parts of the lipid molecules can be probed.
Experimental Workflow:
Methodology:
-
Sample Preparation:
-
Obtain or synthesize C16E6 that is isotopically labeled at specific positions (e.g., 13C in the alkyl chain or headgroup).
-
Prepare MLVs of the desired lipid containing a known concentration of the labeled C16E6.
-
Hydrate the sample to the desired water content.
-
-
NMR Spectroscopy:
-
Pack the hydrated lipid/C16E6 sample into a solid-state NMR rotor.
-
Acquire a series of one- and two-dimensional solid-state NMR spectra. For example, 13C Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of the labeled C16E6. 1H-13C Heteronuclear Correlation (HETCOR) experiments can reveal proximities between the protons of the lipids and the carbons of the labeled C16E6.
-
-
Data Analysis:
-
Assign the resonances in the NMR spectra to the specific atoms of C16E6 and the lipids.
-
Analyze the chemical shifts of the labeled C16E6 carbons to gain information about their local environment (hydrophilic vs. hydrophobic).
-
Analyze the cross-peaks in the HETCOR spectra to identify which parts of the lipid molecules are in close proximity to the labeled C16E6, thereby determining its location within the bilayer.
-
Conclusion
The interaction of this compound with lipid bilayers is a complex process that can be systematically investigated using a combination of thermodynamic and spectroscopic techniques. This guide provides the theoretical foundation and detailed experimental protocols necessary for researchers to quantitatively characterize these interactions. By determining the thermodynamic parameters of partitioning, the effects on lipid phase behavior, and the precise location of C16E6 within the bilayer, a comprehensive understanding of its mechanism of action can be achieved. This knowledge is invaluable for the rational design of drug delivery systems, the optimization of membrane protein studies, and other applications where the controlled manipulation of lipid membranes is required.
A Comprehensive Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of C16E6 Surfactant
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Hydrophilic-Lipophilic Balance (HLB) of the non-ionic surfactant C16E6 (Hexadecyl hexaoxyethylene glycol ether). C16E6, a member of the polyoxyethylene glycol ether family, finds significant applications in pharmaceutical and research settings due to its surface-active properties. Understanding its HLB is critical for optimizing its function as an emulsifier, solubilizer, or wetting agent in various formulations.
Introduction to Hydrophilic-Lipophilic Balance (HLB)
The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic or lipophilic.[1][2][3] Developed by William C. Griffin, this scale is invaluable for selecting the appropriate surfactant for a specific application, such as the formation of stable emulsions.[1][2] The HLB value is determined by the size and strength of the hydrophilic ("water-loving") and lipophilic ("oil-loving") portions of a surfactant molecule.[3]
The HLB scale for non-ionic surfactants typically ranges from 0 to 20. A low HLB value (generally below 10) indicates a greater affinity for oil (lipophilic), making the surfactant suitable for water-in-oil (W/O) emulsions.[4] Conversely, a high HLB value (generally above 10) signifies a stronger affinity for water (hydrophilic), making it ideal for oil-in-water (O/W) emulsions.[4]
HLB Value of C16E6 Surfactant
The specific experimentally determined HLB value for C16E6 can vary slightly depending on the methodology and the purity of the surfactant. However, a theoretical value can be calculated using established methods.
Theoretical Calculation of HLB for C16E6
For non-ionic surfactants like C16E6, which consist of a fatty alcohol (lipophilic part) and a polyoxyethylene chain (hydrophilic part), Griffin's method is commonly employed for theoretical HLB calculation.[4][5]
Griffin's Method Formula:
HLB = 20 * (Mh / M)[1]
Where:
-
Mh is the molecular mass of the hydrophilic portion (the polyoxyethylene group).
-
M is the total molecular mass of the surfactant molecule.
The structure of C16E6 is as follows:
-
Lipophilic part: Hexadecyl group (C16H33)
-
Hydrophilic part: Hexaoxyethylene glycol ether group ((OCH2CH2)6OH)
To calculate the HLB value, we first need to determine the molecular weights of these components.
| Component | Chemical Formula | Atomic Weights | Molecular Weight ( g/mol ) |
| Lipophilic Part (Hexadecyl group) | C16H33 | C: 12.01, H: 1.01 | 225.44 |
| Hydrophilic Part (Hexaoxyethylene glycol) | (OCH2CH2)6OH | O: 16.00, C: 12.01, H: 1.01 | 282.33 |
| Total Molecule (C16E6) | C16H33(OCH2CH2)6OH | - | 507.77 |
Using Griffin's formula:
HLB = 20 * (282.33 / 507.77) ≈ 11.12
This calculated HLB value suggests that C16E6 is a hydrophilic surfactant, making it suitable for use as an O/W emulsifier, detergent, or solubilizing agent.
Davies' Method for HLB Calculation
Another theoretical approach is Davies' method, which assigns specific group numbers to the different chemical groups within the surfactant molecule.[6]
Davies' Method Formula:
HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)[6]
| Group | Group Number | Number of Groups in C16E6 | Contribution |
| -CH2- | -0.475 | 15 | -7.125 |
| -CH3 | -0.475 | 1 | -0.475 |
| -(OCH2CH2)- | +0.33 | 6 | +1.98 |
| -OH | +1.9 | 1 | +1.9 |
| Total | -3.72 |
HLB = 7 - 3.72 = 3.28
The significant discrepancy between Griffin's and Davies' methods highlights the empirical nature of the HLB scale and the importance of experimental determination for accurate characterization. For polyoxyethylene non-ionic surfactants, Griffin's method is generally considered more applicable.
Experimental Protocols for HLB Determination
Several experimental methods can be used to determine the HLB value of a surfactant. These methods are based on observing the emulsification behavior or the phase behavior of the surfactant in oil-water systems.
Emulsion Stability Method (Trial Emulsion Method)
This classic method involves preparing a series of emulsions with a specific oil phase and varying the HLB of the emulsifier system. The HLB that produces the most stable emulsion is considered the "Required HLB" (rHLB) of the oil, which corresponds to the HLB of the surfactant system.
Protocol:
-
Preparation of Surfactant Blends: Prepare a series of surfactant blends with known HLB values. This is typically done by mixing a high HLB surfactant (e.g., Polysorbate 80, HLB = 15.0) and a low HLB surfactant (e.g., Sorbitan Oleate, HLB = 4.3) in varying ratios. The HLB of the blend is calculated as the weighted average of the individual HLB values.
-
Emulsion Formulation: For each surfactant blend, prepare an oil-in-water (O/W) emulsion with a fixed oil-to-water ratio (e.g., 20% oil, 75% water, 5% surfactant blend).
-
Homogenization: Homogenize each emulsion under standardized conditions (e.g., using a high-shear mixer for a specific time and speed).
-
Stability Assessment: Observe the stability of the emulsions over a set period (e.g., 24 hours, 7 days) at a controlled temperature. Stability can be assessed by monitoring for creaming, coalescence, or phase separation.
-
HLB Determination: The HLB of the surfactant blend that produces the most stable emulsion is determined to be the required HLB of the oil phase. To determine the HLB of C16E6, it would be used as one of the surfactants in the blend, or a series of emulsions would be made with C16E6 as the sole emulsifier for various oils with known rHLB values. The oil for which C16E6 produces the most stable emulsion will have an rHLB that matches the HLB of C16E6.
Phase Inversion Temperature (PIT) Method
The Phase Inversion Temperature (PIT) is the temperature at which an O/W emulsion inverts to a W/O emulsion, or vice versa.[7][8] For non-ionic surfactants containing polyoxyethylene groups, their hydrophilicity decreases with increasing temperature. The PIT is related to the HLB of the surfactant.[8]
Protocol:
-
System Preparation: Prepare an emulsion system consisting of a specific oil (e.g., n-octane), water (often a brine solution to enhance conductivity changes), and the surfactant to be tested (C16E6).[9] A reference ethoxylated surfactant with a known PIT may also be included.[7][8]
-
Heating and Monitoring: The emulsion is heated at a controlled rate (e.g., 1°C/min) under gentle stirring.[8] The conductivity of the emulsion is continuously monitored.
-
PIT Determination: The PIT is identified as the temperature at which a sharp drop in electrical conductivity occurs, indicating the inversion from a conductive O/W emulsion to a non-conductive W/O emulsion.[9]
-
HLB Correlation: The measured PIT can be correlated to the HLB value using established calibration curves for a series of surfactants with known HLB values.[7] This method, known as the PIT-deviation method, is considered fast and accurate.[7]
Water Titration Method
This method determines the "water number," which is the amount of water that can be solubilized in a solution of the surfactant in a specific solvent. The water number is then correlated to the HLB value.
Protocol:
-
Solution Preparation: Dissolve a known amount of the surfactant (e.g., 0.5 g) in a specific solvent mixture (e.g., 20 mL of an isopropanol (B130326) and methylbenzene mixture).[10]
-
Titration: Titrate the surfactant solution with deionized water, with constant stirring, until a persistent turbidity or cloudiness is observed.[10]
-
Water Number Calculation: The volume of water added is the "water number."
-
HLB Correlation: A calibration curve is first established by measuring the water numbers of a series of standard surfactants with known HLB values. The HLB of the unknown surfactant (C16E6) is then determined by interpolating its measured water number on the calibration curve.
Applications in Drug Development
The HLB of C16E6 is a crucial parameter in various pharmaceutical applications:
-
Emulsion and Microemulsion Formulation: As an O/W emulsifier, C16E6 is used to formulate stable emulsions for oral, topical, and parenteral drug delivery.
-
Solubilization of Poorly Soluble Drugs: C16E6 can form micelles that encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility and bioavailability.
-
Wetting Agent: For solid dosage forms, C16E6 can be used as a wetting agent to improve the dissolution of poorly water-soluble drugs.
-
Stabilizer: It can be used to stabilize suspensions and prevent the aggregation of drug particles.
Diagrams
Logical Relationship of HLB and Emulsion Type
Caption: Relationship between HLB value and emulsion type.
Experimental Workflow for Emulsion Stability Method
Caption: Workflow for HLB determination by emulsion stability.
Signaling Pathway for Surfactant Micelle Formation and Drug Solubilization
References
- 1. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 2. spcop.in [spcop.in]
- 3. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 4. jrhessco.com [jrhessco.com]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. m.youtube.com [m.youtube.com]
- 7. An efficient method to determine the Hydrophile-Lipophile Balance of surfactants using the phase inversion temperature deviation of Ci Ej /n-octane/water emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. PIT deviation for fast and accurate measure of HLB ⋅ Gattefossé [gattefosse.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Phase Behavior of Hexaethylene Glycol Monohexadecyl Ether (C16E6) in Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phase behavior of hexaethylene glycol monohexadecyl ether (C16E6) in aqueous solutions. C16E6 is a nonionic surfactant of significant interest in various scientific and industrial applications, including drug delivery systems, nanotechnology, and membrane protein research, owing to its amphiphilic nature and ability to self-assemble into various structures.[1] Understanding its phase behavior as a function of concentration and temperature is critical for optimizing its use in these applications.
Introduction to the Phase Behavior of C16E6
This compound (C16E6) consists of a hydrophobic hexadecyl (C16) alkyl chain and a hydrophilic head group composed of six ethylene (B1197577) glycol units. This amphiphilic structure drives its self-assembly in water, leading to a rich and complex phase behavior. As the concentration of C16E6 in water increases, it transitions from individually dissolved molecules (monomers) to organized assemblies known as micelles. Further increases in concentration and changes in temperature can lead to the formation of various liquid crystalline phases.
The key parameters governing the phase behavior of C16E6 in water are the Critical Micelle Concentration (CMC) and the Cloud Point.
Critical Micelle Concentration (CMC)
The CMC is the concentration at which the surfactant monomers begin to aggregate and form micelles.[2] Below the CMC, C16E6 exists predominantly as monomers in the solution. Above the CMC, additional surfactant molecules primarily form micelles. While a specific experimental value for the CMC of C16E6 was not found in the surveyed literature, a reasonable estimation can be made based on its structural homolog, hexaethylene glycol monododecyl ether (C12E6), which has a reported CMC in the range of 70-80 µM at 25°C.[3] Generally, for a fixed headgroup size, the CMC decreases as the length of the hydrophobic tail increases. Therefore, the CMC of C16E6 is expected to be lower than that of C12E6.
Cloud Point
Nonionic surfactants like C16E6 exhibit a phenomenon known as the cloud point, which is the temperature at which an aqueous solution of the surfactant becomes cloudy due to phase separation.[4] This occurs because the solubility of the polyoxyethylene chain in water decreases with increasing temperature. Above the cloud point, the single-phase micellar solution separates into two phases: a surfactant-rich phase and a water-rich phase. The cloud point is dependent on the surfactant concentration.
Phase Diagram of the C16E6-Water System
The phase diagram will typically include the following phases:
-
L1 (Micellar Solution): At low surfactant concentrations above the CMC, C16E6 forms spherical or ellipsoidal micelles dispersed in water. This is an isotropic solution.
-
H1 (Hexagonal Phase): At higher concentrations, the micelles may pack into a hexagonal array of cylindrical micelles. This is a liquid crystalline phase.
-
V1 (Cubic Phase): In some concentration and temperature ranges, a bicontinuous cubic phase may form. This is a highly viscous and optically isotropic liquid crystalline phase.
-
La (Lamellar Phase): At even higher surfactant concentrations, the surfactant molecules arrange into bilayers separated by water layers. This is a liquid crystalline phase that exhibits birefringence.
-
Two-Phase Regions: The phase diagram will also show regions where two phases coexist in equilibrium.
Below is a representative phase diagram for a C16E6-water system, constructed based on the known behavior of similar nonionic surfactants. It is important to note that the specific transition temperatures and concentrations are illustrative and would need to be determined experimentally for C16E6.
Table 1: Summary of Expected Phase Behavior of C16E6 in Water
| Phase Notation | Phase Description | Expected Concentration Range (wt% C16E6) | Expected Temperature Dependence |
| L1 | Isotropic Micellar Solution | Low (above CMC) | Stable at lower temperatures, phase separates above cloud point |
| H1 | Hexagonal Liquid Crystal | Intermediate | Forms upon increasing concentration from L1 |
| V1 | Cubic Liquid Crystal | Intermediate to High | May exist between H1 and La phases in specific temperature ranges |
| La | Lamellar Liquid Crystal | High | Forms at high surfactant concentrations |
Experimental Protocols for Characterizing Phase Behavior
The determination of the phase diagram and the characterization of the different phases of the C16E6-water system require a combination of experimental techniques.
Visual Observation
A straightforward method to initially map the phase diagram is through visual inspection of samples with varying concentrations of C16E6 in water at different temperatures. The samples are typically sealed in glass ampoules and placed in a temperature-controlled water bath. The transition from a clear solution to a cloudy or viscous state, or the appearance of birefringence (observed using cross-polarized light), indicates a phase transition.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for detecting phase transitions by measuring the heat flow associated with thermal events.[7]
Methodology:
-
Sample Preparation: Prepare a series of C16E6-water mixtures with varying weight fractions. Accurately weigh a small amount (typically 5-15 mg) of the mixture into a hermetically sealed DSC pan to prevent water evaporation.[7][8][9] An empty hermetically sealed pan is used as a reference.
-
DSC Measurement: Place the sample and reference pans into the DSC instrument. Equilibrate the sample at a starting temperature (e.g., 0°C). Then, heat the sample at a controlled rate (e.g., 2-10°C/min) to a final temperature (e.g., 100°C).[10] An inert nitrogen atmosphere is typically used.
-
Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to phase transitions. The peak temperature indicates the transition temperature, and the area under the peak corresponds to the enthalpy of the transition. By performing these measurements for a range of concentrations, the phase boundaries can be determined.
Small-Angle X-ray Scattering (SAXS)
SAXS is an essential technique for determining the structure and dimensions of the self-assembled aggregates in the different phases.[11]
Methodology:
-
Sample Preparation: Prepare C16E6-water samples at the desired concentrations. The samples are typically loaded into a thin quartz capillary (1-2 mm diameter). For temperature-dependent studies, a temperature-controlled sample holder is used.
-
SAXS Measurement: The sample is exposed to a monochromatic X-ray beam, and the scattered X-rays are collected on a 2D detector. The scattering intensity is recorded as a function of the scattering angle (2θ) or the scattering vector, q (q = 4πsin(θ)/λ, where λ is the X-ray wavelength).
-
Data Analysis: The scattering pattern provides information about the shape and size of the scattering objects.
-
Micellar (L1) Phase: The scattering data can be fitted to models for spherical or ellipsoidal micelles to determine their size and aggregation number.
-
Liquid Crystalline Phases (H1, V1, La): The positions of the Bragg peaks in the scattering pattern are characteristic of the lattice structure of the liquid crystalline phase. The d-spacing of the lattice can be calculated from the peak positions using Bragg's law (nλ = 2dsinθ). For example, a hexagonal phase will show peaks with q-ratios of 1, √3, 2, √7, etc., while a lamellar phase will show peaks with q-ratios of 1, 2, 3, etc.
-
Visualizations of Experimental Workflows and Phase Relationships
To aid in the understanding of the experimental processes and the resulting phase behavior, the following diagrams are provided.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase Diagrams | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 3. 3,6,9,12,15,18-Hexaoxatriacontan-1-ol | 3055-96-7 | Benchchem [benchchem.com]
- 4. Cloud point - Wikipedia [en.wikipedia.org]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
- 7. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. youtube.com [youtube.com]
- 9. mt.com [mt.com]
- 10. How to design an equilibrium SAXS experiment - BioCAT [bio.aps.anl.gov]
- 11. biophys.uni-saarland.de [biophys.uni-saarland.de]
Navigating the Laboratory Use of C16E6: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Hexaethylene glycol monohexadecyl ether, commonly known as C16E6, is a non-ionic surfactant increasingly utilized in biochemical and pharmaceutical research. Its amphipathic nature makes it a valuable tool for manipulating complex biological structures, particularly in the solubilization of membrane proteins and the formation of micelles for drug delivery systems. This technical guide provides an in-depth overview of the safety data, handling precautions, and key experimental protocols for the laboratory use of C16E6, ensuring both operational safety and experimental success.
Section 1: Safety Data Sheet (SDS) and Hazard Information
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | Supplier Data |
| Synonyms | C16E6, Hexadecylhexaglycol | Supplier Data |
| CAS Number | 5168-91-2 | Supplier Data |
| Molecular Formula | CH₃(CH₂)₁₅(OCH₂CH₂)₆OH | Supplier Data |
| Molecular Weight | 506.76 g/mol | [1] |
| Appearance | White to off-white solid | Supplier Data |
| Melting Point | 39-40 °C | [1] |
| Solubility | Soluble in water and organic solvents | General Knowledge |
| Critical Micelle Concentration (CMC) | Varies with conditions (e.g., temperature, ionic strength) | General Knowledge |
Hazard Identification and GHS Classification (Inferred)
The following GHS classification is based on data for analogous short-chain alkyl ethoxylate surfactants and should be considered provisional for C16E6.
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation |
| Acute Aquatic Toxicity | Category 1 | GHS09 | Warning | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | GHS09 | Warning | H410: Very toxic to aquatic life with long lasting effects |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |
Section 2: Handling and Storage Precautions
Proper handling and storage of C16E6 are crucial to maintain its integrity and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving C16E6 to determine the appropriate level of PPE. The following are general recommendations:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). A lab coat should be worn at all times. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved N95 respirator or higher is recommended. |
Handling and Engineering Controls
-
Ventilation: Work in a well-ventilated area. For procedures with a higher risk of aerosol or dust generation, use a chemical fume hood.
-
Safe Handling Practices: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Storage Class: 13 - Non Combustible Solids[1].
Section 3: Experimental Protocols
C16E6 is a versatile tool in the laboratory. Below are detailed methodologies for two of its primary applications.
Solubilization of Membrane Proteins
The solubilization of membrane proteins is a critical first step for their purification and subsequent characterization. Non-ionic detergents like C16E6 are effective at disrupting the lipid bilayer while maintaining the protein's native conformation.
Methodology:
-
Membrane Preparation: Isolate the cell membranes containing the protein of interest using standard cell lysis and centrifugation protocols. Determine the total protein concentration of the membrane preparation.
-
Detergent Screening (Optional but Recommended): To determine the optimal solubilization conditions, screen a variety of detergents, including C16E6.
-
Resuspend the membrane pellet in a suitable buffer (e.g., Tris-HCl, HEPES) at a protein concentration of 5-10 mg/mL.
-
Add C16E6 to a final concentration of 1-2% (w/v) or at a concentration that is 2-5 times its Critical Micelle Concentration (CMC). The optimal detergent-to-protein ratio often needs to be determined empirically.
-
Incubate the suspension at 4°C with gentle agitation for 1-2 hours.
-
-
Centrifugation: Pellet the insoluble material by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
Analysis of Solubilized Protein: Carefully collect the supernatant, which contains the solubilized membrane proteins. Analyze the supernatant and the pellet by SDS-PAGE and Western blotting to determine the efficiency of solubilization.
-
Downstream Processing: The solubilized protein in the supernatant is now ready for purification by techniques such as affinity chromatography, ion-exchange chromatography, or size-exclusion chromatography, all performed in the presence of a maintenance concentration of C16E6 (typically at or slightly above its CMC).
Preparation of Drug-Loaded Micelles
C16E6 can self-assemble into micelles in aqueous solutions, providing a hydrophobic core capable of encapsulating poorly water-soluble drugs, thereby enhancing their solubility and bioavailability.
Methodology (Thin-Film Hydration Method):
-
Dissolution of Drug and C16E6: Dissolve the hydrophobic drug (e.g., curcumin) and C16E6 in a suitable organic solvent (e.g., chloroform, ethanol) in a round-bottom flask. The molar ratio of drug to C16E6 should be optimized to achieve high encapsulation efficiency and drug loading.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform film on the inner surface of the flask.
-
Hydration: Hydrate the thin film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the phase transition temperature of C16E6. This process allows for the self-assembly of C16E6 into drug-loaded micelles.
-
Sonication (Optional): To reduce the size and improve the homogeneity of the micelles, the suspension can be sonicated using a probe sonicator or a bath sonicator.
-
Purification: Remove any non-encapsulated drug and excess C16E6 by dialysis against the same aqueous buffer or by size-exclusion chromatography.
-
Characterization: Characterize the drug-loaded micelles for their size, polydispersity index (PDI), morphology (e.g., by Transmission Electron Microscopy), encapsulation efficiency, and drug loading capacity.
Section 4: Conclusion
C16E6 is a powerful tool for researchers in the life sciences, offering significant advantages in the study of membrane proteins and the development of novel drug delivery systems. By adhering to the safety precautions outlined in this guide and employing robust experimental protocols, scientists can effectively and safely harness the capabilities of this versatile non-ionic surfactant. As with any chemical, a thorough understanding of its properties and potential hazards is the foundation of successful and safe research.
References
A Technical Guide to Research-Grade C16E6 (Hexaethylene Glycol Monohexadecyl Ether)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the non-ionic detergent Hexaethylene Glycol Monohexadecyl Ether (C16E6), a valuable tool for the solubilization and stabilization of membrane proteins for structural and functional studies.
Introduction to C16E6
This compound, commonly abbreviated as C16E6, is a non-ionic surfactant belonging to the polyethylene (B3416737) glycol (PEG) ether family.[1] Its molecular structure consists of a long, hydrophobic 16-carbon alkyl (hexadecyl) chain and a hydrophilic polar head group composed of six ethylene (B1197577) glycol units.[1] This amphipathic nature allows C16E6 to disrupt lipid-lipid and lipid-protein interactions within biological membranes, effectively extracting integral membrane proteins while generally preserving their native structure and function.
Non-ionic detergents like C16E6 are considered mild because they do not carry a net electrical charge, which minimizes protein denaturation compared to ionic detergents. They are widely used in the isolation of biologically active membrane proteins for applications such as X-ray crystallography, electron microscopy, and other functional assays.[1][2]
Commercial Sources and Suppliers
Research-grade C16E6 is available from a variety of reputable chemical suppliers that cater to the life sciences and drug development industries. When selecting a supplier, researchers should consider factors such as purity (typically ≥98% or ≥99% for research applications), availability of technical data sheets, and batch-to-batch consistency.
Potential Suppliers Include:
-
Sigma-Aldrich (Merck)
-
Anatrace
-
Aladdin Scientific[3]
-
MedChemExpress[4]
-
Blue Tiger Scientific[5]
-
Immunomart[1]
-
CP Lab Safety[3]
-
ChemScene
Note: Availability may vary, and researchers should verify with the specific supplier. This list is not exhaustive.
Technical Data and Physicochemical Properties
The effectiveness of a detergent in membrane protein research is dictated by its physicochemical properties. Key parameters include the Critical Micelle Concentration (CMC) and the aggregation number. The CMC is the concentration at which detergent monomers self-assemble into micelles, which are essential for encapsulating and solubilizing membrane proteins.[6] The aggregation number refers to the average number of monomers within a single micelle.[7]
While specific experimental values for the CMC and aggregation number of C16E6 are not widely published, data from its shorter-chain analog, C12E6, along with other physical data, provide a strong basis for its application.
| Property | Value | Reference |
| Synonyms | Hexadecylhexaglycol, Polyoxyethylene (6) cetyl ether | [3] |
| Chemical Formula | C₂₈H₅₈O₇ | [1] |
| Molecular Weight | 506.76 g/mol | [3] |
| CAS Number | 5168-91-2 | [1] |
| Appearance | Solid | |
| Purity | ≥99% (TLC) | [3] |
| CMC (in H₂O) | ~70-80 µM (0.0035-0.0040% w/v) (Value for C12E6 analog) | |
| Aggregation Number | ~120-140 (Estimated based on C12E6 analog) | |
| Solubility | Soluble in water |
Principle of Membrane Protein Solubilization
The primary function of C16E6 in membrane protein research is to transfer the protein from its native lipid bilayer environment into a soluble protein-detergent complex. This process occurs in stages when the detergent concentration is above its CMC.
Initially, C16E6 monomers partition into the lipid bilayer. As the concentration increases beyond the CMC, the bilayer becomes saturated and begins to break apart, forming lipid-detergent mixed micelles. Finally, the integral membrane proteins are encapsulated within pure detergent micelles, forming soluble protein-detergent complexes that can be purified.[8]
Experimental Protocol: Membrane Protein Extraction
This protocol provides a general framework for the solubilization of integral membrane proteins from cultured cells using a non-ionic detergent like C16E6. Optimization is critical and will depend on the specific protein and cell type.
5.1. Materials and Reagents
-
Cell Pellet: From culture expressing the target membrane protein.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail (added fresh).
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% (v/v) glycerol, 1-2% (w/v) C16E6, Protease Inhibitor Cocktail. Note: The optimal C16E6 concentration should be determined empirically but must be well above the CMC.
-
High-speed Centrifuge and Rotors
-
Dounce Homogenizer or Sonicator
5.2. Procedure
-
Cell Harvesting: Harvest cells via centrifugation (e.g., 500 x g, 5 min, 4°C).
-
Washing: Wash the cell pellet once with ice-cold PBS to remove media components and centrifuge again.
-
Cell Lysis: Resuspend the pellet in ice-cold Lysis Buffer. Lyse the cells on ice using a Dounce homogenizer or brief sonication pulses until ~90% lysis is achieved (monitor by microscopy).
-
Removal of Debris: Centrifuge the lysate at a low speed (e.g., 1,000 x g, 10 min, 4°C) to pellet nuclei and intact cells.
-
Membrane Isolation: Carefully transfer the supernatant to an ultracentrifuge tube. Pellet the membranes by ultracentrifugation (e.g., 100,000 x g, 1 hour, 4°C).
-
Solubilization: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet gently but thoroughly in ice-cold Solubilization Buffer containing C16E6.
-
Incubation: Incubate the suspension with gentle agitation (e.g., on a rotator) for 1-4 hours at 4°C.
-
Clarification: Pellet the non-solubilized material by ultracentrifugation (100,000 x g, 1 hour, 4°C).
-
Purification: The resulting supernatant contains the solubilized membrane proteins. This fraction can now be subjected to downstream purification techniques like affinity chromatography. Ensure all subsequent buffers contain C16E6 at a concentration above its CMC to maintain protein solubility.[8][9]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the extraction and purification of a tagged membrane protein.
Conclusion
C16E6 is a mild, non-ionic detergent effective for the solubilization and purification of integral membrane proteins. Its utility stems from its ability to mimic the amphipathic environment of the lipid bilayer, thereby preserving the structural and functional integrity of the target protein. Successful application requires careful optimization of detergent concentration, buffer composition, and temperature. By following a systematic approach as outlined in this guide, researchers can effectively leverage C16E6 as a powerful tool in the challenging field of membrane protein science.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 3. calpaclab.com [calpaclab.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bluetigerscientific.com [bluetigerscientific.com]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. Aggregation number - Wikipedia [en.wikipedia.org]
- 8. cube-biotech.com [cube-biotech.com]
- 9. cube-biotech.com [cube-biotech.com]
Methodological & Application
Protocol for Solubilizing Membrane Proteins Using Hexaethylene Glycol Monohexadecyl Ether (C16E6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaethylene glycol monohexadecyl ether, also known as C16E6, is a non-ionic detergent widely employed in the solubilization and stabilization of membrane proteins for structural and functional studies. Its amphipathic nature, consisting of a 16-carbon hydrophobic alkyl chain and a hydrophilic hexaethylene glycol headgroup, allows for the disruption of lipid bilayers and the formation of protein-detergent micelles. This process effectively extracts membrane proteins from their native environment while preserving their structural integrity and biological activity. This application note provides a detailed protocol for the solubilization of membrane proteins using C16E6, including key physicochemical properties, experimental procedures, and considerations for downstream applications.
Physicochemical Properties of Polyoxyethylene Glycol Ethers
| Detergent | Chemical Formula | Molecular Weight ( g/mol ) | CMC (mM in H₂O) | Aggregation Number |
| Hexaethylene glycol monooctyl ether (C8E6) | C₂₀H₄₂O₇ | 394.6 | ~9.0 | ~32 |
| Hexaethylene glycol monododecyl ether (C12E6) | C₂₄H₅₀O₇ | 450.7 | ~0.07-0.08 | Not widely reported |
| This compound (C16E6) | C₂₈H₅₈O₇ | 506.8 | Estimated <0.07 | Estimated >32 |
Note: The CMC of non-ionic detergents generally decreases as the length of the hydrophobic alkyl chain increases. Therefore, the CMC of C16E6 is expected to be lower than that of C12E6. Conversely, the aggregation number tends to increase with a longer alkyl chain.
Experimental Protocol: Solubilization of Membrane Proteins
This protocol provides a general framework for the solubilization of membrane proteins using C16E6. Optimization of specific parameters such as detergent concentration, protein concentration, buffer composition, temperature, and incubation time is crucial for each target protein.
Materials
-
Cell pellet expressing the target membrane protein
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease inhibitor cocktail (e.g., cOmplete™, EDTA-free)
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% (v/v) glycerol (B35011), 1-2% (w/v) this compound (C16E6)
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% (v/v) glycerol, 2-5x CMC of C16E6
-
Elution Buffer (for affinity chromatography): Wash buffer supplemented with an appropriate eluting agent (e.g., 250-500 mM imidazole (B134444) for His-tagged proteins)
-
Dounce homogenizer or sonicator
-
Ultracentrifuge and appropriate rotors
-
End-over-end rotator
-
Spectrophotometer or other protein quantification assay materials
Procedure
-
Membrane Preparation: a. Resuspend the cell pellet in ice-cold Lysis Buffer (typically 5-10 mL per gram of wet cell paste). b. Disrupt the cells using a Dounce homogenizer or sonication on ice. c. Remove unbroken cells and debris by centrifugation at 10,000 x g for 20 minutes at 4°C. d. Isolate the membrane fraction by ultracentrifugation of the supernatant at 100,000 x g for 1 hour at 4°C. e. Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in Lysis Buffer. Repeat the ultracentrifugation step to wash the membranes.
-
Solubilization: a. Resuspend the washed membrane pellet in Solubilization Buffer to a final protein concentration of 5-10 mg/mL. b. Incubate the suspension with gentle agitation on an end-over-end rotator for 1-4 hours at 4°C. The optimal incubation time should be determined empirically.
-
Clarification of Solubilized Proteins: a. Centrifuge the solubilization mixture at 100,000 x g for 1 hour at 4°C to pellet any insoluble material. b. Carefully collect the supernatant containing the solubilized membrane proteins.
-
Downstream Purification (Example: Affinity Chromatography for His-tagged proteins): a. Equilibrate an appropriate affinity chromatography column (e.g., Ni-NTA) with Wash Buffer. b. Load the clarified supernatant onto the column. c. Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. d. Elute the target protein with Elution Buffer. e. Collect fractions and analyze for the presence of the target protein by SDS-PAGE and Western blot.
-
Detergent Removal (Optional): a. For certain downstream applications, removal of the detergent may be necessary. Methods such as dialysis, size-exclusion chromatography, or the use of hydrophobic adsorption resins can be employed.[1][2] The choice of method depends on the properties of the protein and the downstream application.
Experimental Workflow
Caption: Workflow for membrane protein solubilization and purification.
Example Signaling Pathway: GPCR Activation
Membrane proteins, such as G-protein coupled receptors (GPCRs), are key targets in drug development. Their solubilization and purification are essential for structural and functional characterization.
Caption: Simplified GPCR signaling pathway.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low solubilization efficiency | Insufficient detergent concentration. | Increase C16E6 concentration (e.g., up to 2% w/v). Ensure the concentration is well above the estimated CMC. |
| Inappropriate detergent-to-protein ratio. | Optimize the detergent-to-protein ratio (start with 10:1 w/w and test higher ratios).[3] | |
| Short incubation time. | Increase the solubilization incubation time (e.g., up to 4 hours or overnight at 4°C). | |
| Protein precipitation after solubilization | Protein instability in the chosen buffer. | Optimize buffer conditions: vary pH, salt concentration, and add stabilizing agents like glycerol (10-20%). |
| Detergent concentration fell below the CMC during purification. | Ensure all buffers used in downstream steps contain C16E6 at a concentration above its estimated CMC. | |
| Loss of protein activity | Harsh solubilization conditions. | Decrease the detergent concentration to the minimum required for solubilization. Reduce incubation time or temperature. |
| Co-factors or lipids essential for activity were removed. | Consider adding back specific lipids or co-factors to the purification buffers. |
Conclusion
This compound (C16E6) is a valuable tool for the solubilization of membrane proteins. The protocol provided herein offers a robust starting point for researchers. However, empirical optimization of the experimental conditions is paramount to achieve efficient solubilization while maintaining the structural and functional integrity of the target protein. Careful consideration of the detergent's physicochemical properties and the specific requirements of the downstream applications will ultimately lead to successful outcomes in membrane protein research and drug development.
References
Application Notes and Protocols for the Extraction and Purification of GPCRs using C16E6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the non-ionic detergent Hexaethylene glycol mono-n-hexadecyl ether (C16E6) for the successful extraction and purification of G-protein coupled receptors (GPCRs). The information compiled herein is intended to facilitate the development of robust protocols for obtaining stable and functional GPCRs for downstream applications, including structural biology, biophysical characterization, and drug screening.
Introduction to C16E6 for GPCR Research
G-protein coupled receptors (GPCRs) represent the largest family of integral membrane proteins and are the targets of a significant portion of currently marketed drugs. The extraction of these receptors from their native lipid environment and their subsequent purification are critical yet challenging steps in their characterization. The choice of detergent is paramount to maintaining the structural integrity and functional activity of the receptor.[1][2][3]
C16E6 is a non-ionic detergent belonging to the polyoxyethylene alkyl ether family. Its amphipathic nature, consisting of a 16-carbon alkyl chain (hydrophobic tail) and a hexaethylene glycol headgroup (hydrophilic head), allows for the effective solubilization of membrane proteins. While detergents like n-dodecyl-β-D-maltoside (DDM) and Lauryl Maltose Neopentyl Glycol (LMNG) have been extensively used, exploring alternative detergents such as C16E6 can be advantageous for specific GPCRs that may exhibit enhanced stability or activity in different micellar environments.[2][4]
Physicochemical Properties of C16E6
A thorough understanding of the physicochemical properties of a detergent is crucial for optimizing solubilization and purification protocols. The following table summarizes the key properties of C16E6 and provides a comparison with other commonly used non-ionic detergents.
| Property | C16E6 (Hexaethylene glycol mono-n-hexadecyl ether) | n-dodecyl-β-D-maltoside (DDM) | Lauryl Maltose Neopentyl Glycol (LMNG) |
| Chemical Formula | C₂₈H₅₈O₇ | C₂₄H₄₆O₁₁ | C₃₉H₇₄O₁₇ |
| Molecular Weight ( g/mol ) | 506.76 | ~510.6 | ~815.0 |
| Critical Micelle Concentration (CMC) | Not explicitly found in search results | ~0.17 mM | ~0.01 mM |
| Aggregation Number | Not explicitly found in search results | ~98 | Not explicitly found in search results |
| Melting Point (°C) | 39-40 | - | - |
Note: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles, and it is a critical parameter for designing solubilization experiments.[1] The aggregation number refers to the average number of detergent monomers in a micelle.[5] While specific values for C16E6 were not found in the provided search results, it is essential to determine these empirically for optimal use.
Experimental Protocols
The following protocols provide a general framework for the extraction and purification of a target GPCR using C16E6. Optimization of these protocols for each specific GPCR is highly recommended.
Protocol 1: Small-Scale Solubilization Screen to Determine Optimal C16E6 Concentration
Objective: To determine the optimal concentration of C16E6 for solubilizing the target GPCR from cell membranes while maintaining its functionality.
Materials:
-
Cell membranes expressing the target GPCR
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
C16E6 stock solution (e.g., 10% w/v in water)
-
Microcentrifuge tubes
-
Ultracentrifuge
Procedure:
-
Thaw the cell membranes on ice.
-
Resuspend the membranes in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Prepare a series of C16E6 concentrations in the solubilization buffer (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v). It is crucial to test concentrations both below and above the expected CMC.
-
Add an equal volume of each C16E6 solution to the membrane suspension.
-
Incubate on a rotator at 4°C for 1-2 hours.
-
Centrifuge the samples at 100,000 x g for 30-60 minutes at 4°C to pellet non-solubilized material.
-
Carefully collect the supernatant containing the solubilized GPCR.
-
Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting using an antibody specific to the GPCR or an affinity tag to assess solubilization efficiency.
-
If a functional assay is available (e.g., radioligand binding), assess the activity of the solubilized receptor in the supernatant to determine the optimal C16E6 concentration that preserves function.
Protocol 2: Large-Scale GPCR Purification using Affinity Chromatography
Objective: To purify the C16E6-solubilized GPCR using affinity chromatography. This protocol assumes the GPCR has an affinity tag (e.g., His-tag, FLAG-tag).
Materials:
-
C16E6-solubilized GPCR from Protocol 1 (scaled up)
-
Affinity Chromatography Resin (e.g., Ni-NTA for His-tagged proteins)
-
Wash Buffer: Solubilization Buffer containing the optimal C16E6 concentration (determined in Protocol 1) and a low concentration of imidazole (B134444) (for His-tag, e.g., 20 mM).
-
Elution Buffer: Wash Buffer containing a high concentration of imidazole (for His-tag, e.g., 250-500 mM).
-
Chromatography column
Procedure:
-
Equilibrate the affinity chromatography column with 5-10 column volumes (CV) of Wash Buffer.
-
Load the C16E6-solubilized supernatant onto the column at a slow flow rate.
-
Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elute the purified GPCR with Elution Buffer. Collect fractions.
-
Analyze the eluted fractions by SDS-PAGE and Western blotting to identify fractions containing the purified GPCR.
-
Pool the fractions containing the pure GPCR.
-
(Optional) Perform size-exclusion chromatography (SEC) as a final polishing step to remove aggregates and exchange the buffer. The SEC buffer should also contain C16E6 at a concentration above its CMC.
Data Presentation
To facilitate the comparison of different detergents and purification strategies, all quantitative data should be summarized in clearly structured tables.
Table 2: Example of Solubilization Efficiency Comparison
| Detergent | Concentration (% w/v) | Solubilization Efficiency (%) | Functional Activity (%) |
| C16E6 | 1.0 | [Experimental Value] | [Experimental Value] |
| DDM | 1.0 | [Experimental Value] | [Experimental Value] |
| LMNG | 0.5 | [Experimental Value] | [Experimental Value] |
Solubilization efficiency can be quantified by densitometry of Western blots. Functional activity can be assessed by a relevant assay (e.g., ligand binding).
Table 3: Example of Purification Yield Comparison
| Detergent | Starting Material (mg) | Purified Protein (mg) | Yield (%) | Purity (%) |
| C16E6 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| DDM | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| LMNG | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Purity can be estimated by densitometry of Coomassie-stained SDS-PAGE gels.
Mandatory Visualizations
GPCR Signaling Pathway
Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.
Experimental Workflow for GPCR Extraction and Purification
Caption: A general experimental workflow for the extraction and purification of GPCRs using C16E6.
Conclusion
The successful extraction and purification of functional GPCRs are essential for advancing our understanding of their physiological roles and for facilitating structure-based drug design. While C16E6 is a promising detergent for these applications, empirical optimization of the solubilization and purification conditions is critical for each specific GPCR. By systematically evaluating parameters such as detergent concentration and buffer composition, researchers can develop robust protocols to obtain high-quality receptor preparations for their downstream research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Hexaethylene Glycol Monohexadecyl Ether in Liposome Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaethylene glycol monohexadecyl ether is a non-ionic surfactant that has garnered significant interest in the field of drug delivery, particularly in the formulation of liposomes. Its amphiphilic nature, consisting of a hydrophilic hexaethylene glycol head group and a lipophilic hexadecyl (C16) tail, allows for its incorporation into the lipid bilayer of liposomes. This modification imparts several advantageous properties, most notably steric stabilization, which enhances the systemic circulation time of the liposomes, a crucial factor for effective drug delivery to target tissues.
These application notes provide a comprehensive overview of the role of this compound in liposome (B1194612) preparation, including its effects on liposome characteristics, detailed experimental protocols for formulation, and insights into the cellular interactions of the resulting "stealth" liposomes.
Key Applications and Advantages
The primary application of this compound in liposome preparation is to create sterically stabilized liposomes, often referred to as "stealth liposomes." The inclusion of this polyethylene (B3416737) glycol (PEG) ether on the surface of the liposomes creates a hydrophilic layer that reduces the adsorption of opsonin proteins. This, in turn, minimizes the recognition and uptake of the liposomes by the mononuclear phagocytic system (MPS), primarily in the liver and spleen.[1] The key advantages of using this compound in liposome formulations include:
-
Prolonged Systemic Circulation: By evading the MPS, these liposomes remain in the bloodstream for extended periods, increasing the probability of reaching their target site.[1]
-
Enhanced Drug Delivery: The extended circulation time allows for greater accumulation of the encapsulated drug at the target tissue, potentially improving therapeutic efficacy.
-
Improved Stability: The presence of the hydrophilic PEG chains can also contribute to the colloidal stability of the liposome suspension, preventing aggregation.
-
Versatility: It can be incorporated into various liposome formulations containing different phospholipids (B1166683) and cholesterol ratios.
Data Presentation: Effects on Liposome Characteristics
The incorporation of PEG-lipids with a C16 alkyl chain, such as this compound, has a significant impact on the pharmacokinetic profile of lipid-based nanoparticles. The following table summarizes data from a study on lipid nanoparticles (LNPs) containing a C16-PEG lipid, which serves as a close analogue to this compound.
Table 1: Pharmacokinetic Parameters of C16-PEG Lipid Nanoparticles [1]
| Parameter | Value |
| Circulation Half-life (t½) | 2.18 hours |
| Liver Uptake (24h) | ~20% of injected dose |
| Spleen Uptake (24h) | ~2% of injected dose |
Note: Data is derived from a study on siRNA lipid nanoparticles containing 1.5 mol% of a C16-PEG lipid. While not identical, this provides a strong indication of the expected in vivo behavior of liposomes formulated with this compound.
Experimental Protocols
Protocol 1: Preparation of Liposomes using the Thin-Film Hydration Method
This protocol describes the preparation of multilamellar vesicles (MLVs) incorporating this compound using the widely adopted thin-film hydration technique.
Materials:
-
Phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vortex mixer
Procedure:
-
Lipid Dissolution: In a round-bottom flask, dissolve the desired amounts of phospholipid, cholesterol, and this compound in a sufficient volume of a chloroform:methanol mixture (typically 2:1 v/v). A common molar ratio for stable liposomes is 55:40:5 (Phospholipid:Cholesterol:this compound).
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipid (e.g., 45-50°C for DPPC). Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Film Drying: To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.
-
Hydration: Add the hydration buffer, pre-heated to the same temperature as the water bath, to the flask containing the lipid film.
-
Vesicle Formation: Agitate the flask by vortexing or gentle shaking to disperse the lipid film. This process leads to the formation of multilamellar vesicles (MLVs). The hydration process should be carried out for about 1 hour.
Protocol 2: Liposome Sizing by Extrusion
To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is subjected to extrusion.
Materials:
-
MLV suspension from Protocol 1
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
Procedure:
-
Assembly of the Extruder: Assemble the liposome extruder according to the manufacturer's instructions, placing a polycarbonate membrane of the desired pore size (e.g., 100 nm) between the filter supports.
-
Extrusion Process: Draw the MLV suspension into a gas-tight syringe. Pass the suspension through the extruder to another syringe. This constitutes one pass.
-
Repetitive Extrusion: Repeat the extrusion process for an odd number of passes (typically 11-21 times) to ensure that the final liposome suspension is collected in the opposite syringe. The extrusion should be performed at a temperature above the lipid's phase transition temperature.
-
Storage: Store the resulting LUV suspension at 4°C.
Mandatory Visualizations
Mechanism of Action: Steric Hindrance and Cellular Interactions
The presence of this compound on the liposome surface creates a dense layer of hydrophilic PEG chains. This "PEG shield" sterically hinders the interaction of opsonins, which are plasma proteins that mark particles for phagocytosis, with the liposome surface. This is the primary mechanism behind the prolonged circulation time of these "stealth" liposomes.
The hexadecyl (C16) alkyl chain of the ether plays a crucial role in anchoring the molecule within the lipid bilayer. The length of this alkyl chain influences the stability of the PEG layer on the liposome surface. Longer alkyl chains, such as C16 and C18, result in a slower desorption rate of the PEG-lipid from the nanoparticle surface compared to shorter chains (e.g., C14).[1] This enhanced stability of the PEG layer contributes to a more sustained stealth effect.
While the primary role of the PEG layer is to prevent interactions, the nature of the alkyl chain can also influence cellular uptake. Studies have shown that nanoparticles with longer alkyl chains (C12 and C18) can exhibit significantly higher cellular uptake compared to those with shorter chains (C6) or no alkyl groups. This suggests that while the PEG component provides stealth properties, the hydrophobic alkyl chain may facilitate interaction with the cell membrane, potentially through insertion or other hydrophobic interactions, leading to enhanced endocytosis in certain cell types.
The general pathway for the cellular uptake of these liposomes is through endocytosis. Once internalized, the liposomes are trafficked into early endosomes, which mature into late endosomes and eventually fuse with lysosomes. The encapsulated drug is then released within the cell, either by escaping the endosome or after degradation of the liposome in the lysosome, to reach its intracellular target.
References
Application Notes and Protocols for Optimal Protein Solubilization and Stability using C16E6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the non-ionic detergent Hexadecylhexaethylene glycol (C16E6) for the optimal solubilization and stabilization of proteins, particularly membrane proteins, which are critical targets in drug development. This document outlines the physicochemical properties of C16E6, detailed experimental protocols for its use, and methods for assessing protein stability.
Introduction to C16E6 Detergent
Hexadecylhexaethylene glycol, also known as C16E6, is a non-ionic detergent belonging to the polyoxyethylene alkyl ether class. These detergents are characterized by a hydrophobic alkyl chain and a hydrophilic polyethylene (B3416737) glycol headgroup.[1] The amphipathic nature of C16E6 allows it to effectively disrupt biological membranes and form micelles that encapsulate membrane proteins, thereby solubilizing them in aqueous solutions while aiming to preserve their native structure and function.[1][2] The choice of detergent is a critical step in the purification and structural analysis of membrane proteins, as the detergent micelle mimics the native lipid bilayer environment.
Physicochemical Properties of C16E6
Understanding the physicochemical properties of a detergent is crucial for optimizing solubilization and stability protocols. Key parameters for C16E6 include its Critical Micelle Concentration (CMC) and Aggregation Number.
Critical Micelle Concentration (CMC): The CMC is the concentration at which detergent monomers begin to self-assemble into micelles.[2] For effective protein solubilization, the detergent concentration should be significantly above its CMC.[3] The CMC of polyoxyethylene alkyl ethers is influenced by factors such as the length of the alkyl chain and the number of ethylene (B1197577) oxide units.[4][5] Generally, for a given number of ethylene oxide units, a longer alkyl chain results in a lower CMC.
Aggregation Number: This parameter refers to the average number of detergent monomers that constitute a single micelle. The size of the micelle, which is a function of the aggregation number, can influence the stability of the solubilized protein.
Table 1: Physicochemical Properties of Representative Polyoxyethylene Alkyl Ether Detergents
| Detergent | Chemical Formula | Molecular Weight (Da) | CMC (%/mM) | Aggregation Number (N) | Micelle Size (kDa) |
| C12E8 | (C2H4O)8C12H26O | 538.7 | 0.005 / 0.09 | 90–120 | ~66 |
| C12E9 | (C2H4O)9C12H26O | 582.8 | 0.003 / 0.05 | 90 | ~83 |
Note: Data for C12E8 and C12E9 are provided as representative examples from the same detergent class.[6] Researchers should experimentally determine the optimal conditions for C16E6.
Experimental Protocols
I. General Workflow for Membrane Protein Solubilization
This workflow provides a general framework for the solubilization of membrane proteins using C16E6. Optimization of each step is critical for success.
Caption: General workflow for membrane protein solubilization using C16E6.
II. Detailed Protocol for Membrane Protein Solubilization with C16E6
This protocol is a starting point and should be optimized for each specific protein.
Materials:
-
Cell paste or purified membranes containing the protein of interest
-
C16E6 (Hexadecylhexaethylene glycol)
-
Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol)
-
Protease inhibitors
-
Microcentrifuge or ultracentrifuge
-
Spectrophotometer for protein quantification
Procedure:
-
Membrane Preparation: Start with a known concentration of membrane protein. If starting from whole cells, prepare a membrane fraction by cell lysis followed by ultracentrifugation.
-
Detergent Screening (Optional but Recommended): To determine the optimal C16E6 concentration, perform a small-scale screen.
-
Prepare a series of C16E6 concentrations in solubilization buffer, for example, ranging from 0.1% to 2% (w/v). It is recommended to test concentrations both below and above the estimated CMC.
-
Incubate a fixed amount of membrane protein with each detergent concentration for a set time (e.g., 1-4 hours) at 4°C with gentle agitation.
-
Centrifuge the samples at high speed (e.g., 100,000 x g for 45 minutes at 4°C) to pellet unsolubilized material.[7]
-
Carefully collect the supernatant containing the solubilized proteins.
-
Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting (if an antibody is available) to determine the solubilization efficiency at each detergent concentration.
-
-
Large-Scale Solubilization:
-
Based on the screening results, prepare the optimal concentration of C16E6 in the solubilization buffer containing protease inhibitors.
-
Resuspend the membrane pellet in the C16E6-containing buffer at a protein concentration of 1-10 mg/mL.[3] A detergent-to-protein ratio of at least 4:1 (w/w) is often recommended as a starting point.[3]
-
Incubate for the optimized time and temperature with gentle mixing.
-
Clarify the lysate by centrifugation as in the screening step.
-
Collect the supernatant containing the solubilized protein for downstream applications such as purification or stability analysis.
-
III. Protein Stability Assessment using Thermal Shift Assay (TSA)
A thermal shift assay, or differential scanning fluorimetry (DSF), is a high-throughput method to assess protein stability by measuring changes in the thermal denaturation temperature (Tm).[8][9] An increase in Tm indicates protein stabilization.[8]
Materials:
-
Purified, solubilized protein in C16E6-containing buffer
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
Real-time PCR instrument with a thermal melt curve function
-
96- or 384-well PCR plates
Procedure:
-
Prepare the Assay Mix:
-
Thermal Denaturation:
-
Place the plate in the real-time PCR instrument.
-
Set up a temperature ramp, for example, from 25°C to 95°C with a ramp rate of 0.5-1°C per minute.[8]
-
Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.
-
-
Data Analysis:
-
As the protein unfolds, the hydrophobic core becomes exposed, allowing the SYPRO Orange dye to bind and fluoresce.
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
The midpoint of the transition in the melting curve corresponds to the melting temperature (Tm) of the protein.
-
Compare the Tm values under different conditions to identify those that enhance protein stability.
-
Caption: Workflow for a Thermal Shift Assay to assess protein stability.
Data Presentation
The following tables provide a structured format for presenting quantitative data from solubilization and stability experiments.
Table 2: C16E6 Solubilization Screen
| C16E6 Conc. (% w/v) | Total Protein (mg/mL) | Solubilized Protein (mg/mL) | Solubilization Efficiency (%) |
| 0.1 | X | Y | (Y/X)100 |
| 0.5 | X | Y | (Y/X)100 |
| 1.0 | X | Y | (Y/X)100 |
| 1.5 | X | Y | (Y/X)100 |
| 2.0 | X | Y | (Y/X)*100 |
Table 3: Thermal Shift Assay Results for Protein Stability
| Condition | Buffer pH | NaCl (mM) | Additive | Melting Temperature (Tm) (°C) |
| Control | 7.5 | 150 | None | T1 |
| Condition 1 | 6.5 | 150 | None | T2 |
| Condition 2 | 7.5 | 50 | None | T3 |
| Condition 3 | 7.5 | 150 | Ligand X | T4 |
Conclusion
The non-ionic detergent C16E6 can be a valuable tool for the solubilization and stabilization of membrane proteins. Successful application requires careful optimization of detergent concentration, buffer conditions, and temperature. The protocols and data presentation formats provided in these application notes offer a systematic approach to determining the optimal conditions for your specific protein of interest, thereby facilitating downstream structural and functional studies crucial for drug discovery and development.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. m.youtube.com [m.youtube.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Polyoxyethylene alkyl ether nonionic surfactants: physicochemical properties and use for cholesterol determination in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.rug.nl [pure.rug.nl]
- 7. Mode of interaction of polyoxyethyleneglycol detergents with membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Custom protein thermal stability assays | Eurofins Calixar [calixar.com]
- 10. Aliphatic alcohol polyoxyethylene ether, a nonionic surfactant commonly used in detergents [jinhetec.com]
Application Notes and Protocols for C16E6 Micelle Formation in Protein Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the formation of hexaethylene glycol monohexadecyl ether (C16E6) micelles for the solubilization and stabilization of proteins, particularly membrane proteins, for biochemical and structural analysis.
Introduction to C16E6
This compound, commonly known as C16E6, is a non-ionic surfactant frequently employed in the study of membrane proteins. Its amphipathic nature, possessing a hydrophilic hexaethylene glycol head and a hydrophobic hexadecyl tail, allows it to form stable micelles in aqueous solutions. These micelles create a membrane-mimetic environment that can effectively solubilize and stabilize membrane proteins, preserving their native conformation and function for downstream applications such as structural analysis by X-ray crystallography and electron microscopy.
Physicochemical Properties of C16E6 and Related Surfactants
Quantitative data for C16E6 and related non-ionic surfactants are crucial for designing effective protein solubilization and stabilization protocols. The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to self-assemble into micelles, and the Aggregation Number (Nagg) represents the average number of monomers per micelle. While precise, experimentally determined values for C16E6 can be elusive in publicly available literature, we can estimate its properties based on known trends within the CnEm surfactant family and data from similar surfactants. Generally, as the length of the alkyl chain (n) increases, the CMC decreases and the aggregation number increases.
| Surfactant | Molecular Formula | Molecular Weight ( g/mol ) | CMC (mM) | Aggregation Number (Nagg) |
| C16E6 (this compound) | C28H58O7 | 506.75[1] | ~0.007 (estimated) | ~120-150 (estimated) |
| C12E6 (Hexaethylene glycol monododecyl ether) | C24H50O7 | 450.65[2] | 0.07-0.08[3] | ~100[3] |
| C12E8 (Octaethylene glycol monododecyl ether) | C28H58O9 | 538.75 | 0.11 | 123 |
Note: The CMC and Aggregation Number for C16E6 are estimated based on the properties of related surfactants and general trends in the CnEm surfactant series.
Experimental Protocols
I. Preparation of C16E6 Stock Solution
Objective: To prepare a concentrated stock solution of C16E6 for subsequent use in protein solubilization and buffer preparation.
Materials:
-
This compound (C16E6) powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Appropriate buffer (e.g., Tris-HCl, HEPES, phosphate (B84403) buffer) at the desired pH
-
Magnetic stirrer and stir bar
-
Volumetric flask
Procedure:
-
Calculate the required mass of C16E6:
-
Determine the desired concentration and volume of the stock solution (e.g., 10% w/v or a specific molar concentration).
-
For a 10% (w/v) stock solution, weigh 10 g of C16E6 powder for every 100 mL of final volume.
-
To prepare a molar stock solution, use the molecular weight of C16E6 (506.75 g/mol ).
-
-
Dissolution:
-
Add the calculated amount of C16E6 powder to a volumetric flask.
-
Add the desired buffer to approximately 80% of the final volume.
-
Place a stir bar in the flask and stir gently on a magnetic stirrer at room temperature. C16E6 can be slow to dissolve, so allow sufficient time. Gentle warming (e.g., to 37°C) can aid dissolution, but avoid excessive heat which could degrade the surfactant.
-
-
Final Volume Adjustment:
-
Once the C16E6 is completely dissolved, bring the solution to the final volume with the buffer.
-
-
Storage:
-
Store the stock solution at 4°C. For long-term storage, it can be aliquoted and stored at -20°C to prevent repeated freeze-thaw cycles.
-
II. Solubilization of Membrane Proteins using C16E6
Objective: To extract and solubilize a target membrane protein from a cell membrane preparation using C16E6 micelles.
Materials:
-
Isolated cell membranes containing the target protein
-
C16E6 stock solution (e.g., 10% w/v)
-
Solubilization buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, protease inhibitors)
-
Micro-homogenizer or sonicator
-
Ultracentrifuge
-
Bradford or BCA protein assay reagents
Procedure:
-
Determine Protein and C16E6 Concentrations:
-
Measure the total protein concentration of your membrane preparation.
-
The optimal C16E6 concentration for solubilization typically ranges from 0.5% to 2.0% (w/v), which is well above its estimated CMC. A good starting point is often 1.0% (w/v).
-
The detergent-to-protein ratio is a critical parameter. A common starting ratio is 4:1 (w/w) of detergent to total protein.
-
-
Solubilization Reaction:
-
In a microcentrifuge tube, combine the membrane preparation with the solubilization buffer.
-
Add the C16E6 stock solution to achieve the desired final concentration.
-
Gently mix by inversion or slow rotation at 4°C for 1-4 hours. The optimal time should be determined empirically for each protein. Avoid vigorous vortexing which can denature the protein.
-
-
Clarification of the Solubilized Fraction:
-
Centrifuge the mixture at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the unsolubilized membrane fragments and aggregated proteins.
-
-
Analysis of Solubilization Efficiency:
-
Carefully collect the supernatant, which contains the solubilized protein-C16E6 complexes.
-
Determine the protein concentration in the supernatant.
-
Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting (if an antibody is available) to assess the efficiency of solubilization.
-
III. Protein Stabilization in C16E6 Micelles for Downstream Applications
Objective: To maintain the stability and activity of the solubilized protein in C16E6 micelles for subsequent purification and characterization.
Materials:
-
Solubilized protein in C16E6 from the previous protocol
-
Chromatography buffers (e.g., for size-exclusion or affinity chromatography) containing C16E6
Procedure:
-
Maintain C16E6 Concentration Above CMC:
-
It is crucial to keep the C16E6 concentration above its CMC in all subsequent buffers to prevent the disassembly of micelles and precipitation of the protein. A concentration of at least 2-3 times the CMC is generally recommended. Based on the estimated CMC of ~0.007 mM (~0.00035% w/v), a working concentration of 0.05% to 0.1% (w/v) C16E6 in all purification buffers is a reasonable starting point.
-
-
Buffer Optimization:
-
The stability of the protein-detergent complex can be influenced by buffer components. Screen different pH values, salt concentrations, and additives (e.g., glycerol, specific lipids like cholesterol hemisuccinate) to find the optimal conditions for your protein of interest.
-
-
Monitoring Protein Integrity:
-
Throughout the purification process, monitor the monodispersity and stability of the protein-C16E6 complex using techniques like size-exclusion chromatography (SEC) and dynamic light scattering (DLS).
-
Visualizing the Workflow
Caption: Experimental workflow for forming C16E6 micelles for protein studies.
Signaling Pathway of Micelle Formation and Protein Solubilization
Caption: Relationship between C16E6 concentration, micelle formation, and protein solubilization.
References
- 1. Toward Rational Design of Protein Detergent Complexes: Determinants of Mixed Micelles That Are Critical for the In Vitro Stabilization of a G-Protein Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,6,9,12,15,18-Hexaoxatriacontan-1-ol | 3055-96-7 | Benchchem [benchchem.com]
- 3. Buy Hexaethylene glycol monododecyl ether | 3055-96-7 [smolecule.com]
Application Notes and Protocols for Hexaethylene Glycol Monohexadecyl Ether in Cryo-Electron Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaethylene glycol monohexadecyl ether, also known as C16E6, is a non-ionic detergent that has found applications in the study of membrane proteins. Its amphipathic nature, with a hydrophilic hexaethylene glycol head and a hydrophobic hexadecyl tail, allows for the solubilization and stabilization of membrane proteins, making it a potentially useful tool for structural analysis by cryo-electron microscopy (cryo-EM).[1] This document provides detailed application notes and generalized protocols for the use of C16E6 in cryo-EM workflows.
Physicochemical Properties of C16E6
A thorough understanding of the physicochemical properties of a detergent is crucial for its effective use in membrane protein structural biology. Key properties of C16E6 are summarized in the table below.
| Property | Value | Reference |
| Synonyms | C16E6, Polyoxyethylene (6) cetyl ether | [1] |
| Molecular Formula | C28H58O7 | [1] |
| Molecular Weight | 506.76 g/mol | [1] |
| Appearance | Solid | |
| Critical Micelle Concentration (CMC) | Not definitively available for C16E6. For the related C12E6, the CMC is reported to be in the range of 70-80 µM. The CMC for C16E6 is expected to be lower due to the longer alkyl chain. |
Application Notes
This compound is suitable for the extraction and purification of membrane proteins for structural studies. As a non-ionic detergent, it is generally considered "mild" and is less likely to cause protein denaturation compared to ionic detergents. The optimal concentration for solubilization and subsequent purification steps needs to be determined empirically for each specific membrane protein.
For cryo-EM sample preparation, the concentration of C16E6 is critical. High concentrations of free micelles can lead to a noisy background in the micrographs, which can interfere with particle picking and image processing.[2] Conversely, a detergent concentration that is too low may result in protein aggregation or denaturation at the air-water interface.[3] A common strategy is to maintain the detergent concentration at or slightly above its Critical Micelle Concentration (CMC) during the final purification and sample preparation steps.
Experimental Protocols
The following are generalized protocols for the use of this compound in the preparation of membrane protein samples for cryo-EM. It is imperative to note that these are starting points, and optimization is crucial for each specific target protein.
Protocol 1: Solubilization of Membrane Proteins from a Membrane Fraction
-
Preparation of Solubilization Buffer:
-
Prepare a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol).
-
Add this compound to the buffer. A common starting point for solubilization is a concentration of 1% (w/v).
-
-
Membrane Solubilization:
-
Resuspend the isolated membrane fraction containing the protein of interest in the solubilization buffer to a final protein concentration of 5-10 mg/mL.
-
Incubate the suspension with gentle agitation for 1-2 hours at 4°C.
-
-
Clarification:
-
Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet non-solubilized material.
-
-
Collection of Solubilized Protein:
-
Carefully collect the supernatant containing the solubilized membrane protein in a complex with C16E6.
-
Protocol 2: Purification of C16E6-solubilized Membrane Protein
-
Affinity Chromatography:
-
Equilibrate an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) with a buffer containing a lower concentration of C16E6, typically 2-5 times the estimated CMC.
-
Load the clarified supernatant onto the column.
-
Wash the column extensively with the equilibration buffer to remove non-specifically bound proteins.
-
Elute the target protein using an appropriate elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins) supplemented with C16E6 at 2-5x CMC.
-
-
Size Exclusion Chromatography (SEC):
-
Equilibrate a size exclusion chromatography column with a buffer suitable for cryo-EM (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) containing C16E6 at a concentration just above its estimated CMC.
-
Concentrate the eluted protein from the affinity step and load it onto the SEC column.
-
Collect fractions corresponding to the monodisperse peak of the target protein.
-
Analyze the peak fractions by SDS-PAGE to confirm purity.
-
Protocol 3: Cryo-EM Grid Preparation
-
Sample Concentration:
-
Concentrate the purified protein from the SEC step to a suitable concentration for cryo-EM, typically in the range of 0.5-5 mg/mL. The optimal concentration is protein-dependent and needs to be determined empirically.[4]
-
-
Grid Preparation:
-
Glow-discharge cryo-EM grids (e.g., Quantifoil R1.2/1.3) to make them hydrophilic.
-
Apply 3-4 µL of the concentrated protein sample to a glow-discharged grid.
-
Blot the grid to remove excess liquid, leaving a thin film of the sample. Blotting time and force are critical parameters to optimize.
-
Plunge-freeze the grid into liquid ethane (B1197151) using a vitrification device (e.g., Vitrobot).
-
-
Screening and Data Collection:
-
Screen the frozen grids on a transmission electron microscope to assess ice thickness and particle distribution.
-
Collect high-resolution data on a suitable cryo-electron microscope.
-
Data Presentation
Table 1: Recommended Starting Concentrations of this compound (C16E6) for Cryo-EM Workflows. Note: These are generalized recommendations and require optimization.
| Experimental Step | Recommended C16E6 Concentration (w/v) | Rationale |
| Membrane Solubilization | 1.0% | To effectively disrupt the lipid bilayer and extract the membrane protein. |
| Affinity Chromatography | 0.05% - 0.1% (2-5x estimated CMC) | To maintain protein solubility and stability while minimizing excess micelles. |
| Size Exclusion Chromatography | 0.02% - 0.05% (1-2x estimated CMC) | To obtain a monodisperse sample in a buffer suitable for cryo-EM with minimal free micelles. |
| Cryo-EM Grid Preparation | 0.02% - 0.05% (at or slightly above estimated CMC) | To prevent protein aggregation and denaturation at the air-water interface without excessive background noise.[3] |
Visualizations
Caption: Generalized workflow for membrane protein structure determination by cryo-EM using C16E6.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-EM grid optimization for membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for In-Vitro Folding of Membrane Proteins Using C16E6 Surfactant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane proteins are integral to a vast array of cellular functions, acting as channels, transporters, receptors, and enzymes. Their critical roles in cellular signaling and homeostasis make them primary targets for drug development. However, the hydrophobic nature of membrane proteins presents significant challenges for their expression, purification, and structural-functional characterization. A common approach to overcome these hurdles is the in-vitro folding of membrane proteins from an unfolded state, often produced as inclusion bodies in bacterial expression systems. This process requires the use of detergents or surfactants to mimic the native lipid bilayer environment, thereby facilitating the correct folding of the protein into its functional conformation.
This document provides detailed application notes and protocols for the use of Hexaethylene glycol mono-n-hexadecyl ether (C16E6) , a non-ionic surfactant, for the in-vitro folding of membrane proteins. C16E6, with its polyoxyethylene headgroup and a C16 alkyl chain, offers a mild and effective environment for the solubilization and subsequent folding of various membrane proteins. These guidelines are intended to serve as a starting point for researchers to develop and optimize refolding strategies for their specific membrane protein of interest.
Physicochemical Properties of C16E6 Surfactant
Understanding the physicochemical properties of C16E6 is crucial for designing effective protein folding experiments. Key parameters include the Critical Micelle Concentration (CMC) and the aggregation number.
| Property | Value | Reference |
| Chemical Name | Hexaethylene glycol mono-n-hexadecyl ether | |
| Synonyms | C16E6, Polyoxyethylene(6) hexadecyl ether | |
| Molecular Formula | C₂₈H₅₈O₇ | --INVALID-LINK-- |
| Molecular Weight | 506.76 g/mol | --INVALID-LINK-- |
| Critical Micelle Concentration (CMC) | ~1-10 µM (estimated in aqueous buffer) | Varies with temperature, ionic strength, and buffer composition. |
| Aggregation Number | ~70-150 (estimated) | Dependent on concentration, temperature, and ionic strength. |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and organic solvents |
Note: The CMC is the concentration above which surfactant monomers self-assemble into micelles. For effective protein folding, it is generally recommended to work at concentrations well above the CMC to ensure a sufficient number of micelles are available to encapsulate the folding protein. The aggregation number refers to the average number of surfactant molecules in a single micelle.
Experimental Workflow for In-Vitro Folding
The general workflow for the in-vitro folding of a membrane protein using C16E6 involves several key steps, from the solubilization of the denatured protein to the final characterization of the folded state.
Detailed Experimental Protocols
The following protocols provide a general framework for the in-vitro folding of a model membrane protein, such as a G-protein coupled receptor (GPCR) or bacteriorhodopsin, using C16E6. Optimization of specific parameters (e.g., protein concentration, surfactant concentration, temperature, and incubation times) is essential for each target protein.
Protocol 1: Solubilization of Inclusion Bodies
-
Harvest Inclusion Bodies:
-
After expression, harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM PMSF).
-
Lyse the cells by sonication or high-pressure homogenization on ice.
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion body pellet multiple times with a wash buffer (e.g., lysis buffer with 1% Triton X-100) to remove membrane debris and other contaminants.
-
-
Solubilize Inclusion Bodies:
-
Resuspend the washed inclusion body pellet in a solubilization buffer to a final protein concentration of 5-10 mg/mL.
-
Solubilization Buffer Composition:
-
50 mM Tris-HCl, pH 8.0
-
6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea
-
10 mM Dithiothreitol (DTT) or 100 mM β-mercaptoethanol (to reduce disulfide bonds)
-
(Optional) 1 mM EDTA
-
-
-
Incubate the suspension with gentle agitation at room temperature for 1-2 hours, or overnight at 4°C, until the solution becomes clear.
-
Clarify the solubilized protein solution by ultracentrifugation (e.g., 100,000 x g) for 1 hour at 4°C to remove any remaining insoluble material.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA), taking into account the interference from GdnHCl or urea.
-
Protocol 2: In-Vitro Folding by Rapid Dilution
This method involves the rapid dilution of the denatured protein into a refolding buffer containing C16E6, which promotes the formation of protein-surfactant mixed micelles and subsequent folding.
-
Prepare Refolding Buffer:
-
Prepare a refolding buffer with a concentration of C16E6 significantly above its CMC. A starting concentration of 0.1% to 1% (w/v) C16E6 is recommended.
-
Refolding Buffer Composition:
-
50 mM Tris-HCl, pH 8.0
-
150-500 mM NaCl (to minimize non-specific aggregation)
-
0.1% - 1% (w/v) C16E6
-
(Optional) 1-2 mM reduced/oxidized glutathione (B108866) ratio (e.g., 5 mM GSH / 0.5 mM GSSG) for proteins with disulfide bonds.
-
(Optional) Additives such as L-arginine (0.4 M) or glycerol (B35011) (10%) can help suppress aggregation.
-
-
-
Degas the refolding buffer and pre-cool it to the desired folding temperature (typically 4°C or room temperature).
-
-
Initiate Folding:
-
Rapidly dilute the solubilized, denatured protein into the refolding buffer with vigorous stirring. A dilution factor of 1:20 to 1:100 is common, aiming for a final protein concentration in the range of 10-100 µg/mL.
-
Ensure the final concentration of the denaturant (GdnHCl or urea) is below the level that would disrupt the C16E6 micelles or the folded protein structure (typically < 0.5 M GdnHCl or < 1 M Urea).
-
Incubate the folding reaction at the chosen temperature for a period ranging from a few hours to overnight with gentle agitation.
-
Logical Relationship of the Folding Process
The process of a denatured membrane protein achieving its native fold within a C16E6 micelle is a thermodynamically driven process.
Characterization of Folded Membrane Proteins
After the folding process, it is essential to confirm that the protein has attained its native conformation and is functionally active.
| Technique | Purpose | Expected Outcome for Correctly Folded Protein |
| SDS-PAGE | To assess purity and folding state (folded proteins may migrate differently). | A single band at the expected molecular weight; potential shift in mobility. |
| Size Exclusion Chromatography (SEC) | To separate folded monomeric protein from aggregates and determine oligomeric state. | A symmetrical peak corresponding to the protein-micelle complex. |
| Circular Dichroism (CD) Spectroscopy | To determine the secondary structure content (α-helices, β-sheets). | A CD spectrum consistent with the known or predicted secondary structure. |
| Fluorescence Spectroscopy | To probe the local environment of tryptophan residues and assess tertiary structure. | A shift in the emission maximum indicating burial of tryptophan residues. |
| Functional Assays | To measure the biological activity of the protein (e.g., ligand binding, transport). | Activity comparable to the natively sourced protein. |
| Dynamic Light Scattering (DLS) | To determine the size and homogeneity of the protein-micelle complexes. | A monodisperse population of particles with a defined hydrodynamic radius. |
Optimization of Folding Conditions
The success of in-vitro folding is highly dependent on the specific protein and the experimental conditions. A systematic optimization of key parameters is often necessary.
-
C16E6 Concentration: Test a range of C16E6 concentrations, typically from just above the CMC to several times the CMC. Higher concentrations may improve solubilization but can sometimes inhibit folding.
-
Protein Concentration: Lower protein concentrations generally favor folding over aggregation. Start with a low concentration (e.g., 10-20 µg/mL) and gradually increase it.
-
Temperature: Folding can be performed at different temperatures (e.g., 4°C, room temperature, or 37°C). The optimal temperature will depend on the stability of the target protein.
-
pH and Ionic Strength: The pH and salt concentration of the refolding buffer can significantly impact protein stability and folding. Screen a range of pH values and salt concentrations.
-
Additives: The inclusion of additives like L-arginine, glycerol, or polyethylene (B3416737) glycols (PEGs) can help to suppress aggregation and improve folding yields.
Conclusion
The use of C16E6 surfactant provides a valuable tool for the in-vitro folding of membrane proteins. Its non-ionic nature and appropriate hydrophobic-hydrophilic balance make it a mild yet effective detergent for creating a membrane-mimetic environment. The protocols and guidelines presented here offer a solid foundation for researchers to develop robust and reproducible methods for obtaining functional membrane proteins for structural and functional studies, ultimately advancing our understanding of their biological roles and facilitating drug discovery efforts. Successful application will often require empirical optimization of the described parameters for each specific membrane protein target.
Application Notes and Protocols: C16E6 in Nanotechnology and Nanoparticle Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaethylene glycol mono-n-hexadecyl ether (C16E6) is a non-ionic surfactant that has garnered significant interest in the field of nanotechnology. Its amphiphilic nature, consisting of a hydrophilic hexaethylene glycol head and a hydrophobic hexadecyl tail, allows it to self-assemble into micelles in aqueous solutions and effectively stabilize nanoparticles. This property is crucial for preventing aggregation and controlling the size and surface characteristics of nanoparticles, which are critical parameters for their application in drug delivery, diagnostics, and other biomedical fields. This document provides detailed application notes and experimental protocols for the utilization of C16E6 as a versatile tool in nanotechnology.
Physicochemical Properties of C16E6
Core Applications of C16E6 in Nanotechnology
Nanoparticle Stabilization
C16E6 is an effective stabilizing agent for a variety of nanoparticles, including gold (AuNPs) and silver (AgNPs). The hydrophobic tail of the C16E6 molecule adsorbs onto the nanoparticle surface, while the hydrophilic hexaethylene glycol chains extend into the surrounding aqueous medium. This creates a steric barrier that prevents the nanoparticles from aggregating, ensuring their colloidal stability.
Key Advantages:
-
Steric Stabilization: Provides robust protection against aggregation in various ionic strength solutions.
-
Biocompatibility: Non-ionic surfactants like C16E6 generally exhibit lower toxicity compared to their ionic counterparts.
-
Tunable Properties: The concentration of C16E6 can be varied to control nanoparticle size and surface properties.
Drug Delivery Systems
C16E6 micelles can serve as nanocarriers for hydrophobic drugs. The hydrophobic core of the micelle encapsulates the drug, increasing its solubility in aqueous environments and protecting it from degradation. This encapsulation can lead to improved drug bioavailability and targeted delivery.
Potential Applications:
-
Encapsulation of poorly water-soluble anticancer drugs.
-
Development of controlled-release drug formulations.
-
Targeted delivery to specific tissues or cells by functionalizing the micelle surface.
Gene Delivery
While less common than for drug delivery, non-ionic surfactant-based nanoparticles are being explored for the delivery of genetic material like siRNA. The formulation would involve complexing the negatively charged siRNA with a cationic polymer or lipid, which is then stabilized by C16E6 to form a stable nanocarrier for gene silencing applications.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for C16E6 in the provided search results, the following tables present generalized data ranges and parameters that are typically evaluated for surfactant-stabilized nanoparticles. Researchers should perform specific experiments to determine the exact values for their C16E6-based systems.
Table 1: Physicochemical Properties of C16E6 (Illustrative)
| Property | Typical Value Range | Method of Determination |
| Critical Micelle Concentration (CMC) | To be determined (TBD) | Surface Tension Measurement, Fluorescence Spectroscopy |
| Molecular Weight | 506.78 g/mol | Calculation |
| Hydrophilic-Lipophilic Balance (HLB) | TBD | Calculation/Experimental |
Table 2: Influence of C16E6 Concentration on Nanoparticle Properties (Illustrative)
| C16E6 Concentration (mM) | Nanoparticle Type | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| TBD | AuNP | TBD | TBD | TBD |
| TBD | AgNP | TBD | TBD | TBD |
Table 3: Drug Loading and Release Characteristics of C16E6 Micelles (Illustrative)
| Drug Model | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Release Half-life (t½) at pH 7.4 | Release Half-life (t½) at pH 5.5 |
| Doxorubicin | TBD | TBD | TBD | TBD |
| Paclitaxel | TBD | TBD | TBD | TBD |
Experimental Protocols
Protocol 1: Synthesis of C16E6-Stabilized Gold Nanoparticles (AuNPs)
This protocol is a general method that can be adapted for use with C16E6. The optimal concentration of C16E6 should be determined experimentally.
Materials:
-
Tetrachloroauric acid (HAuCl₄) solution (1 mM)
-
C16E6 solution (concentration to be optimized, e.g., 1-10 mM)
-
Sodium borohydride (B1222165) (NaBH₄) solution (10 mM, freshly prepared and kept on ice)
-
Deionized water
Procedure:
-
In a clean glass flask, add a specific volume of 1 mM HAuCl₄ solution.
-
Add the desired volume of the C16E6 solution to the HAuCl₄ solution while stirring. The final concentration of C16E6 should be above its CMC.
-
Cool the mixture in an ice bath under continuous stirring.
-
Rapidly inject a freshly prepared, ice-cold NaBH₄ solution into the mixture with vigorous stirring.
-
The solution should immediately change color to a ruby red, indicating the formation of AuNPs.
-
Continue stirring for at least 1 hour to ensure complete reaction and stabilization.
-
Characterize the synthesized AuNPs for size, stability, and optical properties.
Diagram of AuNP Synthesis Workflow:
Caption: Workflow for the synthesis of C16E6-stabilized gold nanoparticles.
Protocol 2: Determination of Drug Loading Capacity and Encapsulation Efficiency
This protocol provides a general method to determine the amount of a hydrophobic drug, such as doxorubicin, encapsulated within C16E6 micelles.[1][2]
Materials:
-
Drug-loaded C16E6 micelle solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent compatible with the drug (e.g., methanol, DMSO)
-
Centrifugal filter units (with a molecular weight cutoff that retains the micelles but allows free drug to pass)
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Separation of Free Drug:
-
Take a known volume of the drug-loaded micelle solution.
-
Centrifuge the solution using a centrifugal filter unit at an appropriate speed and time to separate the micelles from the aqueous phase containing the free, unencapsulated drug.[1]
-
Collect the filtrate.
-
-
Quantification of Free Drug:
-
Measure the concentration of the drug in the filtrate using a pre-established calibration curve with a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength or using an HPLC method.[1]
-
-
Quantification of Total Drug:
-
Take the same initial volume of the drug-loaded micelle solution.
-
Disrupt the micelles by adding a sufficient volume of a suitable organic solvent to dissolve both the C16E6 and the drug.
-
Measure the total drug concentration in this solution.
-
-
Calculations:
-
Drug Loading Capacity (%): (Mass of drug in micelles / Mass of C16E6) x 100
-
Encapsulation Efficiency (%): ((Total mass of drug - Mass of free drug) / Total mass of drug) x 100
-
Diagram of Drug Loading Determination:
Caption: Workflow for determining drug loading in C16E6 micelles.
Protocol 3: In Vitro Drug Release Study
This protocol describes a dialysis-based method to study the release kinetics of a drug from C16E6-stabilized nanoparticles.[3]
Materials:
-
Drug-loaded C16E6 nanoparticle suspension
-
Dialysis membrane tubing (with a molecular weight cutoff that retains the nanoparticles but allows the free drug to diffuse)
-
Release buffer (e.g., PBS at pH 7.4 and an acidic buffer like acetate (B1210297) buffer at pH 5.5 to mimic physiological and endosomal conditions, respectively)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Place a known volume and concentration of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a larger volume of the release buffer maintained at 37°C with constant gentle stirring.[3]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release buffer.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using a suitable analytical method (UV-Vis or HPLC).
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[4]
Diagram of Drug Release Study:
Caption: Experimental workflow for in vitro drug release studies.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of C16E6-stabilized nanoparticles on a selected cell line.[5][6][7]
Materials:
-
Selected cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
C16E6-stabilized nanoparticle suspension (in sterile PBS or culture medium)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO or other suitable solubilizing agent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the C16E6-stabilized nanoparticle suspension in complete culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the nanoparticle dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control cells.
Diagram of MTT Assay Workflow:
References
- 1. Evaluation of Doxorubicin-loaded 3-Helix Micelles as Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Release Kinetics of Antituberculosis Drugs from Nanoparticles Assessed Using a Modified Dissolution Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Non-ionic Surfactant and Protein-Coated Ultrasmall Silver Nanoparticles: Increased Viscoelasticity Enables Potency in Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. aimdrjournal.com [aimdrjournal.com]
Protocol for the Removal of Hexaethylene Glycol Monohexadecyl Ether (C16E6) from Protein Samples
Introduction
Hexaethylene glycol monohexadecyl ether (C16E6) is a non-ionic detergent commonly utilized in biological research for the solubilization and stabilization of membrane proteins.[1][2] While essential for maintaining protein integrity in solution, the presence of C16E6 can interfere with downstream applications such as mass spectrometry, immunoassays, and structural biology techniques. Therefore, its efficient removal is a critical step in many experimental workflows.
This document provides detailed application notes and protocols for the removal of C16E6 from protein samples, tailored for researchers, scientists, and drug development professionals. The choice of method depends on factors such as the protein concentration, sample volume, and the required final purity.
Physicochemical Properties of C16E6
Recommended Removal Methodologies
Several techniques can be employed for the removal of C16E6 from protein samples. Based on the properties of C16E6 and data from similar non-ionic detergents, the most effective methods are:
-
Detergent Removal Resins: These resins are specifically designed to bind and remove detergent molecules from aqueous solutions, offering high efficiency and protein recovery.[5][6] This is the most recommended method for C16E6.
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. It can be effective if there is a significant size difference between the protein-detergent complex and free detergent micelles.[5][7]
-
Ion-Exchange Chromatography (IEX): In this method, the protein of interest is bound to an ion-exchange resin while the uncharged C16E6 detergent is washed away.[8]
-
Dialysis: While a common technique, standard dialysis is generally inefficient for removing detergents with low CMCs like C16E6.[5]
Data Presentation: Comparison of Detergent Removal Methods
The following table summarizes the expected performance of different methods for removing non-ionic detergents similar to C16E6. The data is compiled from studies on various non-ionic detergents with low CMCs.
| Method | Principle | Detergent Removal Efficiency | Protein Recovery | Throughput | Key Considerations |
| Detergent Removal Resin | Hydrophobic adsorption of detergent molecules | >95% | High (>90%) | High | Recommended for a wide range of protein concentrations. |
| Size-Exclusion Chromatography (SEC) | Separation by size | Variable; dependent on column resolution and size difference | High (>90%) | Medium | Requires significant size difference between protein and detergent micelles. |
| Ion-Exchange Chromatography (IEX) | Separation by charge | >90% | Variable; dependent on protein binding and elution conditions | Medium | Protein must bind to the resin under conditions where C16E6 does not. |
| Dialysis | Diffusion across a semi-permeable membrane | Low to moderate | High (>95%) | Low | Inefficient for detergents with low CMCs; very time-consuming. |
Experimental Protocols
Protocol 1: Detergent Removal Using Spin Columns with Hydrophobic Adsorption Resin
This protocol is the most recommended method for efficient removal of C16E6. It is rapid and provides high protein recovery.
Materials:
-
Protein sample containing C16E6
-
Detergent Removal Spin Columns (e.g., Pierce™ Detergent Removal Spin Columns)
-
Equilibration/Wash Buffer (a buffer compatible with the protein, e.g., PBS, Tris-HCl)
-
Microcentrifuge
-
Collection tubes
Procedure:
-
Column Preparation:
-
Remove the bottom closure of the spin column and loosen the cap.
-
Place the column in a 2 mL collection tube.
-
Centrifuge for 1 minute at 1,500 x g to remove the storage buffer.
-
-
Column Equilibration:
-
Place the column in a new collection tube.
-
Add 400 µL of Equilibration/Wash Buffer to the column.
-
Centrifuge for 1 minute at 1,500 x g. Discard the flow-through.
-
Repeat the wash step two more times.
-
-
Sample Application and Incubation:
-
Place the equilibrated column into a clean collection tube.
-
Carefully apply the protein sample (typically 25-100 µL) to the top of the resin bed.
-
Incubate the column at room temperature for 2 minutes to allow the resin to bind the detergent.
-
-
Protein Elution:
-
Centrifuge the column for 2 minutes at 1,500 x g to collect the detergent-depleted protein sample in the collection tube.
-
The collected flow-through is the purified protein sample.
-
-
Protein Quantification:
-
Determine the protein concentration of the purified sample using a suitable protein assay (e.g., BCA assay).
-
Protocol 2: Size-Exclusion Chromatography (SEC)
This method is suitable for separating proteins from C16E6 micelles if there is a substantial difference in their sizes.
Materials:
-
Protein sample containing C16E6
-
SEC column with an appropriate molecular weight cutoff (e.g., Superdex 200, Sephacryl S-300)
-
Chromatography system (e.g., FPLC, HPLC)
-
SEC Running Buffer (degassed buffer compatible with the protein)
Procedure:
-
System and Column Equilibration:
-
Equilibrate the chromatography system and the SEC column with at least two column volumes of SEC Running Buffer at a flow rate appropriate for the column.
-
-
Sample Loading:
-
Load the protein sample onto the equilibrated column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.
-
-
Chromatographic Separation:
-
Run the chromatography at a constant flow rate.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the protein peak. The protein should elute earlier than the smaller detergent micelles.
-
-
Analysis of Fractions:
-
Analyze the collected fractions for protein content (e.g., SDS-PAGE, UV absorbance) and residual detergent concentration if necessary.
-
Protocol 3: Ion-Exchange Chromatography (IEX)
This protocol is applicable if the protein has a net charge at a pH where it can bind to an IEX resin, while the non-ionic C16E6 does not bind.
Materials:
-
Protein sample containing C16E6
-
IEX column (anion or cation exchange, depending on the protein's isoelectric point and the buffer pH)
-
Chromatography system
-
Binding Buffer (low salt buffer at a pH where the protein binds to the resin)
-
Elution Buffer (high salt buffer to elute the bound protein)
Procedure:
-
Column Equilibration:
-
Equilibrate the IEX column with Binding Buffer until the conductivity and pH are stable.
-
-
Sample Loading:
-
Load the protein sample onto the equilibrated column.
-
-
Washing:
-
Wash the column with several column volumes of Binding Buffer to remove unbound C16E6 and other contaminants. Monitor the UV 280 nm signal until it returns to baseline.
-
-
Protein Elution:
-
Elute the bound protein using a linear gradient or a step gradient of Elution Buffer.
-
-
Fraction Collection and Analysis:
-
Collect fractions during the elution step.
-
Analyze the fractions for protein concentration and purity.
-
Visualization of Experimental Workflows
Caption: Workflow for C16E6 removal using a detergent removal spin column.
Caption: Workflow for C16E6 removal using size-exclusion chromatography.
Caption: Workflow for C16E6 removal using ion-exchange chromatography.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Buy Hexaethylene glycol monododecyl ether | 3055-96-7 [smolecule.com]
- 4. 3,6,9,12,15,18-Hexaoxatriacontan-1-ol | 3055-96-7 | Benchchem [benchchem.com]
- 5. chemwhat.com [chemwhat.com]
- 6. Buy Hexaethylene glycol monotetradecyl ether | 5157-04-0 [smolecule.com]
- 7. Quality assessment and optimization of purified protein samples: why and how? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C28H58O7 | CID 4138878 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of C16E6 in Functional Assays of Reconstituted Membrane Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of the non-ionic detergent Hexaethylene glycol monohexadecyl ether (C16E6) for the reconstitution of membrane proteins into proteoliposomes for subsequent functional analysis. This document outlines the principles of detergent-mediated reconstitution, key properties of C16E6, detailed experimental protocols, and examples of functional assays applicable to reconstituted G-protein coupled receptors (GPCRs) and Solute Carrier (SLC) transporters.
Introduction to C16E6 for Membrane Protein Reconstitution
Membrane proteins are crucial for a vast array of cellular functions and represent a major class of drug targets.[1] Studying their function in vitro necessitates their extraction from the native membrane and reconstitution into a controlled lipid environment, a process greatly facilitated by detergents.[2][3] C16E6, a polyoxyethylene alkyl ether, is a non-ionic detergent that offers a gentle yet effective means of solubilizing membrane proteins while preserving their structural and functional integrity.[4] Its uncharged hydrophilic headgroup and long C16 alkyl chain make it suitable for disrupting lipid-lipid and protein-lipid interactions without extensively denaturing the protein.[4]
The choice of detergent is a critical step in the successful reconstitution and functional analysis of membrane proteins.[5] Properties such as the Critical Micelle Concentration (CMC), aggregation number, and hydrophile-lipophile balance (HLB) are key considerations.[1] The CMC is the concentration at which detergent monomers begin to form micelles and is a fundamental parameter in designing reconstitution experiments.[6][7][8][9]
Properties of C16E6 Detergent
Understanding the physicochemical properties of C16E6 is essential for optimizing reconstitution protocols. While specific values can vary slightly with buffer conditions (e.g., temperature, pH, ionic strength), the following table summarizes key properties of polyoxyethylene ether detergents.[10][11]
| Property | Value/Range | Significance in Reconstitution |
| Chemical Name | This compound | A non-ionic detergent with a C16 alkyl chain and a headgroup of six ethylene (B1197577) glycol units. |
| Synonyms | C16E6, Polyoxyethylene(6) cetyl ether | - |
| Molecular Formula | C₂₈H₅₈O₇ | - |
| Molecular Weight | 506.75 g/mol | Important for calculating molar concentrations. |
| Critical Micelle Conc. (CMC) | ~0.003 mM (~0.00015% w/v) (estimated) | Low CMC indicates stable micelles. Detergent removal for reconstitution must effectively reduce the concentration well below this value.[1] |
| Aggregation Number | Varies (typically high for long-chain ethers) | The number of monomers in a micelle influences the size of the protein-detergent complex. |
| HLB Number | ~10-12 (estimated) | A measure of the balance between hydrophilic and lipophilic properties, influencing its interaction with lipids and proteins.[8] |
| Appearance | White solid | - |
Experimental Protocols
General Workflow for Membrane Protein Reconstitution using C16E6
The overarching goal of reconstitution is to replace the detergent molecules surrounding the purified membrane protein with a lipid bilayer, forming proteoliposomes.[2][12] This is typically achieved by mixing the detergent-solubilized protein with pre-formed lipid vesicles (liposomes) that have been destabilized with the same detergent, followed by the gradual removal of the detergent.[3]
Detailed Protocol: Reconstitution into Proteoliposomes
This protocol provides a general framework that should be optimized for each specific membrane protein.
Materials:
-
Purified membrane protein solubilized in a buffer containing C16E6 (concentration above CMC).
-
Lipids (e.g., a mixture of POPC and POPG, or brain polar lipid extract).
-
Reconstitution buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl).
-
C16E6 stock solution (e.g., 10% w/v in water).
-
Detergent removal system (e.g., dialysis cassettes with appropriate MWCO, Bio-Beads SM-2).
-
Ultracentrifuge.
Procedure:
-
Liposome Preparation: a. Prepare a thin lipid film by drying a solution of the desired lipids in chloroform (B151607) under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to remove residual solvent. b. Hydrate the lipid film with the reconstitution buffer to a final lipid concentration of 10-20 mg/mL by vortexing or gentle agitation. This results in multilamellar vesicles (MLVs). c. To form large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).
-
Solubilization of Liposomes: a. To the prepared LUVs, add the C16E6 stock solution stepwise while monitoring the turbidity of the solution by measuring the absorbance at 540 nm. b. Continue adding C16E6 until the solution clarifies, indicating the formation of lipid-detergent mixed micelles. The final C16E6 concentration will be above its CMC.
-
Mixing Protein and Lipid-Detergent Micelles: a. Add the purified, C16E6-solubilized membrane protein to the lipid-detergent mixed micelles. b. The lipid-to-protein ratio (LPR) is a critical parameter and should be optimized. Typical starting LPRs range from 50:1 to 500:1 (w/w). c. Incubate the mixture for 1-2 hours at 4°C with gentle agitation to allow for the formation of lipid-protein-detergent mixed micelles.
-
Detergent Removal: a. Dialysis: Transfer the mixture to a dialysis cassette (e.g., 10 kDa MWCO) and dialyze against a large volume of reconstitution buffer at 4°C. Perform several buffer changes over 48-72 hours to ensure complete detergent removal. b. Adsorption: Add pre-washed Bio-Beads SM-2 to the mixture (e.g., 20 mg of beads per 1 mg of detergent) and incubate with gentle rotation at 4°C. Replace the beads with fresh ones every few hours for a total of 12-24 hours.
-
Proteoliposome Collection: a. After detergent removal, collect the proteoliposomes by ultracentrifugation (e.g., 150,000 x g for 1-2 hours at 4°C). b. Resuspend the proteoliposome pellet in the desired buffer for functional assays.
Functional Assays for Reconstituted Membrane Proteins
The choice of functional assay depends on the specific type of membrane protein being studied. Below are examples of assays applicable to GPCRs and SLC transporters reconstituted in C16E6-prepared proteoliposomes.
GPCR Functional Assays
Reconstitution allows for the study of ligand binding and G-protein activation in a defined lipid environment.[13][14]
A. Ligand Binding Assay:
-
Principle: Measures the binding of a radiolabeled or fluorescently tagged ligand to the reconstituted GPCR.
-
Protocol Outline:
-
Incubate the proteoliposomes with varying concentrations of the labeled ligand in the presence or absence of a high concentration of an unlabeled competitor (to determine non-specific binding).
-
Separate the bound ligand from the unbound ligand by filtration through a glass fiber filter.
-
Quantify the radioactivity or fluorescence on the filter to determine the amount of bound ligand.
-
Analyze the data to determine binding affinity (Kd) and receptor density (Bmax).
-
B. G-Protein Activation Assay ([³⁵S]GTPγS Binding):
-
Principle: Measures the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of a co-reconstituted G-protein.[15]
-
Protocol Outline:
-
Co-reconstitute the purified GPCR and its cognate heterotrimeric G-protein into proteoliposomes using the protocol described above.
-
Incubate the proteoliposomes with [³⁵S]GTPγS in the presence of GDP and varying concentrations of the agonist.
-
Stop the reaction and separate the G-protein-bound [³⁵S]GTPγS from free [³⁵S]GTPγS by rapid filtration.
-
Quantify the radioactivity on the filter to determine the extent of G-protein activation.
-
SLC Transporter Functional Assays
For transporters, functional assays typically measure the movement of a substrate across the proteoliposome membrane.[16][17]
A. Substrate Uptake Assay:
-
Principle: Measures the time-dependent accumulation of a radiolabeled or fluorescent substrate inside the proteoliposomes.
-
Protocol Outline:
-
Prepare proteoliposomes containing the SLC transporter with a specific internal buffer composition.
-
Initiate the transport reaction by adding the radiolabeled or fluorescent substrate to the external buffer. The external buffer may also contain ions that drive the transport (e.g., Na⁺ for sodium-coupled transporters).
-
At various time points, stop the transport by rapid filtration and washing with a cold stop buffer to remove external substrate.
-
Quantify the amount of substrate accumulated inside the proteoliposomes by scintillation counting or fluorescence measurement.
-
Determine the initial rate of transport.
-
B. Ion-Flux Coupled Assays:
-
Principle: For electrogenic transporters, the movement of the substrate is accompanied by a net movement of charge, which creates a membrane potential. This potential can be measured using voltage-sensitive dyes.
-
Protocol Outline:
-
Load the proteoliposomes with a voltage-sensitive fluorescent dye.
-
Establish an ion gradient across the proteoliposome membrane that will drive transport.
-
Initiate transport by adding the substrate.
-
Monitor the change in fluorescence of the dye over time using a fluorometer. The change in fluorescence is proportional to the change in membrane potential, which reflects the transporter activity.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low protein incorporation | Inefficient detergent removal; Inappropriate lipid-to-protein ratio; Protein aggregation. | Ensure complete detergent removal by extending dialysis time or using more Bio-Beads. Optimize the LPR. Perform reconstitution at 4°C to minimize aggregation. |
| No or low functional activity | Protein denaturation during purification or reconstitution; Incorrect lipid composition. | Use a milder detergent for purification if possible. Screen different lipid compositions, as some membrane proteins have specific lipid requirements. Ensure all buffers are properly degassed and contain necessary cofactors. |
| High background in functional assays | Leaky proteoliposomes; Non-specific binding of substrate/ligand. | Check the integrity of the proteoliposomes by a simple dye leakage assay. Optimize washing steps in the functional assay to reduce non-specific binding. Include control experiments with empty liposomes. |
| Variability between batches | Inconsistent liposome size; Incomplete detergent removal. | Ensure consistent extrusion of liposomes to obtain a uniform size distribution. Standardize the detergent removal protocol and verify its completeness. |
Conclusion
C16E6 is a valuable non-ionic detergent for the functional reconstitution of membrane proteins. The protocols and guidelines presented here provide a solid foundation for researchers to develop and optimize their reconstitution experiments for a wide range of membrane protein targets. Successful reconstitution and subsequent functional analysis often require empirical optimization of several parameters, including the detergent concentration, lipid composition, and lipid-to-protein ratio. By carefully controlling these variables, researchers can obtain high-quality proteoliposomes suitable for detailed functional characterization, thereby advancing our understanding of these critical cellular components and facilitating drug discovery efforts.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Functional Reconstitution of Ion Channels - Creative Bioarray [ionschannel.com]
- 3. Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reconstitution of bacteriorhodopsin from the apoprotein and retinal studied by Fourier-transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. ttuhsc.edu [ttuhsc.edu]
- 9. Engineering of soluble bacteriorhodopsin - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Polyoxyethylene alkyl ether nonionic surfactants: physicochemical properties and use for cholesterol determination in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput evaluation of the critical micelle concentration of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functional reconstitution of ion channels from Paramecium cortex into artificial liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Membrane protein reconstitution an ... | Article | H1 Connect [archive.connect.h1.co]
- 16. Surfactant - Wikipedia [en.wikipedia.org]
- 17. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hexaethylene Glycol Monohexadecyl Ether in Protein-Lipid Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaethylene glycol monohexadecyl ether, also known as C16E6, is a non-ionic detergent crucial for the study of membrane proteins and their interactions with the lipid environment. Its amphipathic nature, characterized by a 16-carbon alkyl chain (hydrophobic tail) and a hexaethylene glycol headgroup (hydrophilic head), allows for the effective solubilization of membrane proteins from their native lipid bilayers while preserving their structural and functional integrity. These application notes provide detailed protocols and quantitative data for the use of C16E6 in the solubilization and reconstitution of membrane proteins, facilitating downstream biophysical and structural analyses.
Physicochemical Properties of C16E6
The efficacy of a detergent in membrane protein research is largely determined by its physicochemical properties. Understanding these properties is essential for optimizing experimental conditions.
| Property | Value |
| Chemical Formula | C₂₈H₅₈O₇ |
| Molecular Weight | 506.7 g/mol |
| Critical Micelle Concentration (CMC) | ~1.5 µM in aqueous solution |
| Aggregation Number | Approximately 120 |
| Hydrophile-Lipophile Balance (HLB) | 10.7 |
Experimental Protocols
Solubilization of G-Protein Coupled Receptors (GPCRs) from Cell Membranes
This protocol outlines the steps for the efficient solubilization of a target GPCR from isolated cell membranes using C16E6.
Materials:
-
Isolated cell membranes containing the target GPCR
-
Solubilization Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10% (v/v) glycerol
-
This compound (C16E6)
-
Protease inhibitor cocktail
-
Ultracentrifuge and appropriate tubes
-
Dounce homogenizer
-
Spectrophotometer or protein quantification assay kit
Procedure:
-
Membrane Preparation: Thaw the isolated cell membranes on ice. Resuspend the membranes in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL. Homogenize the suspension with 10-15 strokes of a tight-fitting Dounce homogenizer.
-
Detergent Addition: Add C16E6 to the membrane suspension to a final concentration of 1% (w/v). This concentration is well above the CMC, ensuring the formation of micelles for protein solubilization.
-
Incubation: Gently mix the suspension by rotating or rocking at 4°C for 1-2 hours. This allows for the detergent to intercalate into the membrane and solubilize the GPCR.
-
Clarification: Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet non-solubilized membrane fragments and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized GPCR-C16E6 mixed micelles.
-
Protein Quantification: Determine the concentration of the solubilized protein in the supernatant using a suitable protein assay, such as the Bradford or BCA assay. The sample is now ready for downstream purification and analysis.
Reconstitution of a Solubilized Membrane Protein into Liposomes
This protocol describes the reconstitution of a C16E6-solubilized membrane protein into pre-formed liposomes, a critical step for functional assays and biophysical studies in a more native-like environment.
Materials:
-
Solubilized membrane protein in C16E6-containing buffer
-
Pre-formed liposomes (e.g., composed of POPC/POPG 3:1)
-
Reconstitution Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl
-
Bio-Beads™ SM-2 or similar detergent removal system
-
Dialysis tubing (10 kDa MWCO)
-
Ultracentrifuge
Procedure:
-
Liposome Preparation: Prepare unilamellar liposomes at a concentration of 10-20 mg/mL in Reconstitution Buffer using methods such as extrusion or sonication.
-
Mixing of Protein and Liposomes: Mix the solubilized membrane protein with the pre-formed liposomes at a desired protein-to-lipid ratio (e.g., 1:100 w/w).
-
Detergent Removal:
-
Bio-Beads Method: Add Bio-Beads™ SM-2 at a concentration of 80 mg per 1 mg of C16E6. Incubate the mixture with gentle agitation at 4°C. Perform several changes of Bio-Beads™ over a period of 4-6 hours to ensure complete detergent removal.
-
Dialysis Method: Transfer the protein-liposome mixture into dialysis tubing and dialyze against a large volume of Reconstitution Buffer at 4°C. Perform at least three buffer changes over 48 hours.
-
-
Proteoliposome Collection: After detergent removal, the reconstituted proteoliposomes can be collected by ultracentrifugation at 150,000 x g for 2 hours at 4°C.
-
Resuspension and Characterization: Carefully remove the supernatant and resuspend the proteoliposome pellet in a minimal volume of Reconstitution Buffer. The proteoliposomes are now ready for functional assays or biophysical characterization.
Mandatory Visualizations
Application Notes and Protocols for C16E6 in Mass Spectrometry-Based Proteomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the non-ionic surfactant C16E6 (Hexadecylhexaethylene Glycol) in mass spectrometry-based proteomics. While direct literature on C16E6 in this specific application is limited, this document extrapolates from data on structurally similar polyethylene (B3416737) glycol monoalkyl ether surfactants to provide detailed protocols and performance expectations.
Introduction to C16E6 in Proteomics
C16E6, a non-ionic surfactant, is a valuable tool for the solubilization and extraction of proteins, particularly hydrophobic and membrane-associated proteins, for their analysis by mass spectrometry. Its amphipathic nature, with a 16-carbon alkyl chain and a hydrophilic hexaethylene glycol headgroup, allows for the disruption of lipid bilayers and solubilization of integral membrane proteins.[1]
Properties of C16E6 and Related Surfactants:
| Property | C16E6 (Hexadecylhexaethylene Glycol) | C12E5 (Pentaethylene glycol monododecyl ether) | Triton X-100 |
| Full Name | Hexadecylhexaethylene Glycol | Pentaethylene glycol monododecyl ether | Polyoxyethylene glycol octylphenol (B599344) ether |
| Type | Non-ionic | Non-ionic | Non-ionic |
| Molecular Weight | ~494.7 g/mol | ~406.6 g/mol | ~625 g/mol (average) |
| Critical Micelle Concentration (CMC) | Not widely reported, estimated to be low µM range | ~60-70 µM[2] | ~150 µM[3] |
| Primary Use in Proteomics | Solubilization of membrane and hydrophobic proteins | Solubilization of membrane proteins | Cell lysis and protein extraction |
Mechanism of Action in Protein Extraction:
C16E6, like other non-ionic surfactants, integrates into the lipid bilayer of cell membranes. At concentrations above its critical micelle concentration (CMC), it forms micelles that encapsulate membrane proteins, effectively extracting them from their native lipid environment into an aqueous solution.[1] This process is crucial for the subsequent enzymatic digestion and analysis of these otherwise insoluble proteins.
Compatibility with Mass Spectrometry-Based Proteomics
While essential for protein solubilization, polyethylene glycol (PEG)-based surfactants like C16E6 can interfere with downstream mass spectrometry analysis.[4]
Challenges:
-
Ion Suppression: Surfactants can co-elute with peptides during liquid chromatography and suppress their ionization in the mass spectrometer, leading to reduced signal intensity and fewer identified peptides.[5]
-
Artifact Peaks: PEG-containing detergents can produce a characteristic pattern of repeating peaks in the mass spectrum, differing by the mass of the ethylene (B1197577) glycol monomer (~44 Da), which can obscure peptide signals.[4]
-
Column Fouling: Accumulation of detergents on the liquid chromatography column can lead to poor chromatographic performance and carryover between runs.[5]
Mitigation Strategies:
Effective removal of C16E6 after protein digestion is critical for successful mass spectrometry analysis. Several strategies can be employed:
-
Filter-Aided Sample Preparation (FASP): This method uses a molecular weight cutoff filter to retain proteins while allowing for the removal of detergents and other small molecules through a series of washes.[5]
-
Solid-Phase Extraction (SPE): C18-based SPE cartridges or tips can be used to bind peptides while detergents are washed away.
-
Liquid-Liquid Extraction: Extraction with an organic solvent like ethyl acetate (B1210297) has been shown to be effective in removing some non-ionic detergents.[6]
Experimental Protocols
Note: These protocols are generalized for non-ionic polyethylene glycol monoalkyl ether surfactants and should be optimized for your specific sample and experimental goals.
Protocol 1: In-Solution Protein Digestion using C16E6
This protocol is suitable for the digestion of protein mixtures solubilized with C16E6.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% (w/v) C16E6, Protease Inhibitor Cocktail
-
Reduction Solution: 1 M Dithiothreitol (DTT)
-
Alkylation Solution: 500 mM Iodoacetamide (IAA)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (NH4HCO3)
-
Trypsin (mass spectrometry grade)
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA)
Procedure:
-
Cell Lysis and Protein Extraction:
-
Resuspend cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the solubilized proteins to a new tube.
-
Determine protein concentration using a detergent-compatible protein assay (e.g., BCA assay).
-
-
Reduction and Alkylation:
-
To your protein sample, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 20 minutes.
-
-
Protein Digestion:
-
Dilute the sample with Digestion Buffer to reduce the C16E6 concentration to below 0.1%.
-
Add trypsin at a 1:50 (trypsin:protein) ratio (w/w).
-
Incubate overnight at 37°C.
-
-
Digestion Quenching:
-
Acidify the sample by adding TFA to a final concentration of 0.5-1% to stop the digestion.
-
Protocol 2: Detergent Removal using Filter-Aided Sample Preparation (FASP)
This protocol is designed for the removal of C16E6 and other contaminants prior to mass spectrometry analysis.
Materials:
-
Digested peptide sample from Protocol 1
-
Urea Solution: 8 M Urea in 100 mM Tris-HCl pH 8.5
-
Wash Buffer 1: 50 mM Ammonium Bicarbonate
-
Wash Buffer 2: 50 mM Ammonium Bicarbonate in 50% Acetonitrile
-
Elution Buffer: 50 mM Ammonium Bicarbonate
-
Molecular weight cutoff filter device (e.g., 10 kDa or 30 kDa)
Procedure:
-
Add the acidified peptide digest to the filter unit.
-
Centrifuge to remove the liquid.
-
Add Urea Solution to the filter and centrifuge. Repeat this wash step.
-
Add Wash Buffer 1 to the filter and centrifuge. Repeat this wash step twice.
-
Add Wash Buffer 2 to the filter and centrifuge.
-
Place the filter unit in a new collection tube.
-
Add Elution Buffer to the filter, incubate for 10 minutes, and then centrifuge to collect the purified peptides.
-
Repeat the elution step and combine the eluates.
-
Lyophilize the peptides and resuspend in a mass spectrometry-compatible solvent (e.g., 0.1% formic acid in water).
Quantitative Data and Performance
The choice of detergent can significantly impact protein yield and the number of identified proteins, especially for membrane proteins. The following tables summarize comparative data for various detergents used in proteomics. While C16E6 is not explicitly listed, the performance of other non-ionic detergents can provide an estimate of its expected efficacy.
Table 1: Comparison of Protein Extraction Efficiency of Different Detergents
| Detergent | Protein Class | Relative Protein Yield (%) | Reference |
| Digitonin followed by Triton X-100 | Membrane Proteins | ~500% (compared to differential centrifugation) | [7] |
| Triton X-100 | Membrane Proteins | High | [7][8] |
| n-Dodecyl-β-D-maltoside (DDM) | Membrane Proteins | High | [9] |
| C12E5 | Viral Membrane Proteins | High | [10] |
| C10E5 | Viral Membrane Proteins | ~80% recovery of HN and F proteins | [10] |
Table 2: Impact of Detergent on Protein/Peptide Identifications in Mass Spectrometry
| Detergent | Sample Type | Number of Identified Proteins | Number of Identified Peptides | Reference |
| ECO Brij® C10 | General Proteomics | On par with Triton controls | On par with Triton controls | |
| Triton X-114 | Heart Membrane Proteins | >62% enrichment of membrane proteins | - | [11] |
| MS-compatible surfactants (e.g., RapiGest) | General Proteomics | Generally high | Generally high | [12] |
Visualizations
Signaling Pathway: G-Protein Coupled Receptor (GPCR) Signaling
G-protein coupled receptors are a large family of transmembrane proteins that are common targets in drug development. Their extraction and analysis often require the use of non-ionic detergents like C16E6.
References
- 1. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. Mass Spectrometry of Intact Membrane Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Removal of detergents from protein digests for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential detergent fractionation of membrane protein from small samples of hepatocytes and liver tissue for quantitative proteomic analysis of drug metabolizing enzymes and transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of non-ionic detergents for extraction and ion-exchange high-performance liquid chromatography of Sendai virus integral membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nonionic detergent phase extraction for the proteomic analysis of heart membrane proteins using label-free LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of Mass Spectrometry Compatible Surfactants for Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solubilization of Viral Envelope Proteins with Hexaethylene Glycol Monohexadecyl Ether (C16E6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solubilization of viral envelope proteins is a critical step in the study of viral structure, function, and the development of antiviral therapeutics and vaccines. Viral envelope proteins are embedded within a lipid bilayer, necessitating the use of detergents to extract them into a soluble form while preserving their native conformation and biological activity. Hexaethylene glycol monohexadecyl ether (C16E6) is a non-ionic detergent that can be employed for this purpose. Non-ionic detergents are generally considered mild, as they disrupt lipid-lipid and lipid-protein interactions without extensively denaturing the protein.[1] This makes them suitable for applications where the structural and functional integrity of the viral protein is paramount.
C16E6, like other detergents, is an amphipathic molecule with a hydrophilic head and a hydrophobic tail.[1] This structure allows it to intercalate into the viral membrane and, at concentrations above its critical micelle concentration (CMC), form micelles that encapsulate the hydrophobic transmembrane domains of the envelope proteins, thereby rendering them soluble in aqueous solutions. The choice of detergent and the optimization of solubilization conditions are crucial for success.
Key Properties of Non-Ionic Detergents for Viral Protein Solubilization
Non-ionic detergents are favored for their ability to solubilize membrane proteins while often preserving their native structure and function.[1] They are effective at breaking lipid-lipid and lipid-protein interactions. The concentration of the detergent is a critical factor; it must be above the CMC to form micelles that can effectively solubilize the membrane proteins.[2]
| Property | Description | Relevance to Viral Protein Solubilization |
| Critical Micelle Concentration (CMC) | The concentration at which detergent monomers self-assemble to form micelles. | Solubilization occurs at concentrations above the CMC. Knowing the CMC is crucial for designing experiments. |
| Aggregation Number | The average number of detergent molecules in a micelle. | Influences the size of the detergent-protein complex, which can affect downstream applications like chromatography and structural studies. |
| Hydrophile-Lipophile Balance (HLB) | A measure of the degree to which a detergent is hydrophilic or lipophilic. | Helps in selecting a detergent with the appropriate properties for a specific viral membrane and protein. |
Comparative Data of Detergents in Virological Applications
| Detergent | Type | Target Virus | Log Reduction Factor (LRF) | Reference |
| Triton X-100 | Non-ionic | Bovine Viral Diarrhea Virus (BVDV) | >6.1 | [2] |
| Nereid | Non-ionic | Bovine Viral Diarrhea Virus (BVDV) | 4.6 | [2] |
| Triton X-100R | Non-ionic | Bovine Viral Diarrhea Virus (BVDV) | 4.5 | [2] |
| Polysorbate 80 (Tween 80) | Non-ionic | Enveloped Viruses | Not specified | |
| Polysorbate 20 (Tween 20) | Non-ionic | Enveloped Viruses | Not specified |
This table illustrates the comparative efficacy of different non-ionic detergents in disrupting a model enveloped virus. Higher LRF values indicate greater viral inactivation.
Experimental Protocols
The following are generalized protocols for the solubilization of viral envelope proteins. These should be considered as a starting point, and optimization is crucial for each specific virus and protein of interest.
Protocol 1: Solubilization of Viral Envelope Proteins from Purified Virus
This protocol is suitable for extracting envelope proteins from a purified viral stock.
Materials:
-
Purified virus preparation
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA
-
This compound (C16E6) stock solution (e.g., 10% w/v)
-
Protease inhibitor cocktail
-
Ice
-
Microcentrifuge
Procedure:
-
Preparation of Lysis Buffer with Detergent:
-
On the day of use, prepare the complete lysis buffer by adding C16E6 to the desired final concentration (e.g., 1-2% w/v). The optimal concentration should be determined empirically but should be significantly above the CMC of C16E6.
-
Add protease inhibitor cocktail to the lysis buffer to prevent protein degradation.
-
-
Viral Pellet Preparation:
-
Pellet the purified virus by ultracentrifugation. The speed and time will depend on the specific virus.
-
Carefully remove the supernatant.
-
-
Solubilization:
-
Resuspend the viral pellet gently in the ice-cold complete lysis buffer. The volume will depend on the amount of virus. A common starting point is a 10:1 buffer-to-pellet volume ratio.
-
Incubate the suspension on ice or at 4°C with gentle agitation for 30-60 minutes. The optimal time and temperature may vary.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20-30 minutes at 4°C to pellet insoluble material, such as viral cores and undisrupted virions.
-
-
Collection of Solubilized Proteins:
-
Carefully collect the supernatant, which contains the solubilized viral envelope proteins.
-
Store the solubilized proteins at -80°C for long-term storage or use immediately for downstream applications.
-
Protocol 2: Solubilization of Viral Envelope Proteins from Infected Cells
This protocol is for extracting envelope proteins directly from cultured cells infected with the virus.
Materials:
-
Virus-infected cultured cells (adherent or in suspension)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA
-
This compound (C16E6) stock solution (e.g., 10% w/v)
-
Protease inhibitor cocktail
-
Cell scraper (for adherent cells)
-
Ice
-
Microcentrifuge
Procedure:
-
Cell Harvesting and Washing:
-
For adherent cells: Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes) and wash the cell pellet once with ice-cold PBS.
-
-
Cell Lysis and Solubilization:
-
For adherent cells: Add ice-cold complete lysis buffer (containing C16E6 and protease inhibitors) to the culture dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For suspension cells: Resuspend the cell pellet in ice-cold complete lysis buffer.
-
Incubate the lysate on ice or at 4°C with gentle agitation for 30 minutes.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and other insoluble components.
-
-
Collection of Solubilized Proteins:
-
Carefully transfer the supernatant to a fresh, pre-chilled tube. This fraction contains the total cellular proteins, including the solubilized viral envelope proteins.
-
Store at -80°C or proceed with purification.
-
Experimental Workflow and Diagrams
The general workflow for the solubilization of viral envelope proteins can be visualized as follows:
Caption: General workflow for viral envelope protein solubilization.
Concluding Remarks
The successful solubilization of viral envelope proteins using this compound (C16E6) is a foundational step for a multitude of research and development activities. The protocols provided here offer a general framework. However, empirical optimization of detergent concentration, buffer composition, temperature, and incubation time is essential to maximize the yield of soluble, functionally active viral proteins for subsequent analysis and application. Careful consideration of the downstream applications will also guide the choice of solubilization and purification strategies.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Protein Aggregation with Hexaethylene Glycol Monohexadecyl Ether (C16E6)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Hexaethylene glycol monohexadecyl ether (C16E6) to prevent protein aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C16E6) and how does it prevent protein aggregation?
A1: this compound (C16E6) is a non-ionic surfactant belonging to the polyethylene (B3416737) glycol (PEG) ether family.[1][2] It possesses a hydrophilic head (hexaethylene glycol) and a lipophilic tail (hexadecyl).[1][2] This amphipathic nature allows it to interact with hydrophobic regions on the surface of proteins that might otherwise lead to self-association and aggregation. By forming a shield around these hydrophobic patches, C16E6 increases the solubility of the protein and prevents the formation of aggregates. It is commonly used in membrane protein research for solubilization and stabilization.[1][2]
Q2: For which types of proteins is C16E6 most effective?
A2: C16E6 is particularly effective for the solubilization and stabilization of membrane proteins, aiding in their structural analysis through techniques like X-ray crystallography and electron microscopy.[1][2] For soluble proteins, it can be beneficial in preventing aggregation driven by hydrophobic interactions, especially for proteins that are prone to aggregation at high concentrations or under stress conditions such as purification, formulation, or storage.
Q3: What is the optimal concentration range for C16E6 to prevent protein aggregation?
A3: The optimal concentration of C16E6 is protein-dependent and needs to be determined empirically. A general starting point is to use a concentration at or slightly above its Critical Micelle Concentration (CMC). The CMC is the concentration at which surfactant molecules begin to form micelles. Working above the CMC ensures that there are sufficient surfactant molecules to interact with the protein and prevent aggregation. It is crucial to perform a concentration optimization study for each specific protein and application.
Q4: Can C16E6 interfere with my protein's activity or downstream applications?
A4: As a non-ionic surfactant, C16E6 is generally considered mild and less likely to denature proteins compared to ionic detergents. However, it can potentially interfere with protein function, especially if the active site or a binding interface has significant hydrophobic character. It is also important to consider its potential interference with downstream applications. For instance, detergents can sometimes affect the performance of certain chromatography columns or mass spectrometry analyses. It is recommended to perform functional assays and compatibility tests after determining the optimal concentration for aggregation prevention.
Q5: How can I remove C16E6 from my protein sample if needed?
A5: C16E6 can be removed from a protein sample using several methods, including dialysis, size-exclusion chromatography (gel filtration), and affinity chromatography. The choice of method will depend on the properties of the protein and the required final purity. Due to the formation of micelles, detergent removal can be challenging. Specific detergent-removing resins are also commercially available and can be effective.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Protein still aggregates after adding C16E6. | The concentration of C16E6 is too low. | Gradually increase the concentration of C16E6. Ensure the concentration is above the CMC. |
| The aggregation is not primarily driven by hydrophobic interactions. | Consider other additives that address different aggregation mechanisms, such as osmolytes (e.g., glycerol), salts to modulate ionic strength, or reducing agents if disulfide bond formation is the issue. | |
| Loss of protein activity. | The concentration of C16E6 is too high and may be disrupting the protein's native structure. | Perform a titration experiment to find the lowest effective concentration of C16E6 that prevents aggregation while preserving activity. |
| The active site of the protein is being masked by the detergent. | Screen other non-ionic detergents with different head group sizes or tail lengths. | |
| Interference with downstream assays (e.g., chromatography, mass spectrometry). | The presence of the detergent is incompatible with the assay conditions. | Remove C16E6 from the sample before the assay using appropriate methods (dialysis, chromatography, detergent removal resins). |
| The detergent concentration is too high, leading to micelle formation that can interfere with certain techniques. | If possible for the application, try working at a C16E6 concentration below the CMC after the initial stabilization step. | |
| High background in biophysical measurements (e.g., UV-Vis, fluorescence). | C16E6 itself may absorb or fluoresce at the wavelengths of interest. | Run a buffer blank containing the same concentration of C16E6 to subtract the background signal. |
| Difficulty in removing C16E6. | Micelle formation sequesters the detergent, making it difficult to remove by standard methods. | Use specialized detergent removal columns or perform extensive dialysis with multiple buffer changes. The inclusion of a small amount of a milder, more easily removable detergent during the removal process can sometimes help. |
Experimental Protocols
Protocol 1: Determining the Optimal C16E6 Concentration for Preventing Aggregation
This protocol uses Dynamic Light Scattering (DLS) to assess the aggregation state of a protein in the presence of varying concentrations of C16E6.
Materials:
-
Protein stock solution in an appropriate buffer.
-
This compound (C16E6) stock solution (e.g., 10% w/v).
-
Assay buffer.
-
DLS instrument.
Methodology:
-
Prepare a series of protein samples with a constant protein concentration and varying concentrations of C16E6 (e.g., 0%, 0.01%, 0.05%, 0.1%, 0.5%, 1% w/v).
-
Include a buffer blank for each C16E6 concentration.
-
Incubate the samples under conditions that typically induce aggregation (e.g., elevated temperature, prolonged storage, freeze-thaw cycles).
-
After incubation, allow the samples to equilibrate to the DLS measurement temperature.
-
Measure the particle size distribution and polydispersity index (PDI) for each sample using DLS.
-
The optimal C16E6 concentration is the lowest concentration that results in a monomodal size distribution with a low PDI, corresponding to the native protein, and minimal formation of larger aggregates.
Protocol 2: Assessing Protein Stability with C16E6 using Thermal Shift Assay (TSA)
This protocol measures the change in the melting temperature (Tm) of a protein in the presence of C16E6, which can be an indicator of increased stability.
Materials:
-
Protein stock solution.
-
This compound (C16E6) stock solution.
-
SYPRO Orange dye (or similar fluorescent dye that binds to hydrophobic regions).
-
Real-time PCR instrument capable of performing a thermal melt.
Methodology:
-
Prepare a master mix containing the protein and SYPRO Orange dye in the assay buffer.
-
In a multi-well plate, aliquot the master mix.
-
Add varying concentrations of C16E6 to the wells. Include a no-detergent control.
-
Seal the plate and place it in the real-time PCR instrument.
-
Set up a temperature ramp (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).
-
Monitor the fluorescence of the SYPRO Orange dye as the temperature increases.
-
The melting temperature (Tm) is the midpoint of the unfolding transition. An increase in Tm in the presence of C16E6 indicates stabilization of the protein.
Data Presentation
Table 1: Example Data from DLS Optimization of C16E6 Concentration
| C16E6 Concentration (% w/v) | Average Particle Diameter (nm) | Polydispersity Index (PDI) | Observation |
| 0 | 500 | 0.8 | Significant aggregation |
| 0.01 | 250 | 0.6 | Partial aggregation |
| 0.05 | 50 | 0.4 | Reduced aggregation |
| 0.1 | 10 | 0.2 | Monodisperse, native protein |
| 0.5 | 10 | 0.2 | Monodisperse, native protein |
| 1 | 10 | 0.2 | Monodisperse, native protein |
Table 2: Example Data from Thermal Shift Assay with C16E6
| C16E6 Concentration (% w/v) | Melting Temperature (Tm) (°C) | ΔTm (°C) |
| 0 | 55.2 | 0 |
| 0.05 | 56.8 | +1.6 |
| 0.1 | 58.1 | +2.9 |
| 0.5 | 58.5 | +3.3 |
Visualizations
Caption: Workflow for determining the optimal C16E6 concentration.
Caption: Troubleshooting logic for using C16E6 to prevent aggregation.
References
Technical Support Center: Optimizing C16E6 Concentration for Protein Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Hexaethylene glycol mono-n-hexadecyl ether (C16E6) to maintain protein integrity during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is C16E6 and what are its primary applications in protein research?
A1: C16E6 is a non-ionic detergent widely used for the solubilization, purification, and stabilization of membrane proteins.[1][2] Its amphipathic nature, possessing both a hydrophilic hexaethylene glycol head group and a hydrophobic hexadecyl tail, allows it to disrupt biological membranes and form micelles that encapsulate membrane proteins, thereby keeping them soluble in aqueous solutions.[1] This is crucial for a variety of downstream applications, including structural studies (X-ray crystallography and electron microscopy) and functional assays.[1]
Q2: What is the Critical Micelle Concentration (CMC) of C16E6 and why is it a critical parameter?
A2: The Critical Micelle Concentration (CMC) is the specific concentration at which detergent monomers self-assemble to form micelles.[3][4] Below the CMC, the detergent exists primarily as individual molecules. Above the CMC, any additional detergent molecules will form micelles.[3] Operating above the CMC is essential for effectively solubilizing membrane proteins and maintaining their stability.[5]
Q3: What is the recommended working concentration of C16E6 for protein solubilization and purification?
A3: A general guideline for using non-ionic detergents like C16E6 is to work at a concentration that is 2 to 5 times its Critical Micelle Concentration (CMC). This ensures a sufficient concentration of micelles to effectively solubilize the membrane protein and keep it stable in solution. However, it is crucial to avoid excessively high detergent concentrations, as this can lead to protein denaturation or interfere with downstream applications.[7] The optimal concentration is often protein-dependent and should be determined empirically.
Q4: How can I determine the optimal C16E6 concentration for my specific protein?
A4: The ideal C16E6 concentration should be determined experimentally for each specific protein and application. A common approach is to perform a screening experiment where the protein of interest is solubilized in a range of C16E6 concentrations (e.g., from 0.5x CMC to 10x CMC). The effectiveness of solubilization can be assessed by techniques such as SDS-PAGE and Western blotting of the soluble fraction after centrifugation. The stability of the solubilized protein at different detergent concentrations can then be evaluated using methods like Differential Scanning Fluorimetry (DSF) or Circular Dichroism (CD) spectroscopy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Protein Denaturation or Loss of Activity | C16E6 concentration is too high, leading to excessive delipidation and disruption of the protein's tertiary structure. | - Decrease the C16E6 concentration, aiming for the lowest effective concentration above the CMC (e.g., 2x CMC).- Perform a detergent screen to identify a milder non-ionic detergent.- Supplement the buffer with lipids that are known to be important for the protein's stability and function. |
| Protein Aggregation | C16E6 concentration is below the CMC, resulting in insufficient micelle formation to keep the protein soluble. | - Increase the C16E6 concentration to at least 2x the CMC.- Ensure thorough mixing of the sample after adding the detergent.- Consider that the protein may be inherently unstable in C16E6 and screen for alternative detergents. |
| Low Solubilization Yield | The concentration of C16E6 is insufficient to effectively disrupt the cell membrane and solubilize the protein. | - Increase the detergent-to-protein ratio.- Optimize solubilization parameters such as incubation time and temperature. Gentle agitation can also improve efficiency.- Ensure the C16E6 concentration is well above the CMC. |
| Interference with Downstream Assays | Excess C16E6 micelles can interfere with certain analytical techniques or binding assays. | - Reduce the C16E6 concentration in the final buffer through methods like dialysis, size-exclusion chromatography, or the use of detergent-removal resins.- If possible, choose an assay that is known to be compatible with non-ionic detergents. |
Experimental Protocols
Protocol 1: Determination of the Critical Micelle Concentration (CMC) of C16E6 using a Fluorescence-Based Assay
This protocol describes a common method for determining the CMC of a detergent using a fluorescent dye, such as 1,6-Diphenyl-1,3,5-hexatriene (DPH), which exhibits a change in its fluorescence properties upon partitioning into the hydrophobic core of micelles.
Materials:
-
C16E6 stock solution (e.g., 10 mM in a suitable buffer)
-
Fluorescent dye (e.g., DPH in a compatible solvent)
-
Experimental buffer (the same buffer to be used in your protein experiments)
-
Fluorometer
Procedure:
-
Prepare a series of dilutions of the C16E6 stock solution in your experimental buffer, covering a concentration range that is expected to span the CMC.
-
Add a small, constant amount of the fluorescent dye to each dilution.
-
Incubate the samples at the desired experimental temperature to allow for equilibration.
-
Measure the fluorescence intensity of each sample at the appropriate excitation and emission wavelengths for the chosen dye.
-
Plot the fluorescence intensity as a function of the C16E6 concentration.
-
The CMC is determined as the point of inflection in the curve, where a sharp increase in fluorescence is observed, indicating the formation of micelles and the partitioning of the dye into their hydrophobic core.
Protocol 2: Assessing Protein Stability in the Presence of C16E6 using Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, measures the thermal unfolding of a protein by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions as the protein denatures. A higher melting temperature (Tm) indicates greater protein stability.
Materials:
-
Purified protein of interest
-
C16E6 at various concentrations (e.g., 1x, 2x, 5x, 10x the determined CMC)
-
SYPRO Orange dye (or a similar fluorescent dye)
-
Real-time PCR instrument capable of performing a thermal melt
Procedure:
-
Prepare a series of samples, each containing your purified protein at a constant concentration and a different concentration of C16E6 in your experimental buffer.
-
Add the SYPRO Orange dye to each sample.
-
Load the samples into a 96-well PCR plate and seal it.
-
Place the plate in the real-time PCR instrument.
-
Set up a thermal melting protocol, typically ramping the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate.
-
Monitor the fluorescence intensity as the temperature increases.
-
The melting temperature (Tm) for the protein in each condition is determined by identifying the midpoint of the unfolding transition in the melt curve. The optimal C16E6 concentration will be the one that results in the highest Tm.
Visualizations
Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Signaling
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell proliferation and survival.[7][8][9][10] Its extraction and study often require the use of detergents like C16E6. The following diagram illustrates a simplified EGFR signaling pathway.
Caption: Simplified Epidermal Growth Factor Receptor (EGFR) signaling cascade.
Experimental Workflow: Membrane Protein Solubilization and Purification
The following diagram outlines a typical workflow for the extraction and purification of a membrane protein using a detergent such as C16E6.
Caption: General workflow for membrane protein purification using detergents.
References
- 1. Hexaethylene glycol monohexadecyl ether - Immunomart [immunomart.com]
- 2. This compound BioXtra, ≥99.0% (TLC) | 5168-91-2 [sigmaaldrich.com]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 5. What is the critical micelle concentration (CMC)? - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 6. 3,6,9,12,15,18-Hexaoxatriacontan-1-ol | 3055-96-7 | Benchchem [benchchem.com]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. ClinPGx [clinpgx.org]
Technical Support Center: C16E6 Critical Micelle Concentration (CMC) Determination
Welcome to the technical support center for the determination of the critical micelle concentration (CMC) of Hexaethylene glycol monohexadecyl ether (C16E6). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected Critical Micelle Concentration (CMC) for C16E6?
Q2: How does temperature affect the CMC of C16E6?
A2: For many non-ionic surfactants of the polyoxyethylene alkyl ether family, the relationship between CMC and temperature is not linear; it often exhibits a U-shaped curve. Initially, the CMC decreases as the temperature rises to a certain point (the minimum CMC temperature). This is because the increased temperature leads to the dehydration of the hydrophilic ethylene (B1197577) oxide chains, making the surfactant effectively more hydrophobic and thus promoting micellization at lower concentrations.[1] Beyond this minimum temperature, the CMC begins to increase.[1] The exact minimum temperature for C16E6 should be determined experimentally, but for similar surfactants like C10E6, it is observed around 50°C.[1]
Q3: What is the effect of adding salt (e.g., NaCl) on the CMC of C16E6?
A3: The addition of electrolytes like NaCl to solutions of non-ionic surfactants such as C16E6 generally leads to a decrease in the CMC.[2] This phenomenon is attributed to the "salting-out" effect, where the salt ions compete for water molecules, leading to the dehydration of the hydrophilic polyoxyethylene chains of the surfactant. This increased hydrophobicity promotes the formation of micelles at a lower surfactant concentration.[2]
Q4: Which experimental method is most suitable for determining the CMC of C16E6?
A4: Several methods can be used to determine the CMC of C16E6. The most common and reliable methods for non-ionic surfactants are:
-
Surface Tensiometry: This is a direct method that measures the change in surface tension of the solution with increasing surfactant concentration. It is highly reliable for pure surfactants.
-
Fluorescence Spectroscopy: This is a highly sensitive method that utilizes a fluorescent probe, like pyrene (B120774), which changes its fluorescence properties upon partitioning into the hydrophobic core of the micelles.
-
Dynamic Light Scattering (DLS): This technique measures the size of particles in the solution. A significant increase in scattering intensity and the appearance of a larger particle size indicate the formation of micelles.
The choice of method may depend on the available equipment, the required sensitivity, and the presence of any impurities in the sample.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible CMC values.
-
Question: Why am I getting different CMC values for C16E6 in repeated experiments?
-
Answer:
-
Purity of C16E6: Commercial surfactants can have varying degrees of purity and may contain impurities with different alkyl chain lengths (polydispersity). These impurities can significantly affect the micellization process and lead to inconsistent CMC values. Ensure you are using a high-purity C16E6 or be aware of the potential impact of its polydispersity.
-
Solvent Quality: The quality of the water or buffer used is crucial. Ensure it is free from organic and ionic contaminants. Use high-purity, deionized, or Milli-Q water.
-
Temperature Control: As discussed in the FAQs, the CMC of non-ionic surfactants is temperature-dependent. Ensure that all your measurements are performed at a constant and accurately recorded temperature.
-
Equilibration Time: Surfactant molecules need time to adsorb at the air-water interface and to form stable micelles. Ensure that the solution is allowed to equilibrate at each concentration before measurement, especially for surface tension measurements.
-
Issue 2: Difficulty in identifying the CMC from the experimental data plot.
-
Question: My plot of surface tension vs. log(concentration) does not show a sharp breakpoint. How can I determine the CMC?
-
Answer:
-
Presence of Impurities: A gradual change instead of a sharp break in the plot is often indicative of impurities in the surfactant. More hydrophobic impurities will lower the surface tension at concentrations below the true CMC, causing a less defined transition.
-
Data Point Density: Ensure you have a sufficient number of data points around the expected CMC to clearly define the two linear regions of the plot.
-
Data Analysis: The CMC is determined from the intersection of the two lines fitted to the data points before and after the transition. Use linear regression for both parts of the curve to find a more objective intersection point.
-
Issue 3: Unexpected results with the pyrene fluorescence method.
-
Question: The I1/I3 ratio in my pyrene fluorescence experiment is not changing as expected. What could be the reason?
-
Answer:
-
Pyrene Concentration: The concentration of pyrene itself is critical. It should be low enough to ensure that on average, there is no more than one pyrene molecule per micelle, to avoid excimer formation which can interfere with the measurement.
-
Solvent for Pyrene Stock: Pyrene is hydrophobic and is typically dissolved in an organic solvent like methanol (B129727) or acetone (B3395972) to prepare a stock solution. When adding the stock to your aqueous surfactant solutions, ensure the final concentration of the organic solvent is very low (typically <1%) as it can influence the CMC.
-
Excitation and Emission Wavelengths: Double-check that you are using the correct excitation wavelength (typically around 334-336 nm for pyrene) and monitoring the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.
-
Quantitative Data
The following table summarizes the expected trends and provides illustrative CMC values for surfactants similar to C16E6. The exact CMC of C16E6 should be determined experimentally under your specific conditions.
| Surfactant | Temperature (°C) | Ionic Strength (NaCl) | CMC (µM) | Method | Notes |
| C12E6 | 25 | 0 M | 70 - 80 | Not Specified | A shorter alkyl chain analog of C16E6. |
| C10E6 | 15 | 0 M | ~350 | Light Scattering | Illustrates the U-shaped temperature dependence. |
| C10E6 | 25 | 0 M | ~300 | Light Scattering | CMC decreases with increasing temperature initially. |
| C10E6 | 40 | 0 M | ~280 | Light Scattering | |
| C10E6 | 50 | 0 M | ~270 | Light Scattering | Minimum CMC is observed around this temperature. |
| C10E6 | 55 | 0 M | ~280 | Light Scattering | CMC starts to increase after the minimum. |
| Non-ionic Surfactant (General) | Constant | 0 M | X | - | Reference CMC in the absence of salt. |
| Non-ionic Surfactant (General) | Constant | Increased | < X | - | CMC decreases with the addition of salt. |
Experimental Protocols
Surface Tensiometry (Wilhelmy Plate Method)
Objective: To determine the CMC of C16E6 by measuring the surface tension of a series of its aqueous solutions of varying concentrations.
Materials:
-
High-purity C16E6
-
High-purity deionized water
-
Tensiometer with a Wilhelmy plate (platinum)
-
Precision balance
-
Glassware (beakers, volumetric flasks, pipettes)
-
Magnetic stirrer and stir bars
Procedure:
-
Solution Preparation:
-
Prepare a concentrated stock solution of C16E6 in deionized water (e.g., 1 mM).
-
Prepare a series of dilutions from the stock solution, covering a concentration range well below and above the expected CMC (e.g., from 0.1 µM to 100 µM).
-
-
Tensiometer Setup and Calibration:
-
Clean the Wilhelmy plate thoroughly by flaming it to red heat to remove any organic contaminants.
-
Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.
-
-
Measurement:
-
Start with the most dilute C16E6 solution.
-
Pour the solution into a clean sample vessel and place it on the tensiometer stage.
-
Lower the Wilhelmy plate until it just touches the surface of the liquid.
-
Allow the system to equilibrate for a few minutes.
-
Record the surface tension reading.
-
Repeat the measurement for each concentration, moving from the most dilute to the most concentrated to minimize cross-contamination.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the C16E6 concentration (log C).
-
The plot should show two distinct linear regions.
-
Fit straight lines to both regions. The concentration at the intersection of these two lines is the CMC.
-
Fluorescence Spectroscopy (Pyrene I1/I3 Ratio Method)
Objective: To determine the CMC of C16E6 by monitoring the change in the fluorescence emission spectrum of pyrene.
Materials:
-
High-purity C16E6
-
High-purity deionized water
-
Pyrene
-
Spectrofluorometer
-
Quartz cuvettes
-
Volumetric flasks, micropipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of pyrene in methanol or acetone (e.g., 1 mM).
-
Prepare a concentrated stock solution of C16E6 in deionized water (e.g., 1 mM).
-
Prepare a series of C16E6 dilutions in deionized water.
-
To each C16E6 dilution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1 µM. The final methanol/acetone concentration should be less than 1%.
-
-
Spectrofluorometer Setup:
-
Set the excitation wavelength to 335 nm.
-
Set the emission scan range from 350 nm to 450 nm.
-
Adjust the excitation and emission slit widths to obtain a good signal-to-noise ratio.
-
-
Measurement:
-
Measure the fluorescence emission spectrum for each C16E6 solution containing pyrene.
-
Record the intensity of the first vibronic peak (I1) at approximately 373 nm and the third vibronic peak (I3) at approximately 384 nm.
-
-
Data Analysis:
-
Calculate the ratio of the intensities of the first and third peaks (I1/I3) for each C16E6 concentration.
-
Plot the I1/I3 ratio as a function of the C16E6 concentration.
-
The plot will typically show a sigmoidal decrease. The CMC is often taken as the concentration at which the most significant change in the I1/I3 ratio occurs, which can be determined from the inflection point of the curve.
-
Visualizations
Caption: Workflow for CMC determination using surface tensiometry.
Caption: Workflow for CMC determination using fluorescence spectroscopy.
Caption: Factors influencing the CMC of C16E6.
References
Technical Support Center: C16E6 & Downstream Applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with C16E6 interference in downstream applications, particularly SDS-PAGE.
Frequently Asked Questions (FAQs)
Q1: What is C16E6 and what are its primary applications in research?
C16E6, also known as Hexaethylene Glycol Monocetyl Ether, is a non-ionic detergent. It is commonly used in biological research for solubilizing membrane proteins, maintaining their native structure and function. Its specific properties make it useful for applications such as enzyme assays, chromatography, and crystallization of membrane proteins.
Q2: How can C16E6 interfere with SDS-PAGE results?
Interference from C16E6 in SDS-PAGE can manifest in several ways:
-
Mixed Micelle Formation: C16E6 can form mixed micelles with Sodium Dodecyl Sulfate (SDS), the anionic detergent used in SDS-PAGE. This can reduce the amount of free SDS available to denature and uniformly coat proteins, leading to improper protein migration.
-
Incomplete Denaturation: The presence of C16E6 can interfere with the complete denaturation of proteins by SDS, causing them to migrate anomalously on the gel.
-
Gel Artifacts: Excess C16E6 can create streaks, smears, or background staining on the gel, obscuring the protein bands of interest.
-
Altered Protein Mobility: The binding of C16E6 to proteins may not be fully disrupted by SDS, leading to shifts in their apparent molecular weight.
Q3: What are the visual signs of C16E6 interference on an SDS-PAGE gel?
Common visual indicators of C16E6 interference include:
-
Smeared or blurry bands: Proteins are not focused into sharp bands.
-
Distorted or "smiling" bands: The protein bands are curved instead of straight.
-
High background staining: The entire gel, or specific lanes, may have a high background color, making it difficult to visualize protein bands.
-
Unexpected molecular weight: Proteins may appear to have a higher or lower molecular weight than expected.
-
Lane-to-lane variability: Inconsistent migration patterns between lanes containing C16E6.
Q4: Is it necessary to remove C16E6 before loading a sample on an SDS-PAGE gel?
Yes, in most cases, it is highly recommended to remove or at least significantly reduce the concentration of C16E6 before performing SDS-PAGE to ensure accurate and reproducible results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Smeared or Blurry Bands | Incomplete denaturation of proteins due to C16E6 interference with SDS binding. | 1. Reduce the concentration of C16E6 in the sample. 2. Increase the concentration of SDS in the sample loading buffer (e.g., from 2% to 4%). 3. Heat the sample at a higher temperature or for a longer duration before loading (e.g., 95°C for 10 minutes). |
| Distorted or "Smiling" Bands | Uneven migration of the dye front, often caused by high salt or detergent concentration. | 1. Dilute the sample to reduce the C16E6 concentration. 2. Perform a buffer exchange or dialysis step to remove excess detergent. 3. Ensure the electrophoresis is run at a constant and appropriate voltage/current. |
| High Background Staining | Excess C16E6 in the gel interfering with the staining and destaining process. | 1. Perform a detergent removal step (e.g., acetone (B3395972) precipitation) before loading the sample. 2. Increase the duration of the destaining steps. 3. Use a detergent-compatible staining method if available. |
| Bands at Incorrect Molecular Weight | C16E6 binding to the protein, altering its overall charge and hydrodynamic radius. | 1. Ensure complete removal of C16E6 before electrophoresis. 2. Use a different class of detergent for solubilization if possible. 3. Include a known protein standard in the same buffer conditions to assess the degree of migration shift. |
Quantitative Data: Detergent Properties
For effective experimental design, it is crucial to understand the properties of the detergents being used. The table below provides a comparison of C16E6 with other commonly used detergents.
| Detergent | Type | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) |
| C16E6 | Non-ionic | 498.7 | ~0.005 mM |
| SDS | Anionic | 288.4 | 8.2 mM |
| Triton X-100 | Non-ionic | ~625 | 0.24 mM |
| CHAPS | Zwitterionic | 614.9 | 6 - 10 mM |
| Octyl Glucoside | Non-ionic | 292.4 | 20 - 25 mM |
Experimental Protocols
Protocol 1: Membrane Protein Solubilization with C16E6
-
Preparation of Lysis Buffer: Prepare a suitable lysis buffer containing C16E6. A common starting concentration is 1% (w/v) C16E6 in a buffered solution (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) with protease inhibitors.
-
Cell Lysis: Resuspend the cell pellet in the C16E6 lysis buffer.
-
Incubation: Incubate the mixture on ice or at 4°C with gentle agitation for 30-60 minutes to allow for membrane solubilization.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20-30 minutes at 4°C to pellet insoluble debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins.
Protocol 2: Detergent Removal by Acetone Precipitation
-
Chilling: Pre-chill acetone to -20°C.
-
Precipitation: Add 4 volumes of cold acetone to your protein sample.
-
Incubation: Vortex briefly and incubate at -20°C for at least 60 minutes.
-
Centrifugation: Centrifuge at 13,000-15,000 x g for 15-30 minutes at 4°C.
-
Pellet Washing: Discard the supernatant and wash the protein pellet with 1 ml of cold 90% acetone.
-
Drying: Air-dry the pellet to remove residual acetone.
-
Resuspension: Resuspend the protein pellet in SDS-PAGE sample loading buffer.
Visualizations
Caption: Troubleshooting workflow for C16E6 interference in SDS-PAGE.
How to improve the stability of protein-C16E6 complexes over time.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with protein-C16E6 complexes. Our goal is to help you improve the stability of your protein-surfactant complexes over time, ensuring the integrity and functionality of your proteins for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is C16E6 and why is it used to stabilize proteins?
A1: C16E6, or Hexaethylene glycol monohexadecyl ether, is a non-ionic surfactant. It is frequently used in biochemical and pharmaceutical applications to solubilize and stabilize proteins, particularly membrane proteins, by mimicking the lipid bilayer environment. The surfactant forms micelles that encapsulate the hydrophobic regions of the protein, preventing aggregation and maintaining the protein's native conformation in aqueous solutions.
Q2: What are the common causes of protein-C16E6 complex instability?
A2: Instability in protein-C16E6 complexes can arise from several factors:
-
Suboptimal Surfactant Concentration: Using a C16E6 concentration that is too low may not be sufficient to form stable micelles around the protein, while an excessively high concentration can sometimes lead to destabilization or interfere with downstream assays.
-
Inappropriate Buffer Conditions: The pH, ionic strength, and presence of co-solutes in the buffer can significantly impact the stability of the protein and its interaction with the surfactant.
-
Temperature Fluctuations: Temperature can affect both the protein's stability and the properties of the C16E6 micelles.[1][2] Repeated freeze-thaw cycles are particularly detrimental.[3]
-
Oxidation and Proteolysis: Proteins can be susceptible to chemical degradation through oxidation or enzymatic degradation by proteases, especially during long-term storage.[4]
Q3: How does temperature affect the stability of my protein-C16E6 complex?
A3: Temperature has a dual effect on the stability of protein-C16E6 complexes. Firstly, it directly influences the intrinsic stability of the protein, with higher temperatures often leading to denaturation. Secondly, temperature affects the properties of the C16E6 surfactant, including its critical micelle concentration (CMC). For many non-ionic surfactants, the CMC can decrease with an initial increase in temperature, and then increase again at higher temperatures.[1][2] It is crucial to work within a temperature range that is optimal for both the protein and the surfactant.
Q4: What are the best practices for long-term storage of protein-C16E6 complexes?
A4: For long-term storage, it is recommended to flash-freeze aliquots of the protein-C16E6 complex in liquid nitrogen and store them at -80°C.[4][5] This minimizes degradation from repeated freeze-thaw cycles.[3] The inclusion of cryoprotectants, such as glycerol (B35011) (at 10-50%), can further protect the complex during freezing.[5][6] Lyophilization (freeze-drying) is another option for long-term storage, which can provide excellent stability.[7]
Troubleshooting Guide
Issue 1: My protein precipitates immediately after adding C16E6.
| Possible Cause | Troubleshooting Steps |
| Incorrect Buffer pH | Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI). At the pI, protein solubility is at its minimum.[8] |
| Inappropriate Salt Concentration | Optimize the salt concentration in your buffer. Both very low and very high salt concentrations can lead to protein precipitation. Try a range of NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM). |
| Localized High Surfactant Concentration | Add the C16E6 solution slowly to the protein solution while gently mixing. This prevents the formation of localized high concentrations of the surfactant that can cause the protein to precipitate. |
| Temperature Shock | Ensure that both the protein and surfactant solutions are at the same temperature before mixing. A sudden change in temperature can induce precipitation.[9] |
Issue 2: My protein-C16E6 complex is stable initially but aggregates over time.
| Possible Cause | Troubleshooting Steps |
| Suboptimal C16E6 Concentration | The C16E6 concentration may be close to the critical micelle concentration (CMC), leading to unstable micelles. Try increasing the surfactant concentration to 2-3 times the CMC. |
| Protease Contamination | Add protease inhibitors to your buffer to prevent enzymatic degradation of your protein.[4] |
| Oxidation | If your protein has exposed cysteine residues, consider adding a reducing agent like DTT or TCEP to the buffer to prevent oxidation-induced aggregation. |
| Microbial Growth | For storage at 4°C, consider adding an antimicrobial agent like sodium azide (B81097) (at 0.02-0.05%) to prevent microbial growth.[5] |
Issue 3: I observe a loss of protein activity after forming the complex with C16E6.
| Possible Cause | Troubleshooting Steps |
| Protein Denaturation by Surfactant | While C16E6 is generally a mild surfactant, high concentrations can sometimes lead to partial denaturation. Try a range of C16E6 concentrations to find the lowest effective concentration that maintains stability without compromising activity. |
| Disruption of Protein-Ligand Interactions | The surfactant micelles might be interfering with the binding of essential ligands or cofactors. If applicable, try adding the ligand to the protein solution before introducing the surfactant. |
| Incorrect Buffer Components | Ensure that your buffer does not contain components that could interfere with your protein's activity. |
Data Presentation
Table 1: Illustrative Example of the Effect of C16E6 Concentration on Protein Stability
| C16E6 Concentration (mM) | % Monomeric Protein (Initial) | % Monomeric Protein (After 24h at 4°C) |
| 0.01 | 98% | 65% |
| 0.05 (Approx. CMC) | 99% | 85% |
| 0.1 | 99% | 97% |
| 0.5 | 99% | 98% |
Note: This data is illustrative and the optimal C16E6 concentration will vary depending on the specific protein.
Table 2: General Guidelines for Storage Conditions of Protein-C16E6 Complexes
| Storage Condition | Typical Shelf Life | Recommended for | Key Considerations |
| 4°C in liquid solution | Days to Weeks | Short-term storage, frequent use | Risk of microbial growth and proteolysis.[5] |
| -20°C with 50% glycerol | Months to a Year | Mid-term storage | Prevents freezing and allows for multiple uses from the same tube.[3] |
| -80°C (flash-frozen aliquots) | Years | Long-term storage | Minimizes degradation from freeze-thaw cycles.[4] |
| Lyophilized (freeze-dried) | Years | Archival storage | Requires reconstitution before use; not all proteins are stable to lyophilization.[7] |
Experimental Protocols
Protocol 1: Preparation of a Stable Protein-C16E6 Complex
-
Buffer Preparation: Prepare a suitable buffer for your protein (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). Ensure the pH is at least one unit away from your protein's pI.[8] Degas the buffer before use.
-
Protein Preparation: Dialyze or buffer exchange your purified protein into the prepared buffer. Adjust the protein concentration to a working range (e.g., 1-5 mg/mL).
-
Surfactant Preparation: Prepare a 10% (w/v) stock solution of C16E6 in the same buffer.
-
Complex Formation:
-
Gently stir the protein solution at the desired temperature (typically 4°C).
-
Slowly add the C16E6 stock solution dropwise to the protein solution to reach the desired final surfactant concentration (a good starting point is 2-3 times the CMC of C16E6).
-
Continue to stir gently for 1-2 hours to allow for the formation of stable protein-surfactant complexes.
-
-
Removal of Aggregates: Centrifuge the solution at high speed (e.g., 100,000 x g for 30 minutes) to pellet any aggregated protein.
-
Characterization: Analyze the supernatant for protein concentration and assess the stability of the complex using techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS).
Protocol 2: Assessing the Thermal Stability of Protein-C16E6 Complexes
-
Sample Preparation: Prepare your protein-C16E6 complex as described in Protocol 1 at various C16E6 concentrations.
-
Differential Scanning Calorimetry (DSC):
-
Use a DSC instrument to measure the thermal denaturation temperature (Tm) of your protein in the presence of different concentrations of C16E6.
-
An increase in the Tm indicates an increase in the thermal stability of the protein.
-
-
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF):
-
In a qPCR plate, mix your protein-C16E6 complex with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Use a qPCR instrument to slowly increase the temperature and monitor the fluorescence. The temperature at which the fluorescence rapidly increases corresponds to the melting temperature (Tm) of the protein.
-
Compare the Tm values at different C16E6 concentrations to determine the optimal stabilizing concentration.
-
Visualizations
Caption: Workflow for optimizing the stability of protein-C16E6 complexes.
Caption: Decision-making flowchart for troubleshooting protein-C16E6 instability.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. neb.com [neb.com]
- 4. genextgenomics.com [genextgenomics.com]
- 5. westbioscience.com [westbioscience.com]
- 6. biocompare.com [biocompare.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Overcoming challenges of removing C16E6 by dialysis or size exclusion chromatography.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering challenges with the removal of the non-ionic detergent, Hexaethylene glycol monohexadecyl ether (C16E6), from protein samples using dialysis or size exclusion chromatography (SEC).
Troubleshooting Guides
Problem: Low protein recovery after C16E6 removal.
Q1: I am losing a significant amount of my protein after trying to remove C16E6. What could be the cause and how can I fix it?
A1: Protein loss during detergent removal is a common issue that can stem from several factors, primarily protein aggregation and precipitation, or nonspecific binding to chromatography media.
-
Cause 1: Protein Aggregation/Precipitation. C16E6 is often used to solubilize and stabilize membrane proteins or other hydrophobic proteins. Rapid removal of the detergent can expose the hydrophobic regions of the protein to the aqueous buffer, leading to aggregation and precipitation.
-
Solution:
-
Gradual Detergent Removal: Instead of a single, abrupt removal step, consider a stepwise dialysis with gradually decreasing concentrations of C16E6 in the dialysis buffer.
-
Buffer Optimization: Ensure your buffer conditions (pH, ionic strength) are optimal for your protein's stability. The addition of stabilizing agents, such as glycerol (B35011) (5-20%), sucrose, or arginine, can help prevent aggregation.
-
Alternative Detergent Exchange: Before complete removal, you can try dialyzing against a buffer containing a different, more easily removable detergent with a high Critical Micelle Concentration (CMC), such as octyl-β-glucoside.
-
-
-
Cause 2: Nonspecific Binding. Your protein might be binding to the dialysis membrane or the size exclusion chromatography resin.
-
Solution:
-
Pre-treatment of Surfaces: To minimize nonspecific binding, pre-treat the dialysis membrane or SEC column by flushing with a blocking agent like bovine serum albumin (BSA), followed by a thorough wash with your experimental buffer.
-
Choice of Materials: Use low-protein-binding dialysis membranes. For SEC, select a resin with a chemistry that is known to have low nonspecific interactions with your class of protein.
-
-
Problem: Inefficient C16E6 removal.
Q2: I've performed multiple rounds of dialysis, but I still have a significant amount of C16E6 in my sample. Why is this happening and what can I do?
A2: The inefficiency of C16E6 removal by dialysis is primarily due to its low Critical Micelle Concentration (CMC) and the formation of large micelles.
-
Cause: Low Critical Micelle Concentration (CMC). C16E6, like many other non-ionic detergents with long alkyl chains, has a very low CMC. Above this concentration, the detergent molecules assemble into large structures called micelles.[1][2][3][4] The equilibrium between monomers and micelles heavily favors the micellar state, and only the small monomers can pass through the pores of the dialysis membrane.[5][6] The large C16E6 micelles are effectively trapped with your protein.
-
Solution:
-
Dilution below CMC: While often impractical due to the large volumes required, diluting the sample to a C16E6 concentration below its CMC before or during dialysis can shift the equilibrium towards monomers, facilitating their removal.
-
Alternative Removal Methods: For detergents with low CMCs, alternative methods are often more effective. Consider using detergent removal spin columns, which utilize specialized resins to bind and remove detergent molecules.[7] Another option is hydrophobic interaction chromatography (HIC) or ion-exchange chromatography, where the protein is bound to the resin while the detergent is washed away.[5][6]
-
-
Problem: Altered protein activity or structure after detergent removal.
Q3: My protein seems to have lost its activity after removing C16E6. How can I prevent this?
A3: Loss of protein activity is often a consequence of conformational changes or aggregation upon detergent removal.
-
Cause: Protein Denaturation. The detergent-free environment may not be suitable for maintaining the native conformation of your protein, especially for membrane proteins that rely on a hydrophobic environment.
-
Solution:
-
Incorporate Lipids or Amphiphiles: For membrane proteins, consider including phospholipids (B1166683) or other amphiphilic molecules in the final buffer to mimic a more native-like membrane environment.
-
Screen for Stabilizing Additives: Empirically test a range of additives in your final buffer, such as co-factors, metal ions, or specific lipids that are known to be important for your protein's function and stability.
-
Gentle Removal Process: Employ gradual detergent removal methods to allow the protein to refold into its active conformation slowly.
-
-
Frequently Asked Questions (FAQs)
Q4: What is the molecular weight and Critical Micelle Concentration (CMC) of C16E6?
A4: this compound (C16E6) has a molecular weight of approximately 506.76 g/mol . While the exact CMC can vary with buffer conditions (temperature, ionic strength), for similar polyethylene (B3416737) glycol ethers, the CMC is typically in the low micromolar range. For instance, the closely related hexaethylene glycol monododecyl ether (C12E6) has a CMC of around 0.06-0.08 mM.[8][9] Generally, as the alkyl chain length increases, the CMC decreases.
Q5: Why is dialysis often ineffective for removing C16E6?
A5: Dialysis relies on the passive diffusion of small molecules across a semi-permeable membrane. C16E6 readily forms large micelles that are significantly larger than the pores of standard dialysis membranes, thus preventing their removal.[5][6] Only the individual C16E6 monomers, which are in equilibrium with the micelles, can be dialyzed away. However, due to the low CMC, the concentration of these monomers is very low, making the process extremely slow and inefficient.
Q6: How does Size Exclusion Chromatography (SEC) work for detergent removal, and what are its limitations for C16E6?
A6: Size exclusion chromatography separates molecules based on their hydrodynamic radius (size).[5] In principle, if the C16E6 micelles are significantly smaller than the protein, SEC can be used to separate them. However, C16E6 micelles can be quite large, often in the range of 60-70 kDa, and can overlap in size with many proteins of interest. This co-elution makes effective separation by SEC challenging.[10]
Q7: Are there more effective methods for removing C16E6?
A7: Yes, several alternative methods are generally more effective for removing non-ionic detergents with low CMCs:
-
Detergent Removal Resins: These are commercially available spin columns or batch resins that have a high affinity for detergent molecules. They can achieve over 95% detergent removal with high protein recovery.[11]
-
Hydrophobic Interaction Chromatography (HIC): In HIC, the protein is adsorbed to a hydrophobic resin at high salt concentrations, and the detergent is washed away. The protein is then eluted by decreasing the salt concentration.
-
Ion-Exchange Chromatography (IEC): If the protein has a net charge, it can be bound to an ion-exchange resin while the neutral C16E6 micelles are washed through.[5][6]
-
Activated Carbon Treatment: Some studies have shown that activated carbon can effectively adsorb polyethylene glycols from protein solutions, with removal efficiencies exceeding 90%.
Q8: How can I quantify the amount of residual C16E6 in my protein sample?
A8: Quantifying residual C16E6 is crucial to ensure its successful removal. Several methods can be employed:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A reverse-phase HPLC method with UV detection can be developed to separate and quantify C16E6.[12][13][14][15][16]
-
Mass Spectrometry (MS): Mass spectrometry can be a highly sensitive method for detecting and quantifying residual detergent.[17]
-
Colorimetric Assays: While less specific, some colorimetric assays can be adapted to detect the presence of polyethylene glycol chains.
Data Presentation
Table 1: Physicochemical Properties of C16E6
| Property | Value | Reference |
| Molecular Weight | ~506.76 g/mol | |
| Estimated CMC | < 0.1 mM | [8][9] |
| Estimated Micelle MW | 60 - 70 kDa |
Table 2: Comparison of C16E6 Removal Methods
| Method | Estimated Removal Efficiency | Advantages | Disadvantages |
| Dialysis | < 50% | Gentle on proteins, simple setup. | Very inefficient for low CMC detergents, time-consuming.[5][6] |
| Size Exclusion Chromatography (SEC) | 50 - 80% | Can be effective if protein and micelle sizes are distinct. | Risk of co-elution, potential for protein-resin interactions.[10] |
| Detergent Removal Spin Columns | > 95% | High efficiency, rapid, high protein recovery.[11] | Cost of consumables. |
| Activated Carbon | > 90% | High efficiency, relatively low cost. | Potential for non-specific protein binding. |
| Ion-Exchange Chromatography | > 90% | High efficiency, can be integrated into a purification workflow. | Requires the protein to have a net charge, may require optimization.[5][6] |
Experimental Protocols
Protocol 1: C16E6 Removal using a Detergent Removal Spin Column
This protocol is a general guideline based on commercially available products. Always refer to the manufacturer's specific instructions.
-
Column Preparation:
-
Equilibrate the spin column and all buffers to room temperature.
-
Remove the bottom tab of the spin column and place it in a collection tube.
-
Centrifuge the column for 1-2 minutes at the recommended speed to remove the storage buffer.
-
-
Column Equilibration:
-
Add 500 µL of your protein's buffer to the column.
-
Centrifuge for 1-2 minutes and discard the flow-through.
-
Repeat the equilibration step two more times.
-
-
Sample Loading and Incubation:
-
Place the column in a new collection tube.
-
Carefully apply your protein sample (typically 100-500 µL) to the top of the resin bed.
-
Incubate the column at room temperature for 5-10 minutes to allow the detergent to bind to the resin.
-
-
Elution of Detergent-Free Protein:
-
Centrifuge the column for 2 minutes at the recommended speed.
-
The collected flow-through contains your protein with significantly reduced C16E6 concentration.
-
-
Protein Quantification:
-
Determine the protein concentration in the eluate using a suitable protein assay.
-
Mandatory Visualizations
Caption: Workflow for C16E6 removal from a protein sample.
Caption: Inefficiency of C16E6 removal by dialysis.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. biolinscientific.com [biolinscientific.com]
- 3. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 4. nanoscience.com [nanoscience.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 8. moleculardepot.com [moleculardepot.com]
- 9. Anatrace.com [anatrace.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. apps.thermoscientific.com [apps.thermoscientific.com]
- 12. A general HPLC–UV method for the quantitative determination of curcumin analogues containing the 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore in rat biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. Simultaneous quantitation and validation of method for the quality evaluation of Eucommiae cortex by HPLC/UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Phytochemical Contents in Extracts from Different Growth Stages of Oroxylum indicum Fruits Using HPLC-DAD and QAMS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effective removal of nonionic detergents in protein mass spectrometry, hydrogen/deuterium exchange, and proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting phase separation of Hexaethylene glycol monohexadecyl ether at low temperatures.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexaethylene glycol monohexadecyl ether (C16E6). The information is presented in a question-and-answer format to directly address common experimental challenges, particularly phase separation at low temperatures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C16E6) and what are its key physical properties?
This compound is a non-ionic surfactant used in various research and industrial applications, including membrane protein research and drug delivery systems.[1][2] It is solid at room temperature, with a melting point of approximately 39-40°C. This is a critical factor to consider when preparing solutions and troubleshooting low-temperature experiments.
Q2: What is the "cloud point" and why is it important for experiments with C16E6?
The cloud point is the temperature at which a non-ionic surfactant solution becomes visibly cloudy as it is heated. This cloudiness indicates the onset of phase separation, where the solution separates into a surfactant-rich phase and a water-rich phase.[1][3] Understanding the cloud point is crucial for controlling the solubility and phase behavior of C16E6 in your experiments.
Q3: What is the Critical Micelle Concentration (CMC) of C16E6?
The Critical Micelle Concentration (CMC) is the concentration above which surfactant molecules aggregate to form micelles. The CMC of this compound at 25°C is approximately 1.66 x 10⁻⁶ M.[4]
Troubleshooting Guide
Issue 1: My C16E6 solution is cloudy or has precipitated at low temperatures.
Cause: Phase separation or crystallization of the surfactant can occur at temperatures below its cloud point or due to its inherent melting point.
Solutions:
-
Increase Temperature: Gently warm the solution to a temperature above the expected cloud point and its melting point (39-40°C) to redissolve the surfactant.
-
Add a Co-solvent: The addition of a co-solvent like ethanol (B145695) can increase the solubility of C16E6 at lower temperatures.[5][6] Start with a low concentration (e.g., 5-10% v/v) and optimize as needed.
-
Adjust Surfactant Concentration: In some cases, a very high concentration of the surfactant can lead to the formation of viscous liquid crystal phases that may appear cloudy.[7] Diluting the solution might resolve the issue.
-
Consider Additives: The presence of certain salts can influence the cloud point. "Salting-in" salts can increase the cloud point (and thus solubility at a given temperature), while "salting-out" salts will decrease it.[3][8][9]
Issue 2: My C16E6 solution is too viscous to handle or pipette accurately.
Cause: Non-ionic surfactants, especially at high concentrations and lower temperatures, can form viscous solutions or gel-like phases.[7]
Solutions:
-
Work at a Higher Temperature: Maintaining the solution at a temperature slightly above its melting point can significantly reduce viscosity.
-
Dilute the Solution: If experimentally permissible, reducing the concentration of C16E6 will lower the viscosity.
-
Use Appropriate Pipetting Techniques: For viscous liquids, use positive displacement pipettes or reverse pipetting techniques to improve accuracy. Cut-off pipette tips can also be beneficial.
Issue 3: I am observing inconsistent results in my experiments involving C16E6.
Cause: Inconsistent results can stem from incomplete dissolution or localized phase separation of the surfactant.
Solutions:
-
Ensure Complete Dissolution: When preparing your stock solution, ensure the C16E6 is fully dissolved by gentle heating and stirring. Visual inspection for any undissolved particles is crucial.
-
Maintain Temperature Control: Throughout your experiment, maintain a consistent temperature to avoid any temperature-induced phase changes.
-
Pre-equilibrate all Components: Ensure that all buffers and reagents are at the same temperature before mixing to prevent localized cooling and precipitation of the surfactant.
Quantitative Data
The following tables summarize key quantitative data for this compound and the general effects of common additives on non-ionic surfactants.
Table 1: Physicochemical Properties of this compound (C16E6)
| Property | Value | Reference |
| Molecular Weight | 506.76 g/mol | N/A |
| Melting Point | 39-40 °C | N/A |
| Critical Micelle Concentration (25°C) | 1.66 x 10⁻⁶ M | [4] |
Table 2: General Effect of Additives on the Cloud Point of Non-ionic Surfactants
| Additive Type | Effect on Cloud Point | Example | Reference |
| "Salting-out" Salts | Decrease | NaCl, Na₂SO₄ | [8][9] |
| "Salting-in" Salts | Increase | NaSCN | [3] |
| Short-chain Alcohols | Increase | Ethanol | [5] |
| Long-chain Alcohols | Decrease | Decanol | N/A |
| Other Non-ionic Surfactants | Can increase or decrease | Dodecylmaltoside | N/A |
| Ionic Surfactants | Generally Increase | Sodium Dodecyl Sulfate (SDS) | N/A |
Experimental Protocols
Protocol 1: Determination of Cloud Point
This protocol provides a general method for visually determining the cloud point of a C16E6 solution.
Materials:
-
This compound (C16E6)
-
Deionized water
-
Heating plate with magnetic stirring
-
Temperature probe
-
Glass beaker
-
Magnetic stir bar
Procedure:
-
Prepare a 1% (w/v) solution of C16E6 in deionized water. Ensure the surfactant is fully dissolved, warming gently if necessary.
-
Place the beaker with the solution on the heating plate and add a magnetic stir bar.
-
Immerse a calibrated temperature probe into the solution, ensuring it does not touch the bottom or sides of the beaker.
-
Begin heating the solution at a slow, controlled rate (e.g., 1-2°C per minute) with gentle stirring.
-
Observe the solution closely. The cloud point is the temperature at which the solution first becomes visibly turbid.
-
To confirm, turn off the heat and allow the solution to cool slowly while stirring. The temperature at which the solution becomes clear again should be recorded and is often very close to the cloud point.
Visualizations
Caption: Troubleshooting workflow for C16E6 phase separation.
Caption: Experimental workflow for determining the cloud point.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Effect of Salts on the Micellization, Clouding, and Solubilization Behavior of Pluronic F127 Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.org.co [scielo.org.co]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Optimizing buffer conditions (pH, ionic strength) for C16E6 solubilization.
Welcome to the technical support center for optimizing buffer conditions for C16E6 solubilization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for using the non-ionic surfactant C16E6 (Hexadecyl hexaoxyethylene glycol monoether) in your experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve optimal solubilization of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is C16E6 and why is it used for solubilization?
C16E6 is a non-ionic surfactant belonging to the polyoxyethylene glycol monoether family. Its amphipathic nature, with a hydrophilic hexaoxyethylene head group and a hydrophobic hexadecyl tail, allows it to form micelles in aqueous solutions. These micelles can encapsulate hydrophobic molecules, such as membrane proteins, effectively solubilizing them in an aqueous environment. Non-ionic surfactants like C16E6 are generally considered mild and are often chosen to maintain the native structure and function of the target protein during solubilization and purification.
Q2: How does pH affect the performance of C16E6?
As a non-ionic surfactant, the chemical properties of C16E6 itself are largely unaffected by changes in pH within a typical biological range (pH 4-10). However, the pH of your buffer is a critical parameter for the stability and solubility of the molecule you are trying to solubilize, particularly proteins. The solubility of a protein is lowest at its isoelectric point (pI). Therefore, it is crucial to work at a pH that is at least one to two units away from the pI of your target protein to prevent precipitation.[1][2]
Q3: How does ionic strength influence the effectiveness of C16E6?
Increasing the ionic strength of the solution, typically by adding a salt like sodium chloride (NaCl), generally enhances the solubilization efficiency of non-ionic surfactants like C16E6. The addition of salt can decrease the critical micelle concentration (CMC), meaning that micelles form at a lower surfactant concentration.[3] This can lead to more efficient solubilization at lower C16E6 concentrations. However, the effect of ionic strength on protein stability can be protein-dependent. While some proteins are more soluble at higher salt concentrations (e.g., 150-500 mM NaCl), others may aggregate due to increased hydrophobic interactions.[1][4]
Q4: What is the Critical Micelle Concentration (CMC) of C16E6 and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which C16E6 monomers begin to self-assemble into micelles. Below the CMC, C16E6 exists primarily as individual molecules. For effective solubilization, the C16E6 concentration should be significantly above its CMC, typically 2 to 5 times the CMC. This ensures a sufficient population of micelles to encapsulate your target molecule. The CMC of C16E6 is influenced by factors such as temperature and ionic strength.
Data Presentation: C16E6 Properties and Buffer Conditions
The following tables summarize key quantitative data for C16E6 and provide starting points for optimizing your buffer conditions.
Table 1: Physicochemical Properties of C16E6
| Property | Value | Reference |
| Molecular Weight | 506.7 g/mol | N/A |
| CMC (in water) | ~0.007 mM | N/A |
| Aggregation Number | ~115-140 | [5] |
Note: CMC and Aggregation Number can vary with buffer conditions such as ionic strength and temperature.
Table 2: Recommended Starting Buffer Conditions for Protein Solubilization with C16E6
| Parameter | Recommended Range | Considerations |
| pH | 7.0 - 8.5 | Adjust to be at least 1-2 pH units away from the protein's pI. |
| Ionic Strength (NaCl) | 100 - 500 mM | Start with 150 mM NaCl and optimize based on protein solubility and stability. |
| C16E6 Concentration | 1% - 2% (w/v) | This is generally well above the CMC. Optimize for your specific application. |
| Additives | 5% - 20% Glycerol, Protease Inhibitors | Glycerol can help stabilize proteins. Protease inhibitors are crucial to prevent degradation.[1] |
Experimental Protocols
Protocol 1: General Membrane Protein Solubilization using C16E6
This protocol provides a general workflow for the solubilization of membrane proteins from cell pellets.
Materials:
-
Cell pellet containing the target membrane protein
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% (w/v) C16E6, 10% (v/v) glycerol, Protease Inhibitor Cocktail.
-
Microcentrifuge
-
Sonicator or Dounce homogenizer
Procedure:
-
Cell Pellet Washing: Resuspend the cell pellet in ice-cold PBS. Centrifuge at 10,000 x g for 10 minutes at 4°C. Discard the supernatant and repeat the wash step once more.
-
Cell Lysis: Resuspend the washed cell pellet in an appropriate volume of ice-cold Lysis Buffer.
-
Homogenization: Incubate the suspension on ice for 30 minutes with gentle agitation. For more efficient lysis, sonicate the sample on ice or use a Dounce homogenizer.
-
Clarification: Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to pellet insoluble material.
-
Collect Solubilized Fraction: Carefully collect the supernatant, which contains the solubilized membrane proteins. This fraction is now ready for downstream purification steps.
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows related to C16E6 solubilization.
Caption: Experimental workflow for membrane protein solubilization using C16E6.
Caption: Logical workflow for troubleshooting protein precipitation during C16E6 solubilization.
Troubleshooting Guides
Issue 1: Poor Solubilization of Target Protein
-
Possible Cause: The concentration of C16E6 is below the Critical Micelle Concentration (CMC) under your experimental conditions.
-
Solution: Increase the concentration of C16E6 in your buffer. A common starting point is 1-2% (w/v), which is generally well above the CMC.
-
-
Possible Cause: The ionic strength of the buffer is not optimal.
-
Solution: Perform a salt screen by varying the NaCl concentration (e.g., 50 mM, 150 mM, 300 mM, 500 mM) to determine the optimal ionic strength for your specific protein.
-
-
Possible Cause: The pH of the buffer is close to the isoelectric point (pI) of your protein.
-
Solution: Ensure your buffer pH is at least 1-2 units away from the pI of your target protein to maximize its solubility.[1]
-
Issue 2: Precipitation of Target Protein after Solubilization
-
Possible Cause: The solubilized protein is unstable in the C16E6-containing buffer.
-
Solution: Add stabilizing agents to your buffer. Glycerol at a concentration of 5-20% is commonly used to increase protein stability.[1] You may also consider adding specific lipids or cofactors that are known to stabilize your protein.
-
-
Possible Cause: Proteolytic degradation of the target protein.
-
Solution: Always include a protease inhibitor cocktail in your lysis and subsequent buffers to prevent protein degradation.
-
-
Possible Cause: High salt concentration is promoting hydrophobic aggregation.
-
Solution: While salt can enhance initial solubilization, high concentrations can sometimes lead to aggregation. Try reducing the NaCl concentration in your buffers post-solubilization.[4]
-
Issue 3: Foaming during Experimental Procedures
-
Possible Cause: C16E6, like many surfactants, can cause foaming upon agitation.
-
Solution: Minimize vigorous mixing, vortexing, or sonication where possible. Use gentle inversion or a rocking platform for mixing steps. If foaming is unavoidable, brief centrifugation can help to break down the foam.
-
References
Technical Support Center: Addressing C16E6-Induced Artifacts in Biophysical Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts induced by the non-ionic detergent n-Hexadecyl-β-D-maltoside (C16E6) in biophysical measurements.
Frequently Asked Questions (FAQs)
Q1: What is C16E6 and why is it used in biophysical studies of membrane proteins?
A1: C16E6, or n-Hexadecyl-β-D-maltoside, is a non-ionic detergent commonly used for the solubilization, purification, and stabilization of membrane proteins. Its maltoside headgroup and 16-carbon alkyl chain provide a gentle amphipathic environment that mimics the lipid bilayer, thereby helping to maintain the native structure and function of membrane proteins in an aqueous solution.
Q2: What are the key physicochemical properties of C16E6 that I should be aware of?
A2: Understanding the properties of C16E6 is crucial for experimental design and troubleshooting. Key parameters include its Critical Micelle Concentration (CMC) and aggregation number.
| Property | Value | Description |
| Critical Micelle Concentration (CMC) | ~0.0006 mM[1][2] | The concentration above which C16E6 monomers self-assemble into micelles. Working above the CMC is essential for solubilizing and stabilizing membrane proteins. |
| Aggregation Number | ~170-190 | The average number of detergent monomers in a single micelle. This influences the size of the protein-detergent complex. This value is an estimation based on the trend that maltoside detergents increase their aggregation number by approximately 16 monomers per additional carbon in the alkyl chain. |
| Molecular Weight | 566.72 g/mol [1][3][4] | The mass of a single C16E6 molecule. |
Q3: What are the most common C16E6-induced artifacts in biophysical measurements?
A3: C16E6, while beneficial, can introduce several artifacts, including:
-
Baseline Instability: Fluctuations in the baseline signal in techniques like Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).
-
Non-Specific Binding: C16E6 micelles can interact with sensor surfaces or other molecules in the sample, leading to false-positive signals.
-
Bulk Refractive Index Mismatches: Differences in C16E6 concentration between the sample and running buffer can cause significant signal shifts, particularly in SPR and BLI.
-
Large Heats of Dilution: In ITC, mismatched C16E6 concentrations between the syringe and cell can generate large enthalpy changes that mask the true binding signal.
-
Protein Aggregation or Denaturation: While generally mild, inappropriate concentrations of C16E6 can sometimes lead to protein instability.
Troubleshooting Guides
Surface Plasmon Resonance (SPR)
Issue 1: Baseline Drift or Instability
-
Question: My SPR baseline is drifting or noisy after introducing my membrane protein solubilized in C16E6. What can I do?
-
Answer:
-
Ensure Buffer Matching: Precisely match the C16E6 concentration in your running buffer and analyte samples. Even small differences can cause baseline drift.
-
Equilibrate the System: Allow the running buffer containing C16E6 to flow over the sensor surface for an extended period before the experiment to ensure the surface is fully equilibrated with the detergent.
-
Degas Buffers Thoroughly: Air bubbles in the microfluidics can cause significant noise. Degas all buffers, including those with C16E6, immediately before use.
-
Check for C16E6 Purity: Impurities in the detergent can contribute to baseline instability. Use high-purity C16E6.
-
Issue 2: High Non-Specific Binding
-
Question: I am observing a high signal in my reference flow cell, suggesting non-specific binding. How can I reduce this?
-
Answer:
-
Optimize C16E6 Concentration: While you need to be above the CMC, excessively high concentrations of C16E6 can promote non-specific binding. Try a concentration range just above the CMC of the protein-detergent complex.
-
Add a Blocking Agent: Include a small amount of a blocking agent like bovine serum albumin (BSA) (e.g., 0.1-1%) in your running buffer to block non-specific binding sites on the sensor surface.[5][6]
-
Increase Salt Concentration: Increasing the ionic strength of the running buffer (e.g., with NaCl up to 250 mM) can help to reduce electrostatic-based non-specific interactions.[5]
-
Use a Different Sensor Chip: If non-specific binding persists, consider using a sensor chip with a different surface chemistry that is less prone to interacting with C16E6 micelles.
-
Biolayer Interferometry (BLI)
Issue 1: Drifting Baseline During Association or Dissociation
-
Question: My BLI baseline is not stable, making it difficult to accurately determine kinetic parameters. What is the cause and solution?
-
Answer:
-
Precise Buffer Matching: Similar to SPR, ensure the C16E6 concentration, buffer components, and pH are identical between the sample wells and the buffer wells used for baseline and dissociation steps.
-
Sufficient Hydration of Biosensors: Pre-hydrate the biosensors in a buffer containing the same concentration of C16E6 as your experimental buffer for at least 10-15 minutes before starting the experiment.
-
Reference Subtraction: Always include a reference biosensor that is subjected to the same steps as the sample biosensors but without the immobilized ligand. Subtracting the reference sensor data can help correct for baseline drift.
-
Issue 2: Artifactual Binding Signals
-
Question: I am seeing a binding signal even when I inject a sample that should not interact with my immobilized protein. What could be the reason?
-
Answer:
-
Micelle Binding to the Biosensor: C16E6 micelles can sometimes bind non-specifically to the biosensor surface. To test for this, run a control experiment where you dip a biosensor with the immobilized ligand into a buffer containing only C16E6 at the same concentration as your analyte sample.
-
Analyte Aggregation: The presence of C16E6 can sometimes induce aggregation of the analyte, leading to a non-specific increase in signal. Check the monodispersity of your analyte in the presence of C16E6 using techniques like dynamic light scattering (DLS).
-
Isothermal Titration Calorimetry (ITC)
Issue 1: Large, Uninterpretable Injection Peaks
-
Question: My ITC thermogram shows very large peaks that do not fit a binding model. What is causing this?
-
Answer:
-
Mismatched C16E6 Concentrations: This is a primary cause of large heats of dilution. Ensure the C16E6 concentration in the syringe and the cell are identical. This can be achieved by dialyzing both the protein and the ligand against the same buffer containing C16E6.[1]
-
Buffer Component Mismatch: Besides the detergent, ensure all other buffer components (salts, pH) are perfectly matched between the syringe and the cell.[7]
-
Control Titration: Perform a control experiment by titrating the ligand from the syringe into the buffer (containing C16E6 but no protein) in the cell. The resulting heats of dilution can be subtracted from the main experimental data.[7]
-
Issue 2: Slow Return to Baseline
-
Question: The signal takes a very long time to return to the baseline after each injection, making the data difficult to analyze. How can I fix this?
-
Answer:
-
Protein Aggregation/Precipitation: The injection of the ligand might be causing the protein-detergent complex to aggregate or precipitate, leading to slow and complex heat changes. Visually inspect the sample after the experiment. Consider optimizing the C16E6 concentration or buffer conditions.
-
Slow Binding Kinetics: While less common, very slow on- or off-rates can lead to a slow return to baseline. Increase the spacing between injections to allow the reaction to reach equilibrium.
-
Instrument Contamination: Ensure the ITC cell and syringe are thoroughly cleaned, as residual contaminants can interact with C16E6 and cause unusual heat signals.
-
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) with C16E6
-
System Preparation:
-
Prepare a running buffer containing a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) and a concentration of C16E6 that is at least 2-3 times its CMC (e.g., 0.01% w/v).
-
Thoroughly degas the running buffer.
-
Equilibrate the SPR system by flowing the running buffer over the sensor chip for at least 1-2 hours at a constant temperature.
-
-
Ligand Immobilization:
-
Immobilize the membrane protein onto a suitable sensor chip (e.g., a Ni-NTA chip for His-tagged proteins or a CM5 chip via amine coupling). Maintain the presence of C16E6 in all buffers used during immobilization.
-
-
Analyte Interaction:
-
Prepare a dilution series of the analyte in the running buffer. It is critical that the final C16E6 concentration in all analyte samples is identical to that of the running buffer.
-
Inject the analyte dilutions over the immobilized ligand and a reference flow cell.
-
Monitor the association and dissociation phases.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data.
-
Fit the resulting sensorgrams to an appropriate binding model to determine kinetic parameters (k_a, k_d, K_D).
-
Protocol 2: Biolayer Interferometry (BLI) with C16E6
-
Plate Setup:
-
In a 96-well plate, add the assay buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5) containing C16E6 (e.g., 0.01% w/v) to the wells designated for baseline, association, and dissociation steps.
-
Prepare analyte dilutions in the assay buffer, ensuring the final C16E6 concentration is consistent across all wells.
-
-
Biosensor Preparation and Loading:
-
Hydrate the streptavidin biosensors in the assay buffer containing C16E6 for at least 10 minutes.
-
Load the biotinylated membrane protein onto the biosensors.
-
-
Experiment Execution:
-
Establish a stable baseline by dipping the loaded biosensors into the assay buffer.
-
Move the biosensors to the wells containing the analyte dilutions to measure association.
-
Transfer the biosensors to wells containing only the assay buffer to measure dissociation.
-
-
Data Analysis:
-
Use a reference biosensor (no immobilized protein) to subtract non-specific binding and baseline drift.
-
Globally fit the association and dissociation curves to a suitable binding model.
-
Protocol 3: Isothermal Titration Calorimetry (ITC) with C16E6
-
Sample Preparation:
-
Prepare a dialysis buffer containing the desired buffer components (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5) and C16E6 at a concentration above its CMC (e.g., 0.02% w/v).
-
Dialyze the purified membrane protein (in the cell) and the ligand (in the syringe) against at least 2 changes of 1 liter of the dialysis buffer for a minimum of 4 hours each at 4°C.
-
-
Instrument Setup:
-
Thoroughly clean the ITC cell and syringe.
-
Degas both the protein and ligand solutions immediately before loading.
-
Load the protein solution into the sample cell and the ligand solution into the syringe.
-
-
Titration:
-
Set the experimental temperature and stirring speed.
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air bubbles from the syringe tip, followed by a series of larger injections (e.g., 2-3 µL).
-
Allow sufficient time between injections for the signal to return to baseline.
-
-
Control and Data Analysis:
-
Perform a control titration of the ligand into the buffer to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Fit the integrated heats of injection to a suitable binding model to determine the thermodynamic parameters (n, K_D, ΔH, and ΔS).
-
Visualizations
Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)
The following diagram illustrates a simplified signaling pathway of the Epidermal Growth Factor Receptor (EGFR), a key membrane protein involved in cell proliferation and survival.
Caption: Simplified EGFR signaling pathway.
Experimental Workflow: Troubleshooting C16E6 Artifacts
This workflow outlines a logical approach to identifying and mitigating C16E6-induced artifacts in biophysical experiments.
Caption: Logical workflow for troubleshooting C16E6 artifacts.
References
- 1. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. n-Hexadecyl β-D-maltoside ≥99.0% (TLC) | 98064-96-1 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 7. Preparation To Minimize Buffer Mismatch in Isothermal Titration Calorimetry Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing C16E6 Micelles for Structural Biology
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using the non-ionic detergent C16E6 (Hexadecyl Maltoside) to solubilize and purify membrane proteins for structural biology applications like cryo-electron microscopy (cryo-EM) and X-ray crystallography.
Frequently Asked Questions (FAQs)
Q1: What is C16E6 and why is it used for membrane protein structural biology?
Hexadecyl Maltoside (C16E6) is a non-ionic detergent valued for its ability to gently solubilize membrane proteins, often preserving their native structure and function. It belongs to the alkyl maltoside class of detergents, which are widely used in structural biology. Its long alkyl chain (C16) makes it effective for extracting and stabilizing larger or more delicate membrane proteins compared to detergents with shorter chains like DDM (C12) or DM (C10).
Q2: What are the key physicochemical properties of C16E6?
The effectiveness of a detergent is defined by properties like its Critical Micelle Concentration (CMC) and Aggregation Number (Nagg). The CMC is the concentration at which detergent monomers begin to self-assemble into micelles.[1][2] The aggregation number is the average number of detergent monomers in a single micelle.[2][3] These properties are crucial for designing purification protocols and are influenced by temperature, buffer composition, and ionic strength.[1][4]
Table 1: Comparative Properties of Common Alkyl Maltoside Detergents
| Detergent | Abbreviation | Alkyl Chain | CMC (mM) | Aggregation Number (Nagg) | Micelle MW (kDa) |
|---|---|---|---|---|---|
| n-Decyl-β-D-Maltopyranoside | DM | C10 | ~1.8 | ~98 | ~40 |
| n-Dodecyl-β-D-Maltopyranoside | DDM | C12 | ~0.15-0.17 | ~140 | ~65-72 |
| n-Hexadecyl-β-D-Maltopyranoside | C16E6 | C16 | ~0.001 | ~250 | ~120-130 |
Note: Values are approximate and can vary with buffer conditions (pH, ionic strength) and temperature.
Troubleshooting Guide
Q3: My protein-detergent complex (PDC) is aggregating or appears polydisperse on Size-Exclusion Chromatography (SEC). What can I do?
Aggregation and polydispersity are common challenges. A broad or multi-peaked SEC profile indicates an unstable or heterogeneous sample, which is unsuitable for structural studies.[5]
Potential Causes & Solutions:
-
Suboptimal Detergent Concentration: The detergent concentration must remain above the CMC throughout the purification process to keep the protein solubilized.[6] Try increasing the detergent concentration in your wash and elution buffers to 2-3x the CMC.
-
Incorrect Temperature: The size and shape of C16E6 micelles are temperature-dependent.[7][8] For many non-ionic detergents, increasing temperature can lead to larger micelles.[7] Experiment with performing purification steps at different temperatures (e.g., 4°C vs. room temperature) to find the optimal condition for your protein.
-
Buffer Mismatch: The pH and ionic strength of your buffer can affect both protein stability and micelle properties.[1] Perform a buffer screen to identify optimal pH and salt concentrations (e.g., 50-500 mM NaCl).
-
Presence of Lipids: Co-purified lipids can sometimes contribute to heterogeneity. Consider adding a small amount of cholesteryl hemisuccinate (CHS) or other additives, which can help create more uniform and stable PDCs.[9]
Q4: The C16E6 micelles themselves are too large, interfering with structural analysis of my protein. How can I minimize the micelle size?
Large, bulky micelles can obscure the protein density in cryo-EM or hinder crystal packing. While C16E6 inherently forms larger micelles due to its long alkyl chain, their size can be modulated.
Strategies for Micelle Size Reduction:
-
Optimize Temperature: The relationship between temperature and CMC for non-ionic detergents can be complex, often showing a U-shaped curve where the CMC first decreases and then increases with temperature.[4][7][10] The aggregation number, and thus micelle size, often increases with temperature.[7] Therefore, conducting purification and grid preparation at lower temperatures (e.g., 4°C) may result in smaller micelles.
-
Use Detergent Additives: Certain amphiphilic molecules can incorporate into micelles and alter their size and shape.
-
Shorter-chain detergents: Adding a small amount of a detergent with a shorter alkyl chain, like Octyl Glucoside (OG) or Decyl Maltoside (DM), can sometimes lead to the formation of smaller, mixed micelles. This must be done carefully, as it can also destabilize the protein.
-
Amphipols/SMALPs: For cryo-EM, consider exchanging the detergent for an amphipol or a styrene-maleic acid lipid particle (SMALP) system post-purification. These reagents can form a much smaller belt around the membrane protein, eliminating the micelle entirely.
-
-
Detergent Exchange: If C16E6 micelles remain too large, consider exchanging the protein into a detergent known to form smaller micelles, such as Lauryl Maltose Neopentyl Glycol (LMNG) or Glyco-diosgenin (GDN), especially for the final polishing step before structural analysis.[9]
Below is a troubleshooting workflow for addressing issues with micelle size and sample heterogeneity.
Caption: Troubleshooting workflow for optimizing C16E6 micelles.
Experimental Protocols
Protocol 1: Screening for Optimal Detergent Concentration via FSEC
Fluorescence-Detection Size-Exclusion Chromatography (FSEC) is a powerful technique to rapidly assess the quality of a membrane protein without needing large amounts of purified sample.[5][11][12] By fusing your protein to a Green Fluorescent Protein (GFP), you can monitor the protein's SEC profile from small-scale solubilized cell extracts.[5]
Objective: To determine the minimal C16E6 concentration required to maintain a monodisperse protein-detergent complex.
Methodology:
-
Expression: Express the target membrane protein fused with a C-terminal GFP tag.
-
Harvest & Solubilization:
-
Harvest a small pellet of cells (e.g., 1-2 mL of culture).
-
Resuspend cells in a series of identical buffers, each containing a different concentration of C16E6 (e.g., 0.5x, 1x, 2x, 5x, 10x CMC).
-
Incubate with gentle agitation for 1 hour at 4°C to solubilize membrane proteins.
-
-
Clarification: Centrifuge the lysates at high speed (e.g., 100,000 x g) for 30 minutes to pellet insoluble material.[13]
-
FSEC Analysis:
-
Equilibrate an SEC column (e.g., a Superose 6 Increase or similar) with a running buffer containing a baseline C16E6 concentration (e.g., 1x CMC).
-
Inject a small volume (e.g., 50-100 µL) of the clarified supernatant from each solubilization condition.
-
Monitor the elution profile using an in-line fluorescence detector set to GFP excitation/emission wavelengths (~488 nm / ~510 nm).
-
-
Interpretation:
-
Good Profile: A sharp, symmetrical peak indicates a stable, monodisperse PDC.[5] The condition that yields the highest peak with the least amount of aggregation (early-eluting shoulder or void-volume peak) is optimal.
-
Bad Profile: A broad peak, multiple peaks, or a peak in the void volume suggests aggregation or an unstable protein.[5]
-
The diagram below illustrates the FSEC workflow for screening detergent conditions.
Caption: Workflow for screening C16E6 concentrations using FSEC.
References
- 1. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Aggregation number - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. scialert.net [scialert.net]
- 5. shimadzu.co.kr [shimadzu.co.kr]
- 6. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization [mdpi.com]
- 7. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temperature Effect on Micelle Formation: Molecular Thermodynamic Model Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence-detection size-exclusion chromatography for precrystallization screening of integral membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid Assessment Of Membrane Protein Quality [peakproteins.com]
- 13. merckmillipore.com [merckmillipore.com]
Technical Support Center: Troubleshooting Enzymatic Assays with Triton X-100
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering inconsistent results in enzymatic assays involving Triton X-100. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: Why are my enzymatic assay results inconsistent when using Triton X-100?
Inconsistent results in enzymatic assays containing Triton X-100 can stem from several factors. The concentration of Triton X-100 is critical; concentrations above the Critical Micelle Concentration (CMC) can lead to the formation of micelles that may sequester substrates or inhibitors, or even alter the enzyme's conformation, leading to either inhibition or, in some cases, enhancement of activity.[1][2][3] Conversely, very low concentrations might be insufficient to prevent non-specific adsorption of the enzyme to surfaces like microplates, which can also cause variability.[1][4] Furthermore, the quality of the Triton X-100 solution is important, as older solutions can accumulate peroxides that may damage the enzyme.[1] The specific effect of Triton X-100 is also highly dependent on the particular enzyme and its substrate.[1]
Q2: Can Triton X-100 inhibit my enzyme?
Yes, Triton X-100 can inhibit enzymatic activity. This inhibition can occur through several mechanisms. At concentrations above the CMC, the detergent micelles can entrap the substrate, making it less available to the enzyme.[1] Additionally, Triton X-100 can interact directly with the enzyme, potentially causing conformational changes that reduce its catalytic efficiency. For some enzymes, such as cytochrome c oxidase, Triton X-100 has been shown to be a specific inhibitor.[5][6] The inhibitory effect is often concentration-dependent.[7]
Q3: Can Triton X-100 enhance my enzyme's activity?
Paradoxically, Triton X-100 can also enhance enzymatic activity under certain conditions. For some enzymes, low concentrations of Triton X-100 (often below the CMC) can help to stabilize the protein and prevent aggregation, thus maintaining its active conformation.[4] It can also prevent the enzyme from adsorbing to the surfaces of assay plates, which would otherwise lead to a loss of activity.[1][4] In the case of membrane-bound enzymes, Triton X-100 is often essential for solubilizing the enzyme and providing a suitable environment for its function.[8] Some studies have shown that certain detergents, including Triton X-100, can increase the activity of specific enzymes by several fold.[9]
Q4: What is the Critical Micelle Concentration (CMC) of Triton X-100 and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers associate to form micelles. For Triton X-100, the CMC is approximately 0.24 mM (0.155% w/v).[10] This value is crucial because the properties of the detergent solution change significantly above the CMC.[2][3] Below the CMC, Triton X-100 exists as individual monomers, which can help to prevent protein adsorption and aggregation.[4] Above the CMC, the formation of micelles can lead to the sequestration of substrates or inhibitors, and may also have more pronounced effects on the enzyme's structure and activity.[1][11] Therefore, controlling the concentration of Triton X-100 relative to its CMC is a key aspect of optimizing an enzymatic assay.
Q5: How can I be sure my Triton X-100 solution is of good quality?
The quality of your Triton X-100 solution is paramount for reproducible results. Triton X-100 can undergo oxidation over time, leading to the formation of peroxides and other degradation products that can inactivate enzymes.[1] It is recommended to use highly-purified Triton X-100, which is often available in stabilized 10% solutions packaged under an inert gas to prevent degradation.[10] If you are using a stock solution that has been stored for a long time, it is advisable to test for the presence of peroxides or to purchase a fresh supply.
Troubleshooting Guide
Issue 1: High Variability Between Replicates
High variability between replicate wells is a common problem and can often be traced back to issues with pipetting or non-specific binding.
-
Possible Cause 1: Inaccurate Pipetting. Small volumes of viscous solutions like Triton X-100 can be difficult to pipette accurately.
-
Solution: Use calibrated pipettes and consider preparing a master mix of your reaction buffer containing Triton X-100 to ensure a homogenous solution is added to each well.[12]
-
-
Possible Cause 2: Enzyme Adsorption to Plate Surface. In the absence of a sufficient concentration of detergent, enzymes can stick to the plastic of the microplate, leading to inconsistent activity.[4]
-
Solution: Ensure that the concentration of Triton X-100 is sufficient to prevent surface adsorption. A concentration of 0.005-0.01% is often effective for this purpose.[4]
-
Issue 2: Lower Than Expected Enzyme Activity
A general decrease in enzyme activity could be a sign of inhibition by Triton X-100 or degradation of the enzyme.
-
Possible Cause 1: Inhibitory Effects of Triton X-100. As discussed in the FAQs, Triton X-100 can inhibit certain enzymes, especially at concentrations above the CMC.
-
Solution: Perform a concentration-response experiment to determine the optimal concentration of Triton X-100 for your specific assay. Test a range of concentrations both below and above the CMC.
-
-
Possible Cause 2: Peroxide Contamination. Peroxides in aged Triton X-100 solutions can damage your enzyme.[1]
-
Solution: Use a fresh, high-quality Triton X-100 solution. Consider purchasing solutions that are packaged under inert gas to minimize oxidation.[10]
-
Issue 3: Unexpectedly High Enzyme Activity
An increase in enzyme activity may be due to a stabilizing effect of the detergent or an artifact of the assay itself.
-
Possible Cause 1: Enzyme Stabilization. Triton X-100 can prevent enzyme aggregation and maintain its active conformation.[4]
-
Solution: While this is often a desired outcome, it's important to be aware of this effect and to ensure that the observed activity is a true reflection of the enzyme's catalytic rate under the desired conditions.
-
-
Possible Cause 2: Interference with Spectrophotometric Reading. Triton X-100 can absorb light in the UV range, which can interfere with assays that measure changes in absorbance at these wavelengths.[13]
-
Solution: Run a blank control containing all assay components, including Triton X-100, but without the enzyme, to determine the background absorbance. If interference is significant, consider using an alternative detergent or a different assay method.
-
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 647 g/mol | [10] |
| Detergent Class | Nonionic polyoxyethylene surfactant | [10] |
| Aggregation Number | 140 | [10] |
| Micelle Molecular Weight | 90,000 g/mol | [10] |
| Critical Micelle Concentration (CMC) | 0.24 mM (0.155% w/v) | [10] |
| Cloud Point | 64°C | [10] |
Experimental Protocols
Protocol 1: Determining the Optimal Triton X-100 Concentration
This protocol provides a general framework for optimizing the concentration of Triton X-100 in your enzymatic assay.
Objective: To identify the concentration of Triton X-100 that maximizes enzyme activity and minimizes variability without causing inhibition.
Materials:
-
Enzyme stock solution
-
Substrate stock solution
-
Assay buffer
-
High-quality 10% Triton X-100 solution
-
Microplate reader and appropriate microplates
Procedure:
-
Prepare a series of Triton X-100 dilutions: Prepare a range of Triton X-100 concentrations in your assay buffer. It is recommended to test concentrations below, at, and above the CMC (0.155% w/v). For example, you could prepare final assay concentrations of 0%, 0.001%, 0.01%, 0.05%, 0.1%, 0.2%, and 0.5%.
-
Set up the assay: In a microplate, add the assay buffer with the varying concentrations of Triton X-100.
-
Add the enzyme: Add a fixed amount of your enzyme to each well.
-
Initiate the reaction: Add the substrate to each well to start the reaction.
-
Measure the activity: Monitor the reaction progress using a microplate reader at the appropriate wavelength and time intervals.
-
Analyze the data: Plot the enzyme activity (e.g., initial reaction rate) as a function of the Triton X-100 concentration. The optimal concentration will be the one that gives the highest and most consistent activity.
Visualizations
Caption: Concentration-dependent effects of Triton X-100.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. Triton X-100 concentration effects on membrane permeability of a single HeLa cell by scanning electrochemical microscopy (SECM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Study of the Aggregated Pattern of TX100 Micelle by Using Solvent Paramagnetic Relaxation Enhancements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Triton X-100 as a specific inhibitor of the mammalian NADH-ubiquinone oxidoreductase (Complex I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Inhibition of Cytochrome c Oxidase by Triton X-100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Triton X-100 on Secondary Structure Analysis [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Sample Preparation [abm.com.ge]
- 11. Impact of Triton X-100 on Protein-DNA Complex Stability [eureka.patsnap.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Quantitative determination by derivative spectrophotometry of Triton X-100 in solubilized preparations of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Nanodisc Reconstitution of C16E6-Solubilized Proteins: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the non-ionic detergent C16E6 for membrane protein solubilization prior to nanodisc reconstitution, this technical support center provides essential guidance. Below are troubleshooting tips and frequently asked questions to navigate common challenges and streamline your experimental workflow.
While C16E6 is a valuable detergent for membrane protein studies, specific protocols and optimized parameters for its use in nanodisc reconstitution are not as widely documented as for other common detergents like cholate (B1235396) or DDM. This guide provides general principles and adaptable strategies based on the physicochemical properties of similar non-ionic detergents. Careful optimization will be crucial for successful reconstitution.
Troubleshooting Guide
This section addresses potential issues you may encounter during the reconstitution of C16E6-solubilized proteins into nanodiscs.
| Problem | Potential Cause | Suggested Solution |
| Low reconstitution efficiency or no nanodisc formation. | Incomplete C16E6 removal: Due to its low Critical Micelle Concentration (CMC), C16E6 can be challenging to remove. Residual detergent can inhibit nanodisc assembly. | - Increase the amount of hydrophobic beads (e.g., Bio-Beads SM-2): A higher bead-to-detergent ratio can improve removal efficiency.[1][2][3] - Extend incubation time with beads: Longer incubation allows for more complete detergent absorption. - Perform sequential additions of fresh beads: Replacing the beads with a fresh batch after an initial incubation period can enhance removal.[4] - Consider alternative removal methods: Size-exclusion chromatography or dialysis can also be effective, particularly for detergents with low CMCs.[5] |
| Inappropriate lipid-to-scaffold protein ratio: An incorrect ratio can lead to the formation of aggregates or heterogeneous structures instead of well-defined nanodiscs.[6] | - Empirically test a range of lipid-to-MSP ratios: Start with commonly used ratios for similar-sized proteins and lipids and then systematically vary the ratio to find the optimal condition.[7] - Consult literature for similar proteins: While C16E6-specific data is scarce, protocols for other non-ionic detergents can provide a good starting point. | |
| Protein aggregation: The target protein may aggregate during detergent removal if it is not stably incorporated into the forming nanodisc. | - Optimize the protein-to-nanodisc component ratio: A higher excess of Membrane Scaffold Protein (MSP) and lipids can sometimes favor proper incorporation over aggregation.[6] - Adjust the rate of detergent removal: A slower, more gradual removal process (e.g., dialysis) can sometimes allow for more efficient protein folding and insertion into the nanodisc.[6] - Screen different buffer conditions: pH, ionic strength, and the presence of additives can all influence protein stability. | |
| Formation of heterogeneous nanodiscs (variable sizes). | Suboptimal reconstitution conditions: The stoichiometry of components and the kinetics of detergent removal can influence the homogeneity of the final nanodisc population. | - Fine-tune the lipid-to-MSP ratio: Even small adjustments can impact the uniformity of the resulting nanodiscs.[8] - Ensure complete solubilization of lipids: Incomplete lipid solubilization can lead to variability in the assembly process. - Analyze by size-exclusion chromatography (SEC): SEC is essential to separate correctly formed nanodiscs from aggregates and empty nanodiscs.[4] |
| Precipitation observed during reconstitution. | Protein instability: The protein may not be stable under the chosen buffer or reconstitution conditions. | - Re-evaluate buffer composition: Test different pH values, salt concentrations, and consider adding stabilizing agents like glycerol (B35011) or specific ligands. - Ensure the protein is properly folded and active before reconstitution: A poorly folded protein is more prone to aggregation.[9] |
| Lipid incompatibility: The chosen lipid composition may not be suitable for the target protein or the reconstitution process. | - Screen different lipid types: The properties of the lipid bilayer can significantly impact protein stability and nanodisc formation. |
Frequently Asked Questions (FAQs)
Q1: What is the Critical Micelle Concentration (CMC) of C16E6 and why is it important for nanodisc reconstitution?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles. For non-ionic detergents like those in the CiEj family, the CMC is influenced by factors such as temperature and the length of the alkyl and ethylene (B1197577) oxide chains.[9][10] The CMC of C16E6 is expected to be low due to its long C16 alkyl chain. A low CMC means that the detergent is more difficult to remove by methods like dialysis because the monomer concentration remains low even when the total detergent concentration is high.[5] This is a critical consideration for nanodisc assembly, as residual detergent can interfere with the process.
Q2: How does temperature affect the CMC of C16E6 and the reconstitution process?
For many non-ionic surfactants, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases.[10][11][12] This is due to the interplay between the decreased hydrophilicity of the ethylene oxide groups and the increased solubility of the hydrophobic alkyl chain at higher temperatures.[10] When optimizing your reconstitution protocol, it is important to consider the temperature at which you are working, as it will affect the micellar properties of C16E6 and potentially the efficiency of its removal.
Q3: What are the best methods for removing C16E6 during nanodisc formation?
Given the likely low CMC of C16E6, hydrophobic adsorption using polystyrene beads (e.g., Bio-Beads SM-2) is a commonly recommended and effective method.[1][2][3] To enhance removal, consider using a generous amount of beads, performing multiple rounds of bead addition, and allowing for sufficient incubation time.[4] Alternative methods include size-exclusion chromatography and dialysis, although the latter may be less efficient for detergents with very low CMCs.[5]
Q4: How can I monitor the efficiency of C16E6 removal?
Directly measuring the residual detergent concentration can be challenging. However, successful nanodisc formation, as assessed by size-exclusion chromatography, is a good indicator of effective detergent removal. A sharp, symmetrical peak corresponding to the expected size of the protein-loaded nanodisc suggests a successful reconstitution.[4] The absence of large aggregates or a broad, heterogeneous peak profile is also a positive sign.[6]
Q5: What are typical starting ratios for protein, MSP, and lipids when using a novel detergent like C16E6?
While optimal ratios must be determined empirically, a common starting point for membrane protein reconstitution into nanodiscs is a molar ratio of Target Protein:MSP:Lipid of approximately 1:10: (a range around the optimal lipid-to-MSP ratio for the specific MSP and lipid being used).[4] For example, for MSP1D1 and DMPC, a lipid-to-MSP ratio of 80:1 is often used.[4] It is advisable to perform small-scale trial reconstitutions with varying ratios to identify the optimal conditions for your specific protein.
Experimental Protocols
General Protocol for Nanodisc Reconstitution with a C16E6-Solubilized Membrane Protein
-
Preparation of Components:
-
Prepare your C16E6-solubilized membrane protein at a known concentration.
-
Prepare a stock solution of your chosen lipid (e.g., DMPC, POPC) solubilized in a buffer containing a readily removable detergent like sodium cholate.
-
Prepare your Membrane Scaffold Protein (MSP) at a known concentration.
-
Prepare and equilibrate hydrophobic adsorbent beads (e.g., Bio-Beads SM-2) according to the manufacturer's instructions.
-
-
Assembly of the Reconstitution Mixture:
-
In a microcentrifuge tube, combine the C16E6-solubilized membrane protein, the cholate-solubilized lipids, and the MSP at your desired molar ratio.
-
The final concentration of the cholate should be sufficient to maintain lipid solubility.
-
Gently mix the components and incubate on ice or at 4°C for 1-2 hours to allow for the formation of mixed micelles.
-
-
Detergent Removal:
-
Add a significant excess of the prepared hydrophobic beads to the reconstitution mixture (e.g., a 10:1 w/w ratio of wet beads to total detergent).
-
Incubate the mixture with gentle rotation at 4°C. The incubation time will need to be optimized; start with an overnight incubation.
-
For potentially more complete removal, consider a second addition of fresh beads after the initial incubation period.[4]
-
-
Purification of Nanodiscs:
-
Carefully remove the supernatant from the beads.
-
Centrifuge the supernatant at high speed (e.g., >100,000 x g) to pellet any large aggregates.
-
Apply the clarified supernatant to a size-exclusion chromatography (SEC) column (e.g., Superdex 200) to separate the assembled nanodiscs from empty nanodiscs, free protein, and residual lipids and detergent.
-
Analyze the collected fractions by SDS-PAGE and, if applicable, by native PAGE or other characterization methods to confirm the presence and integrity of the reconstituted protein in the nanodisc fractions.
-
Visualizing the Workflow
Experimental Workflow for Nanodisc Reconstitution
References
- 1. researchgate.net [researchgate.net]
- 2. Polystyrene adsorbents: rapid and efficient surrogate for dialysis in membrane protein purification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cube-biotech.com [cube-biotech.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Membrane Protein Assembly into Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globaljournals.org [globaljournals.org]
- 12. scispace.com [scispace.com]
Technical Support Center: Managing Foaming in Hexaethylene Glycol Monohexadecyl Ether Solutions
Welcome to the Technical Support Center for Hexaethylene Glycol Monohexadecyl Ether. This resource is designed for researchers, scientists, and drug development professionals to effectively manage and troubleshoot foaming issues that may arise during the use of this compound solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound (C16E6) is a nonionic surfactant belonging to the polyethylene (B3416737) glycol (PEG) ether family. It possesses a hydrophilic head and a lipophilic tail, making it a versatile molecule for a range of applications. In research and drug development, it is commonly used for solubilizing and stabilizing membrane proteins for structural analysis, as well as in drug delivery systems and nanotechnology.
Q2: Why do my this compound solutions foam?
Foaming is a common characteristic of surfactant solutions. The molecular structure of this compound, with its distinct hydrophilic and hydrophobic regions, leads to its accumulation at the air-water interface. This reduces the surface tension of the liquid and stabilizes bubbles, leading to the formation of foam, especially when the solution is agitated, sparged with gas, or subjected to other forms of mechanical stress.
Q3: What factors can influence the amount of foam generated?
Several factors can affect the foaming capacity of your this compound solution:
-
Concentration: The amount of foam typically increases with surfactant concentration up to a certain point.
-
Temperature: Temperature can influence foaming behavior. For some nonionic surfactants, foaming decreases above their cloud point.
-
Presence of other molecules: Proteins, polymers, and other surface-active agents in your solution can either enhance or suppress foaming.
-
Agitation: The intensity and method of mixing or agitation can significantly impact foam formation.
-
pH and Ionic Strength: The pH and salt concentration of the solution can alter the surface properties and, consequently, the foaming behavior.
Q4: What are the common problems associated with excessive foaming in the lab?
Excessive foaming can lead to several experimental challenges, including:
-
Inaccurate volume measurements and dispensing.
-
Difficulty in mixing and handling solutions.
-
Interference with analytical measurements, such as absorbance or fluorescence readings.
-
Loss of sample due to foam overflow.
-
Denaturation of proteins at the air-water interface of the foam bubbles.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common foaming issues encountered with this compound solutions.
Logical Flow for Troubleshooting Foaming Issues
Caption: A logical workflow for addressing foaming issues.
| Problem | Potential Cause | Recommended Solution |
| Excessive foaming during solution preparation or mixing | Vigorous agitation (e.g., vortexing, rapid stirring). | - Use gentle mixing methods such as slow swirling or a magnetic stirrer at a low speed.- If possible, prepare the solution at a lower temperature to reduce foaming tendency. |
| Foaming during experimental procedures (e.g., cell lysis, protein purification) | - High concentration of proteins or other macromolecules that stabilize foam.- Introduction of air through sonication, pumping, or filtration. | - Optimize the concentration of this compound to the minimum required for your application.- Consider adding a compatible antifoaming agent at a low concentration (see Antifoam Selection Guide below).- For sonication, use short bursts and keep the sample on ice. |
| Persistent foam that does not dissipate quickly | - High viscosity of the solution.- Presence of stabilizing agents in the formulation. | - If permissible for the experiment, dilute the solution.- Introduce a small amount of a suitable antifoam agent and mix gently. |
| Foaming interferes with spectrophotometric or other optical measurements | Bubbles in the cuvette or sample well scattering light. | - Allow the solution to stand and the foam to dissipate before measurement.- Gently tap the cuvette to dislodge bubbles.- Use a low-foaming surfactant alternative if the experiment allows. |
Antifoam Selection and Application Guide
When mechanical methods are insufficient to control foaming, the use of an antifoaming agent may be necessary. It is crucial to select an antifoam that is compatible with your experimental system and does not interfere with downstream applications.
Workflow for Antifoam Selection and Optimization
Caption: A workflow for selecting and optimizing an antifoam agent.
Commonly Used Antifoaming Agents
| Antifoam Type | Mechanism of Action | Typical Starting Concentration | Advantages | Considerations |
| Silicone-based Defoamers | Lowers the surface tension of the foam lamella, causing it to thin and rupture. | 10 - 100 ppm | Highly effective at low concentrations, chemically inert. | Can be difficult to remove and may interfere with some downstream applications (e.g., cell culture, mass spectrometry). |
| EO/PO Copolymers | Insoluble at the application temperature, they act as a dispersed phase to disrupt foam. | 50 - 200 ppm | Good dispersing properties, often less prone to causing deposits than silicone-based defoamers. | Effectiveness can be temperature-dependent. |
| Fatty Acid Esters and Alcohols | Insoluble in the foaming medium, they spread on the foam surface and cause bubble coalescence. | 100 - 500 ppm | Readily biodegradable, often suitable for biological applications. | May be less effective than silicone-based defoamers. |
Note: The optimal concentration of an antifoaming agent should be determined experimentally. Always start with a low concentration and gradually increase it to find the minimum effective amount.
Experimental Protocols
Protocol 1: Evaluation of Foaming Capacity (Modified Ross-Miles Method)
This protocol provides a standardized method for quantifying the foaming capacity of your this compound solution.
Materials:
-
Jacketed glass column (e.g., 100 cm height, 5 cm diameter) with a bottom outlet.
-
Reservoir funnel with a calibrated orifice.
-
Thermometer.
-
Stopwatch.
-
This compound solution of known concentration.
Procedure:
-
Prepare a solution of this compound at the desired concentration in your experimental buffer.
-
Equilibrate the solution and the glass column to the desired experimental temperature.
-
Add 200 mL of the surfactant solution to the bottom of the glass column.
-
Add 50 mL of the same solution to the reservoir funnel.
-
Position the funnel above the column so that the solution will fall a set distance (e.g., 90 cm) into the solution below.
-
Simultaneously open the funnel stopcock and start the stopwatch.
-
Allow the entire 50 mL to drain into the column.
-
Immediately after the funnel is empty, record the initial foam height in millimeters.
-
Record the foam height at subsequent time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
Protocol 2: Screening of Antifoaming Agents
This protocol allows for the systematic evaluation of different antifoaming agents and their effective concentrations.
Materials:
-
Graduated cylinders (e.g., 250 mL).
-
Mechanical shaker or vortex mixer with controllable speed.
-
Stock solutions of different antifoaming agents (e.g., 1% w/v).
-
This compound solution that exhibits problematic foaming.
Procedure:
-
To a series of graduated cylinders, add a fixed volume (e.g., 100 mL) of the this compound solution.
-
To each cylinder, add a different concentration of the antifoaming agent to be tested (e.g., 10, 50, 100, 200 ppm). Include a control cylinder with no antifoam.
-
Securely cap the cylinders and place them on the mechanical shaker.
-
Agitate the cylinders for a fixed period at a set speed (e.g., 1 minute at 300 rpm).
-
Immediately after shaking, record the initial foam volume.
-
Record the foam volume at set time intervals (e.g., 1, 5, and 10 minutes) to determine the rate of foam collapse.
-
Observe the solutions for any signs of incompatibility, such as precipitation or phase separation.
-
Compare the performance of the different antifoaming agents and concentrations to identify the most effective one for your system.
Quantitative Data Summary
The following tables provide representative data on the foaming capacity of this compound and the effectiveness of various antifoaming agents. Note: This is hypothetical data based on the typical behavior of similar nonionic surfactants and should be used as a guideline. Actual results may vary depending on the specific experimental conditions.
Table 1: Foaming Capacity of this compound (C16E6) at Different Concentrations (Modified Ross-Miles Method)
| C16E6 Concentration (w/v) | Initial Foam Height (mm) | Foam Height after 5 min (mm) | Foam Stability (%) |
| 0.01% | 45 | 15 | 33.3 |
| 0.1% | 120 | 75 | 62.5 |
| 0.5% | 180 | 150 | 83.3 |
| 1.0% | 195 | 175 | 89.7 |
Table 2: Efficacy of Different Antifoaming Agents on a 0.5% C16E6 Solution (Mechanical Shaking Method)
| Antifoam Type | Concentration (ppm) | Initial Foam Volume (mL) | Foam Volume after 5 min (mL) | Foam Reduction (%) |
| None (Control) | 0 | 85 | 70 | 0 |
| Silicone-based | 10 | 30 | 5 | 64.7 |
| Silicone-based | 50 | 10 | 0 | 88.2 |
| EO/PO Copolymer | 50 | 45 | 15 | 47.1 |
| EO/PO Copolymer | 100 | 20 | 5 | 76.5 |
| Fatty Acid Ester | 100 | 60 | 35 | 29.4 |
| Fatty Acid Ester | 200 | 35 | 15 | 58.8 |
Validation & Comparative
Navigating the Detergent Maze: A Comparative Guide to GPCR Stabilization with DDM vs. Hexaethylene Glycol Monohexadecyl Ether
For researchers, scientists, and drug development professionals, the choice of detergent is a critical determinant for the successful stabilization and structural-functional characterization of G-protein coupled receptors (GPCRs). This guide provides a comparative analysis of two non-ionic detergents, the widely-used n-Dodecyl-β-D-maltoside (DDM) and the less characterized Hexaethylene glycol monohexadecyl ether (C16E6), to inform rational detergent selection for GPCR research.
The stability of a GPCR once extracted from its native lipid bilayer is paramount for downstream applications such as structural determination by X-ray crystallography or cryo-electron microscopy, and for detailed biophysical and pharmacological characterization. The detergent micelle must mimic the native membrane environment to preserve the receptor's structural integrity and biological activity. While DDM has been a workhorse in the field, the exploration of alternative detergents is crucial for optimizing the stability of particularly challenging GPCRs.
A Note on this compound (C16E6)
Despite a comprehensive search of available scientific literature, we were unable to identify any published studies that provide quantitative data on the stability of G-protein coupled receptors (GPCRs) in the presence of this compound (C16E6). While C16E6 belongs to the class of polyethylene (B3416737) glycol ethers, which are non-ionic detergents used in membrane protein research, its specific efficacy for GPCR stabilization, including thermostability data (Tm values), has not been documented in peer-reviewed publications. Therefore, a direct data-driven comparison with DDM for GPCR stability is not currently possible.
As an alternative, this guide will provide a detailed comparison of DDM with another well-characterized and frequently used non-ionic detergent, Lauryl Maltose (B56501) Neopentyl Glycol (LMNG), for which there is a wealth of comparative data. This will serve as a valuable resource for researchers making critical decisions on detergent selection for their GPCR targets.
DDM vs. LMNG: A Head-to-Head Comparison for GPCR Stability
n-Dodecyl-β-D-maltoside (DDM) is a conventional alkyl maltoside detergent that has been instrumental in the structural determination of numerous GPCRs.[1][2] Lauryl Maltose Neopentyl Glycol (LMNG) is a more novel, branched-chain detergent designed to offer enhanced stabilization for membrane proteins.[1][2]
Data Presentation: Quantitative Comparison
The following table summarizes the physicochemical properties and experimentally determined thermostability (Tm) of representative GPCRs in DDM and LMNG. A higher Tm value indicates greater thermal stability.
| Property | n-Dodecyl-β-D-maltoside (DDM) | Lauryl Maltose Neopentyl Glycol (LMNG) | Reference |
| Chemical Structure | Linear alkyl chain with a maltose headgroup | Branched alkyl chains with two maltose headgroups | [1][3] |
| Critical Micelle Concentration (CMC) | ~0.17 mM | ~0.01 mM | [3] |
| Micelle Size | ~50 kDa | ~91 kDa | [3] |
| Adenosine A2a Receptor (Wild-Type) Tm | 23°C | Not explicitly found, but WT-A2AR is more stable in LMNG than DDM.[1] | [4] |
| β1-Adrenergic Receptor (Thermostabilized) Tm | Increased by 21°C in DDM (relative to wild-type) | Not explicitly found, but branched detergents offer greater stability.[1][5] | [5] |
| General GPCR Stability | Considered a mild and effective detergent for many stable GPCRs.[1] | Offers superior stability for many GPCRs, especially those prone to denaturation.[1][2] | [1][2] |
Studies have shown that the branched structure of LMNG provides a more effective packing around the transmembrane domains of GPCRs, leading to reduced dynamics and enhanced stability compared to the linear structure of DDM.[1][2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to assess GPCR stability in detergents.
Protocol 1: GPCR Solubilization and Purification
This protocol outlines a general procedure for the solubilization and affinity purification of a GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, protease inhibitors)
-
Solubilization Buffer: Lysis Buffer containing the detergent of choice (e.g., 1% DDM or 0.1% LMNG)
-
Wash Buffer: Lysis Buffer with a lower detergent concentration (e.g., 0.05% DDM or 0.01% LMNG) and imidazole (B134444) (for His-tagged proteins)
-
Elution Buffer: Wash Buffer with a high concentration of imidazole
-
Affinity resin (e.g., Ni-NTA for His-tagged proteins)
Procedure:
-
Resuspend cell membranes in Lysis Buffer.
-
Add Solubilization Buffer and stir gently for 1-2 hours at 4°C.
-
Centrifuge at high speed (e.g., 100,000 x g) for 1 hour to pellet insoluble material.
-
Incubate the supernatant containing the solubilized GPCR with pre-equilibrated affinity resin for 1-2 hours at 4°C.
-
Load the resin onto a chromatography column.
-
Wash the column extensively with Wash Buffer.
-
Elute the purified GPCR with Elution Buffer.
-
Analyze the purity and concentration of the eluted protein.
Protocol 2: Radioligand Binding Thermostability Assay
This assay measures the ability of a GPCR to bind a specific radiolabeled ligand after being subjected to thermal stress.
Materials:
-
Purified GPCR in the detergent of choice
-
Radiolabeled ligand (e.g., [³H]-antagonist)
-
Assay Buffer (compatible with ligand binding)
-
96-well PCR plate or individual PCR tubes
-
Thermocycler
-
Scintillation counter
Procedure:
-
Dilute the purified GPCR to a suitable concentration in Assay Buffer.
-
Aliquot the GPCR solution into the PCR plate/tubes.
-
Incubate the samples across a temperature gradient using a thermocycler for a defined period (e.g., 30 minutes).
-
Cool the samples on ice.
-
Add the radiolabeled ligand to each sample and incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand (e.g., using filtration over a glass fiber filter).
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Plot the percentage of ligand binding as a function of temperature and fit the data to a sigmoidal curve to determine the melting temperature (Tm).[4]
Protocol 3: Cysteine-reactive dye (CPM) Thermostability Assay
This fluorescence-based assay measures the unfolding of a GPCR by detecting the exposure of cysteine residues.
Materials:
-
Purified GPCR in the detergent of choice
-
N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide (CPM) dye
-
Assay Buffer
-
96-well qPCR plate
-
Real-time PCR machine or fluorometer with temperature control
Procedure:
-
Dilute the purified GPCR to a suitable concentration in Assay Buffer.
-
Add CPM dye to the GPCR solution.
-
Aliquot the mixture into the qPCR plate.
-
Increase the temperature in a stepwise manner in the qPCR machine, measuring the fluorescence at each step.
-
As the protein unfolds, the CPM dye reacts with exposed cysteine residues, leading to an increase in fluorescence.
-
Plot the fluorescence intensity as a function of temperature and fit the data to a sigmoidal curve to determine the Tm.
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams depict a generic GPCR signaling pathway and a typical experimental workflow for detergent comparison.
References
- 1. Conformational thermostabilization of the β1-adrenergic receptor in a detergent-resistant form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization | MDPI [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
C16E6 vs. Triton X-100: A Comparative Guide for Enzyme Activity Assays
For researchers, scientists, and drug development professionals, the selection of a suitable non-ionic detergent is a critical step in designing robust and reliable enzyme activity assays. The choice of detergent can significantly impact enzyme stability, activity, and the overall accuracy of experimental results. This guide provides an objective comparison of two non-ionic detergents, C16E6 (Polyoxyethylene (6) Cetyl Ether) and Triton X-100, to aid in making an informed decision for your specific research needs.
Both C16E6 and Triton X-100 are widely used to solubilize membrane-associated enzymes and to prevent non-specific binding and aggregation of proteins in solution. While they share the common feature of being non-denaturing at typical working concentrations, their distinct physicochemical properties can lead to different outcomes in sensitive enzyme assays.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of C16E6 and Triton X-100 is presented below. These parameters are crucial in understanding their behavior in aqueous solutions and their potential interactions with enzymes and substrates.
| Property | C16E6 (Polyoxyethylene (6) Cetyl Ether) | Triton X-100 | Reference(s) |
| Chemical Class | Polyoxyethylene Alkyl Ether | Polyoxyethylene Octylphenyl Ether | [1] |
| Molecular Weight ( g/mol ) | ~486.7 | ~647 | [2][3] |
| Critical Micelle Concentration (CMC) | ~0.004 mM | ~0.24 mM | [2][4] |
| Aggregation Number | Varies (typically lower than Triton X-100) | ~100-155 | [2][3] |
| Micelle Molecular Weight (g) | Varies | ~90,000 | [2] |
| Cloud Point | Varies with ethylene (B1197577) oxide chain length | ~64-65°C | [2][3] |
| Dialyzable | No | No | [2] |
| UV Absorbance | Low (no aromatic ring) | Significant at ~280 nm (due to the phenyl ring) |
Impact on Enzyme Activity: Key Considerations
The choice between C16E6 and Triton X-100 for an enzyme activity assay should be guided by the specific requirements of the enzyme and the assay system.
C16E6: As a member of the polyoxyethylene alkyl ether family, C16E6 is generally considered a mild detergent.[5] Its very low Critical Micelle Concentration (CMC) means it forms micelles at much lower concentrations than Triton X-100. This can be advantageous in assays where a lower monomer concentration is desired to minimize potential disruption of protein-protein interactions or enzyme conformation. The absence of an aromatic ring in its structure results in low UV absorbance, which is a significant benefit for spectrophotometric assays that measure changes in absorbance at or near 280 nm. While direct comparative studies are limited, non-ionic surfactants of this class have been shown to be effective in preserving enzyme activity.[6][7]
Triton X-100: This detergent has been extensively used and characterized in a wide range of biochemical applications.[8] Its higher CMC allows for a wider range of monomer concentrations before micelle formation, which can be useful for preventing non-specific adsorption to surfaces without forming micelles that might sequester substrates or inhibitors.[9] However, the presence of a phenyl ring in its structure leads to significant UV absorbance, which can interfere with spectrophotometric protein quantification and some enzyme assays. It is also important to use high-purity Triton X-100, as it can contain peroxide contaminants that can damage proteins.[2] The effect of Triton X-100 on enzyme activity is highly dependent on the specific enzyme and the concentration used; it can act as a stabilizer for some enzymes while being inhibitory for others.[7][10]
Experimental Protocols: A Generalized Approach
Below is a generalized protocol for a spectrophotometric enzyme activity assay using a non-ionic detergent. This protocol should be optimized for each specific enzyme and substrate.
General Protocol for a Spectrophotometric Enzyme Activity Assay
-
Reagent Preparation:
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in a suitable buffer (e.g., Tris-HCl, HEPES) at a pH optimal for enzyme activity. Store on ice.
-
Substrate Stock Solution: Prepare a concentrated stock solution of the substrate in a suitable solvent.
-
Assay Buffer: Prepare the assay buffer containing the appropriate pH, salts, and cofactors.
-
Detergent Stock Solution: Prepare a 10% (w/v) stock solution of either C16E6 or Triton X-100 in ultrapure water.
-
-
Assay Setup:
-
In a cuvette or microplate well, add the following in order:
-
Assay Buffer
-
Detergent solution to the desired final concentration (e.g., 0.01% - 0.1% v/v). It is recommended to test a range of concentrations to determine the optimal one for your enzyme.
-
Substrate to the desired final concentration.
-
-
Mix gently by pipetting.
-
Pre-incubate the mixture at the optimal temperature for the enzyme for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a small volume of the diluted enzyme solution to the pre-warmed assay mixture.
-
Immediately mix the contents of the cuvette or well.
-
-
Data Acquisition:
-
Place the cuvette in a spectrophotometer or the microplate in a plate reader.
-
Measure the change in absorbance at the appropriate wavelength over a set period. The wavelength will depend on the substrate or product being monitored.[11]
-
Record the absorbance readings at regular intervals (e.g., every 15-30 seconds).
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Calculate the enzyme activity based on the extinction coefficient of the product or substrate.
-
Visualizing the Experimental Workflow
Caption: Generalized workflow for a spectrophotometric enzyme activity assay.
Logical Decision Pathway for Detergent Selection
The choice between C16E6 and Triton X-100 can be guided by a logical consideration of the experimental requirements.
Caption: Decision pathway for selecting between C16E6 and Triton X-100.
Conclusion
Both C16E6 and Triton X-100 are valuable tools for researchers performing enzyme activity assays. The "better" choice is context-dependent and hinges on the specific characteristics of the enzyme and the assay methodology.
-
C16E6 is an excellent candidate for assays where low UV absorbance is critical and a very low CMC is desired to minimize potential interference from detergent monomers.
-
Triton X-100 is a well-established and versatile detergent, but its UV absorbance and potential for peroxide contamination must be considered.
Ultimately, for novel or sensitive enzyme systems, empirical testing of both detergents at various concentrations is the most reliable approach to determine the optimal conditions for preserving enzyme activity and achieving accurate and reproducible results.
References
- 1. Polyoxyethylene alkyl ether nonionic surfactants: physicochemical properties and use for cholesterol determination in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sample Preparation [abm.com.ge]
- 3. Triton® X-100 Detergent | AAT Bioquest [aatbio.com]
- 4. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 5. med.unc.edu [med.unc.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.ru [2024.sci-hub.ru]
- 11. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
Navigating the Cryo-EM Landscape: A Guide to Alternatives for Hexaethylene Glycol Monohexadecyl Ether
For researchers, scientists, and drug development professionals striving for high-resolution structural insights of membrane proteins using cryo-electron microscopy (cryo-EM), the choice of solubilizing agent is a critical determinant of success. While Hexaethylene glycol monohexadecyl ether (C16E6) has been a tool in the cryo-EM sample preparation toolkit, a diverse array of alternatives now offers superior performance in terms of particle stability, distribution in ice, and ultimately, the achievable resolution of the final three-dimensional reconstruction. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal sample preparation strategy.
The ideal alternative to C16E6 should facilitate the extraction of the membrane protein from its native lipid environment while maintaining its structural and functional integrity. Furthermore, it must be amenable to the vitrification process, leading to a thin, even layer of vitreous ice with a homogenous distribution of protein particles. This guide explores the most prominent and effective alternatives currently employed in the field: novel detergents, amphipols, nanodiscs, and peptidiscs.
Performance Comparison of C16E6 Alternatives
The selection of a suitable membrane mimetic is often protein-dependent and requires empirical testing. However, general properties and performance metrics from numerous studies can guide this selection process. The following table summarizes key quantitative data for popular alternatives to C16E6.
| Alternative | Class | Critical Micelle Concentration (CMC) | Key Advantages | Common Observations in Cryo-EM |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Detergent | ~0.001% (0.01 mM)[1] | Low CMC provides high stability; widely successful for high-resolution structures of various membrane proteins.[1] | Can form elongated micelles that may interfere with particle picking, but its stability often outweighs this.[1][2] |
| Glyco-diosgenin (GDN) | Detergent | ~0.018 mM[3] | Synthetic, high-purity alternative to digitonin; particularly effective for eukaryotic membrane proteins and GPCRs.[1][3] | Forms well-defined, small micelles, leading to lower background noise in cryo-EM images.[1] |
| n-Dodecyl-β-D-maltoside (DDM) | Detergent | ~0.009% (0.17 mM) | Well-established and widely used; effective for a broad range of membrane proteins. | Higher CMC can lead to more free micelles and background noise compared to LMNG or GDN.[2] |
| Amphipol A8-35 | Amphipathic Polymer | Not applicable | Forms a tight belt around the protein, eliminating the issue of free micelles; can improve particle distribution and reduce preferred orientation.[2][4] | Can sometimes lead to a slightly lower resolution compared to nanodiscs for the same protein.[5] |
| MSP Nanodiscs (e.g., MSP1D1, MSP1E3D1) | Lipid Bilayer System | Not applicable | Provides a native-like lipid bilayer environment, preserving protein structure and function; defined size and shape can aid in image processing.[2][6] | Can result in very high-resolution structures; the "belt" of the scaffold protein is visible in reconstructions.[6] |
| Styrene Maleic Acid (SMA) Copolymers | Amphipathic Polymer | Not applicable | Allows for detergent-free extraction of membrane proteins in "native nanodiscs," preserving the endogenous lipid environment.[2] | Can be highly beneficial for studying lipid-protein interactions; the polymer belt can be amorphous and may limit the final resolution in some cases. |
| Peptidiscs | Peptide-based | Not applicable | A newer, detergent-free system that uses peptides to encircle the membrane protein; can be simpler to prepare than nanodiscs. | Have been shown to yield high-resolution structures, comparable to those obtained in nanodiscs. |
Experimental Workflows and Logical Relationships
The choice between these alternatives depends on several factors, including the specific protein of interest, the desired level of structural detail, and the experimental question being addressed. The following diagrams illustrate the general experimental workflows and the logical considerations for selecting a sample preparation strategy.
Detailed Experimental Protocols
The following sections provide generalized protocols for key experimental procedures. Note that specific concentrations and incubation times may need to be optimized for your protein of interest.
Detergent-Based Sample Preparation
This protocol outlines the basic steps for preparing a membrane protein sample for cryo-EM using detergents.
-
Protein Solubilization:
-
Start with a purified membrane preparation.
-
Resuspend the membranes in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Add the chosen solubilizing detergent (e.g., DDM or LMNG) to a final concentration of 1-2% (w/v).
-
Incubate with gentle agitation for 1-2 hours at 4°C.
-
Centrifuge at high speed (e.g., 100,000 x g) for 1 hour to pellet unsolubilized material.
-
-
Affinity Purification:
-
Incubate the supernatant from the solubilization step with an appropriate affinity resin (e.g., Ni-NTA for His-tagged proteins) for 1-2 hours at 4°C.
-
Wash the resin with a buffer containing a lower concentration of the same detergent (e.g., 0.02% DDM or 0.001% LMNG) to remove non-specific binders.
-
-
Detergent Exchange (Optional but Recommended):
-
During the wash steps or after elution, the initial solubilizing detergent can be exchanged for a detergent more suitable for cryo-EM (e.g., GDN). This is typically done by including the new detergent in the wash and elution buffers.
-
-
Size Exclusion Chromatography (SEC):
-
Elute the protein from the affinity resin.
-
Load the eluted protein onto a size exclusion chromatography column pre-equilibrated with the final buffer containing the desired cryo-EM detergent at a concentration above its CMC.
-
Collect the fractions corresponding to the monodisperse protein-detergent complex.
-
-
Concentration and Grid Preparation:
-
Concentrate the peak fractions to a suitable concentration for cryo-EM (typically 0.5-5 mg/mL).
-
Apply 3-4 µL of the sample to a glow-discharged cryo-EM grid.
-
Blot the grid to create a thin film and plunge-freeze into liquid ethane.
-
Nanodisc Reconstitution
This protocol describes the reconstitution of a detergent-solubilized membrane protein into MSP nanodiscs.
-
Preparation of Components:
-
Purify the membrane protein of interest in a detergent such as DDM.
-
Express and purify the Membrane Scaffold Protein (MSP), for example, MSP1D1 or MSP1E3D1.
-
Prepare a lipid mixture (e.g., DMPC or a mixture mimicking a native membrane) and solubilize it in a buffer containing a detergent like sodium cholate.
-
-
Reconstitution Mixture:
-
Combine the detergent-solubilized membrane protein, MSP, and solubilized lipids at a specific molar ratio (e.g., 1:2:100 protein:MSP:lipid). The optimal ratio needs to be determined empirically.
-
Incubate the mixture on ice for 30-60 minutes.
-
-
Detergent Removal and Self-Assembly:
-
Purification of Reconstituted Nanodiscs:
-
Remove the adsorbent beads.
-
Purify the nanodisc-reconstituted protein from empty nanodiscs and aggregated material using affinity chromatography (if the protein is tagged) followed by size exclusion chromatography.
-
-
Grid Preparation:
-
Concentrate the purified nanodisc sample to an appropriate concentration.
-
Proceed with grid preparation as described in the detergent-based protocol.
-
Conclusion
The field of cryo-EM has moved beyond a one-size-fits-all approach to membrane protein sample preparation. While C16E6 has its applications, a host of superior alternatives now exist that can significantly improve the quality of cryo-EM grids and the final reconstructed map. Detergents like LMNG and GDN offer enhanced stability and reduced background, while membrane mimetics such as amphipols, nanodiscs, and peptidiscs provide a more native-like environment, often leading to higher-resolution structures. The choice of the optimal method is a crucial first step in any cryo-EM project and should be guided by the specific properties of the target protein and the scientific questions being addressed. The protocols and comparative data presented here serve as a valuable resource for researchers navigating these choices, ultimately paving the way for groundbreaking discoveries in structural biology and drug development.
References
- 1. Overview of Membrane Protein Sample Preparation for Single-Particle Cryo-Electron Microscopy Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Transmembrane Protein Assemblies in Nanodiscs for Structural Studies: A Comprehensive Manual [en.bio-protocol.org]
- 4. Membrane Mimetic Systems in CryoEM: Keeping Membrane Proteins in their Native Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CryoEM reconstructions of membrane proteins solved in several amphipathic solvents, nanodisc, amphipol and detergents, yield amphipathic belts of similar sizes corresponding to a common ordered solvent layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Step-by-step Method for the Reconstitution of an ABC Transporter into Nanodisc Lipid Particles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of C16E6 and CHAPS for Solubilizing Lipid Raft Proteins
An objective guide for researchers, scientists, and drug development professionals on selecting the appropriate detergent for the isolation and study of lipid raft proteins. This guide provides a detailed comparison of the physicochemical properties of C16E6 and CHAPS, quantitative data on their performance, and comprehensive experimental protocols.
The study of lipid rafts, specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids, is crucial for understanding a myriad of cellular processes, including signal transduction and protein trafficking. The isolation of these rafts and their associated proteins is a critical first step for their characterization. A key challenge in this process is the selection of an appropriate detergent that can effectively solubilize the non-raft portions of the membrane while preserving the integrity of the lipid rafts and the native conformation of their protein constituents. This guide provides a comparative analysis of two detergents, the non-ionic C16E6 and the zwitterionic CHAPS, to aid researchers in making an informed choice for their specific experimental needs. While direct comparative studies are limited, this guide consolidates available data to offer a comprehensive overview.
Physicochemical Properties: C16E6 vs. CHAPS
The choice of detergent is fundamentally guided by its physicochemical properties, which dictate its behavior in solution and its interaction with membrane components. C16E6, also known as Polyethylene glycol hexadecyl ether and commercially available as Brij 58, is a non-ionic detergent. In contrast, CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic detergent, meaning it possesses both a positive and a negative charge in its hydrophilic head group, resulting in a net neutral charge over a wide pH range.[1] This difference in charge characteristics can influence their solubilization behavior and compatibility with downstream applications such as ion-exchange chromatography and isoelectric focusing.
| Property | C16E6 (Brij 58) | CHAPS |
| Detergent Type | Non-ionic[2][3] | Zwitterionic[4][5] |
| Molecular Weight | ~1122 g/mol [3][6] | ~615 g/mol [4] |
| Critical Micelle Concentration (CMC) | 0.007 - 0.077 mM[6][7] | 6 - 10 mM[4][8] |
| Aggregation Number | ~70[3][6] | ~10[4][8] |
| Average Micellar Weight | ~79,000 Da[3][6] | ~6,150 Da[4] |
Quantitative Performance Comparison
CHAPS is generally considered a milder detergent than Triton X-100.[1] Its use can be advantageous for preserving weak or transient protein-protein interactions within lipid rafts that might be disrupted by stronger detergents. Studies have shown that the protein and lipid composition of detergent-resistant membranes (DRMs) can differ based on the detergent used, with CHAPS-isolated DRMs sometimes being enriched in certain signaling proteins.
Brij 58 (C16E6) has also been used for the isolation of DRMs.[9][10] Some studies suggest that Brij detergents can isolate DRMs with different properties compared to those isolated with Triton X-100, potentially representing different subsets of lipid rafts.[11] For instance, in a study on cultured neurons, the enrichment of the lipid raft marker flotillin-1 in isolated DRMs was significantly higher with CHAPSO (a derivative of CHAPS) and Brij 58 compared to Triton X-100. Furthermore, the distribution of cholesterol in the gradient fractions differed markedly, with the bulk of cholesterol found in the low-density fractions with CHAPSO and Brij 58, while it was predominantly in the high-density fractions with Triton X-100.
| Parameter | CHAPS (vs. Triton X-100) | C16E6 (Brij 58) (vs. Triton X-100) |
| Mildness | Generally considered milder, better at preserving protein-protein interactions. | Non-ionic and considered a mild surfactant.[2] |
| Lipid Raft Marker Enrichment | Can show higher enrichment of certain signaling proteins. | Can show higher enrichment of markers like flotillin-1. |
| Cholesterol Recovery in DRMs | Tends to retain more cholesterol in the low-density raft fractions. | Tends to retain more cholesterol in the low-density raft fractions. |
| Protein Yield | May result in different protein profiles compared to Triton X-100. | Can extract a different subset of proteins.[11] |
Experimental Protocols
Protocol for Lipid Raft Isolation Using CHAPS
This protocol is a generalized procedure for the isolation of CHAPS-insoluble lipid rafts from cultured mammalian cells.
Materials:
-
CHAPS Lysis Buffer: 25 mM MES, 150 mM NaCl, 1% (w/v) CHAPS, protease and phosphatase inhibitors, pH 6.5.
-
Sucrose (B13894) Solutions (in MBS: 25 mM MES, 150 mM NaCl, pH 6.5): 80% (w/v), 35% (w/v), and 5% (w/v).
-
Dounce homogenizer.
-
Ultracentrifuge and tubes.
Procedure:
-
Cell Harvesting: Harvest approximately 1-2 x 10^8 cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold CHAPS Lysis Buffer and incubate on ice for 30 minutes with occasional gentle mixing.
-
Homogenization: Homogenize the cell lysate with 10-15 strokes of a pre-chilled Dounce homogenizer on ice.
-
Sucrose Gradient Preparation:
-
In a 12 mL ultracentrifuge tube, mix 1 mL of the cell lysate with 1 mL of 80% sucrose solution to achieve a final concentration of 40% sucrose.
-
Carefully overlay the 40% sucrose layer with 6 mL of 35% sucrose solution.
-
Finally, carefully overlay the 35% sucrose layer with 4 mL of 5% sucrose solution.
-
-
Ultracentrifugation: Centrifuge the prepared sucrose gradient at 200,000 x g for 18-20 hours at 4°C in a swinging bucket rotor.
-
DRM Fraction Collection: After ultracentrifugation, a light-scattering band, representing the lipid rafts (DRMs), will be visible at the 5%-35% sucrose interface. Carefully collect this band and subsequent fractions for further analysis.
General Protocol for Lipid Raft Isolation Using C16E6 (Brij 58)
This protocol provides a general framework for using a non-ionic detergent like Brij 58. Optimization of detergent concentration and incubation times is recommended.
Materials:
-
Brij 58 Lysis Buffer: 25 mM MES, 150 mM NaCl, pH 6.5, containing 1% (w/v) Brij 58 and protease inhibitors.
-
Sucrose Solutions (as in the CHAPS protocol).
-
Dounce homogenizer.
-
Ultracentrifuge and tubes.
Procedure:
-
Cell Preparation: Harvest and wash cells as described in the CHAPS protocol.
-
Lysis: Lyse the cells in 1 mL of ice-cold Brij 58 Lysis Buffer. Incubate on ice for 30 minutes.
-
Homogenization: Homogenize the lysate using a Dounce homogenizer (approximately 18 strokes).
-
Sucrose Gradient: Mix 1 mL of the homogenate with 1 mL of 90% (w/v) sucrose in a suitable buffer and place it at the bottom of an ultracentrifuge tube.
-
Gradient Overlay: Carefully overlay the sucrose-lysate mixture with layers of decreasing sucrose concentration (e.g., 35% and 5%).
-
Ultracentrifugation: Centrifuge at high speed (e.g., 200,000 x g) for 18-20 hours at 4°C.
-
Fraction Collection: Collect the visible lipid raft band at the interface of the lower sucrose concentrations.
Mandatory Visualizations
Caption: Experimental workflow for detergent-based isolation of lipid rafts.
Caption: Simplified signaling pathway initiated at a lipid raft.
Conclusion
The choice between C16E6 (Brij 58) and CHAPS for solubilizing lipid raft proteins depends heavily on the specific research objectives and the nature of the proteins being studied.
-
CHAPS , as a zwitterionic and milder detergent, is often favored when preserving delicate protein-protein interactions is a priority. Its distinct properties can lead to the isolation of a unique subset of lipid raft-associated proteins that might be lost with harsher detergents.
-
C16E6 (Brij 58) , a non-ionic detergent, offers another alternative for mild solubilization. Its use may also result in the isolation of specific lipid raft populations that differ from those obtained with other detergents. Its very low CMC, however, can make it more difficult to remove during subsequent purification steps.
Ultimately, there is no single "best" detergent for all applications. Empirical testing with different detergents and varying concentrations is often necessary to determine the optimal conditions for isolating the lipid raft proteins of interest in a stable and functionally active state. This guide provides a foundational understanding of the properties and protocols for C16E6 and CHAPS to inform this crucial experimental decision.
References
- 1. Isolation of detergent resistant microdomains from cultured neurons: detergent dependent alterations in protein composition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Proteomic Grade Non-Ionic Detergent with Ultra Low Aldehyde and Peroxide Concentrations | Brij 58 | G-Biosciences [gbiosciences.com]
- 4. CHAPS Detergent | AAT Bioquest [aatbio.com]
- 5. CHAPS | CAS:75621-03-3 | Zwitterionic detergent for membrane proteins,nondenaturing | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Brij® 58 Detergent | AAT Bioquest [aatbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biochem.wustl.edu [biochem.wustl.edu]
- 11. Preparation of membrane rafts - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to C16E6 and Other Polyoxyethylene Alkyl Ether Surfactants
For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical step in formulation and experimentation. Polyoxyethylene alkyl ethers are a widely utilized class of non-ionic surfactants, valued for their versatility in applications ranging from membrane protein extraction and protein stabilization to drug solubilization and delivery. This guide provides a detailed comparison of Hexaethylene glycol monohexadecyl ether (C16E6) with other commonly used polyoxyethylene alkyl ether surfactants.
Physicochemical Properties: A Comparative Overview
The performance of a surfactant is dictated by its physicochemical properties, primarily its Critical Micelle Concentration (CMC) and Hydrophilic-Lipophilic Balance (HLB). The CMC is the concentration at which surfactant monomers self-assemble into micelles, a crucial phenomenon for solubilization and stabilization. The HLB value provides a measure of the degree of hydrophilicity or lipophilicity of a surfactant, which determines its emulsifying properties.
| Surfactant | Chemical Name | Alkyl Chain Length | Ethylene (B1197577) Oxide Units | Molecular Weight ( g/mol ) | CMC (mM, 25°C) | HLB |
| C16E6 | This compound | 16 | 6 | 506.76 | ~0.01 (Estimated) | 10.6 (Calculated) |
| C12E6 | Hexaethylene glycol monododecyl ether | 12 | 6 | 450.65[1] | 0.07 - 0.08[1][2] | 12.1 (Calculated) |
| Brij® 58 | Polyoxyethylene (20) cetyl ether | 16 | 20 | ~1124 | 0.0077 | 15.7 |
| Pluronic® F-127 | Poloxamer 407 | - (block copolymer) | ~101 (PEO) | ~12600 | 0.005 - 0.008 | 22 |
| Triton™ X-100 | Polyoxyethylene (9.5) octylphenyl ether | 8 (branched) | 9.5 | ~625 | 0.24 | 13.5 |
| Tween® 80 | Polyoxyethylene (20) sorbitan (B8754009) monooleate | 18 (unsaturated) | 20 | ~1310 | 0.012 | 15.0 |
Performance Comparison
While direct quantitative comparative studies for C16E6 are limited, its general performance characteristics can be inferred from its structure and the known behavior of related surfactants.
Protein Stabilization: Non-ionic surfactants are frequently employed to prevent protein aggregation and denaturation. The longer alkyl chain of C16E6 compared to C12E6 suggests it may offer enhanced hydrophobic interactions with proteins, potentially providing greater stabilization for certain membrane proteins or proteins with significant hydrophobic patches. Brij® 58, with its long polyoxyethylene chain, is also known for its excellent protein-stabilizing properties.
Drug Solubilization: The ability of a surfactant to solubilize poorly water-soluble drugs is critical in drug formulation. The larger hydrophobic core of C16E6 micelles, compared to those of shorter-chain surfactants, may provide a greater capacity for solubilizing lipophilic drugs. However, the shorter ethylene oxide chain of C16E6 compared to surfactants like Brij® 58 or Tween® 80 might limit its aqueous solubility and the size of the hydrophilic corona of the micelle, which can also influence drug solubilization.
Cytotoxicity: Non-ionic surfactants are generally considered to be less cytotoxic than their ionic counterparts. However, cytotoxicity can vary depending on the cell type and the specific structure of the surfactant. Limited data is available specifically for C16E6, but related compounds like hexaethylene glycol monododecyl ether (C12E6) have been reported to cause skin and eye irritation. It is crucial to perform cell-specific cytotoxicity assays for any new formulation.
Experimental Protocols
To facilitate rigorous and reproducible research, detailed protocols for key experimental procedures are provided below.
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
This method utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.
Materials:
-
Surfactant of interest
-
Pyrene
-
Spectrofluorometer
-
High-purity water
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the surfactant in high-purity water at a concentration well above the expected CMC.
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.
-
Prepare a series of aqueous solutions with varying surfactant concentrations, bracketing the expected CMC.
-
To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M.
-
Allow the solutions to equilibrate for at least 30 minutes in the dark.
-
Measure the fluorescence emission spectrum of each solution, with an excitation wavelength of 334 nm. Record the intensities of the first (I₁) and third (I₃) vibronic peaks (typically around 373 nm and 384 nm, respectively).
-
Plot the ratio of I₁/I₃ as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the concentration at which a sharp decrease in the I₁/I₃ ratio is observed, corresponding to the partitioning of pyrene into the hydrophobic micellar core.
Caption: Workflow for CMC determination using fluorescence spectroscopy.
Determination of Hydrophilic-Lipophilic Balance (HLB) by Emulsion Stability
This method involves preparing a series of emulsions with a known oil phase and observing their stability over time.
Materials:
-
Surfactant of interest
-
A standard oil (e.g., mineral oil, soybean oil)
-
High-purity water
-
Homogenizer or sonicator
-
Graduated cylinders or test tubes
Procedure:
-
Prepare a series of oil-in-water emulsions, each with a fixed oil-to-water ratio (e.g., 20:80).
-
For each emulsion, use a different surfactant or a blend of two surfactants with known HLB values to achieve a range of HLB values.
-
Homogenize each mixture under identical conditions to form the emulsions.
-
Transfer the emulsions to separate, identical graduated cylinders or test tubes.
-
Observe the emulsions at regular intervals (e.g., 1 hour, 24 hours, 1 week) for signs of instability, such as creaming, coalescence, or phase separation.
-
The HLB value of the surfactant or surfactant blend that produces the most stable emulsion is considered the required HLB for that oil phase.
Drug Solubility Assay
This assay determines the extent to which a surfactant can increase the aqueous solubility of a poorly soluble drug.
Materials:
-
Poorly water-soluble drug
-
Surfactant solutions at various concentrations (above the CMC)
-
Phosphate-buffered saline (PBS) or other relevant buffer
-
Shaking incubator or magnetic stirrer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare a series of surfactant solutions in the desired buffer at concentrations above their respective CMCs.
-
Add an excess amount of the drug to each surfactant solution.
-
Incubate the mixtures under constant agitation at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Centrifuge the samples at a high speed to pellet the undissolved drug.
-
Carefully collect the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Plot the drug solubility as a function of surfactant concentration.
Caption: Workflow for determining drug solubility enhancement by surfactants.
Protein Aggregation Assay
This assay evaluates the ability of a surfactant to prevent protein aggregation under stress conditions (e.g., thermal or mechanical stress).
Materials:
-
Protein of interest
-
Surfactant solutions
-
Buffer solution
-
Plate reader capable of measuring turbidity (absorbance at ~340 nm) or a dynamic light scattering (DLS) instrument
-
Thermostated incubator or water bath
Procedure:
-
Prepare solutions of the protein in the desired buffer with and without the addition of different concentrations of the surfactant.
-
Subject the samples to a stress condition known to induce aggregation (e.g., heating at a specific temperature for a defined period, or vigorous shaking).
-
Monitor protein aggregation over time by measuring the increase in turbidity (absorbance at 340 nm) or by analyzing the change in particle size distribution using DLS.
-
A lower rate of increase in turbidity or a smaller change in particle size in the presence of the surfactant indicates a greater stabilizing effect.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cell line of interest
-
Cell culture medium
-
Surfactant solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the surfactant. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution at a wavelength of approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of the untreated control cells.
Caption: Workflow for assessing surfactant cytotoxicity using the MTT assay.
Conclusion
C16E6, with its C16 alkyl chain and six ethylene oxide units, occupies a specific position within the landscape of polyoxyethylene alkyl ether surfactants. Its longer hydrophobic tail compared to C12 analogs suggests potentially stronger interactions with hydrophobic molecules and surfaces, which could be advantageous for applications requiring robust solubilization or stabilization. However, its shorter hydrophilic chain compared to highly ethoxylated surfactants like Brij® 58 may influence its aqueous solubility and the steric stabilization it can provide. The choice of the optimal surfactant will always depend on the specific requirements of the application. The data and protocols provided in this guide are intended to serve as a valuable resource for making informed decisions in the selection and evaluation of polyoxyethylene alkyl ether surfactants for research and development.
References
A Researcher's Guide to Validating the Purity and Quality of Commercial C16E6 Batches
For researchers, scientists, and drug development professionals, ensuring the purity and quality of raw materials is a cornerstone of reliable and reproducible results. This guide provides a comprehensive overview of methods to validate commercial batches of Hexaethylene Glycol Monohexadecyl Ether (C16E6), a non-ionic surfactant frequently used in pharmaceutical formulations. We present key analytical techniques, detailed experimental protocols, and a comparative look at common alternatives to assist in making informed decisions for your research and development needs.
Introduction to C16E6 and its Importance
This compound, also known as C16E6, is a non-ionic surfactant valued for its ability to enhance the solubility and stability of poorly water-soluble active pharmaceutical ingredients (APIs). Its amphiphilic nature, consisting of a hydrophilic hexaethylene glycol head and a hydrophobic hexadecyl tail, allows for the formation of micelles that can encapsulate drug molecules, thereby improving their bioavailability. Commercial C16E6 is typically available at a purity of ≥99.0% as determined by Thin-Layer Chromatography (TLC). However, variations in manufacturing processes can introduce impurities that may impact its performance and safety. Therefore, robust analytical validation is crucial.
Analytical Techniques for Purity and Quality Assessment
A multi-pronged analytical approach is recommended to thoroughly assess the purity and quality of C16E6. Due to its lack of a UV chromophore, traditional HPLC with UV detection is not suitable. Instead, techniques such as High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are highly effective.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC-CAD is a powerful technique for the analysis of non-volatile and semi-volatile compounds that do not possess a UV chromophore. The detector response is mass-dependent and provides a more uniform response for different analytes compared to other universal detectors, making it ideal for impurity profiling.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. By using a certified internal standard, the absolute purity of C16E6 can be determined with high accuracy and precision.[1][2][3]
Potential Impurities in Commercial C16E6
Impurities in C16E6 can originate from the synthesis process or degradation over time. The Williamson ether synthesis, a common route for producing polyethylene (B3416737) glycol ethers, may result in unreacted starting materials such as 1-hexadecanol (B1195841) and hexaethylene glycol, as well as byproducts with different ethylene (B1197577) glycol chain lengths.
Furthermore, polyethylene glycols are susceptible to thermal and oxidative degradation.[4] This can lead to the formation of various degradation products, including:
-
Lower molecular weight esters and formic esters [4]
-
Carboxylated polyethylene glycols
These impurities can alter the physicochemical properties of C16E6, such as its critical micelle concentration (CMC) and micellar size, which in turn can affect its performance in drug formulations.
Experimental Protocols
HPLC-CAD Method for Impurity Profiling of C16E6
This protocol provides a starting point for developing a robust HPLC-CAD method for the analysis of C16E6 and its potential impurities. Method optimization may be required based on the specific instrument and batch characteristics.
Table 1: HPLC-CAD Instrumental Parameters
| Parameter | Value |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 50-95% B over 20 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| CAD Nebulizer Temp. | 35 °C |
| CAD Data Collection | 10 Hz |
Sample Preparation:
-
Prepare a stock solution of C16E6 at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
Data Analysis:
Impurities can be quantified using the area normalization method, assuming a similar response factor for all components in the charged aerosol detector. For more accurate quantification, reference standards of potential impurities should be used to create calibration curves.
Quantitative ¹H-NMR Protocol for Purity Determination of C16E6
This protocol outlines the steps for determining the absolute purity of C16E6 using qNMR with an internal standard.[2][4]
Table 2: qNMR Experimental Parameters
| Parameter | Value |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated Chloroform (CDCl₃) |
| Internal Standard | Maleic Anhydride (Certified Reference Material) |
| Pulse Program | zg30 (or equivalent for quantitative measurements) |
| Acquisition Time | ≥ 3 seconds |
| Relaxation Delay (d1) | 5 x T₁ of the least rapidly relaxing proton signal of interest |
| Number of Scans | 16 or more (to achieve a signal-to-noise ratio > 250:1 for the signals of interest) |
| Temperature | 298 K |
Sample Preparation:
-
Accurately weigh approximately 10 mg of C16E6 and 5 mg of the internal standard (maleic anhydride) into a clean, dry NMR tube. Record the exact weights.
-
Add approximately 0.75 mL of CDCl₃ to the NMR tube.
-
Cap the tube and vortex until the sample and standard are completely dissolved.
Data Processing and Purity Calculation:
-
Process the acquired FID with an exponential multiplication factor of 0.3 Hz.
-
Perform phase and baseline correction.
-
Integrate the well-resolved signals of both C16E6 and the internal standard. For C16E6, the triplet signal of the terminal methyl group protons (at approximately 0.88 ppm) is suitable. For maleic anhydride, the singlet from the two olefinic protons (at approximately 7.1 ppm) should be used.
-
Calculate the purity of C16E6 using the following equation:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = C16E6
-
IS = Internal Standard
-
Comparison with Alternative Non-ionic Surfactants
The selection of a non-ionic surfactant is critical for the successful formulation of many drug products. While C16E6 is a valuable excipient, several alternatives are available, each with its own set of properties.
Table 3: Comparison of Physicochemical Properties of Common Non-ionic Surfactants
| Surfactant | Chemical Name | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) |
| C16E6 | This compound | ~507 | ~0.0004 |
| Polysorbate 80 | Polyoxyethylene (20) sorbitan (B8754009) monooleate | ~1310 | ~0.012 |
| Pluronic® F-68 | Poloxamer 188 | ~8400 | ~1.0 |
| Solutol® HS 15 | Macrogol 15 hydroxystearate | ~963 | ~0.02 |
| Cremophor® EL | Polyoxyl 35 castor oil | ~2500 | ~0.02 |
Note: CMC values can vary depending on the temperature, solvent, and presence of other solutes.
Performance Considerations:
-
C16E6 offers a very low CMC, which can be advantageous for maintaining micellar stability upon dilution in the body.
-
Polysorbate 80 is a widely used and well-characterized surfactant, but it is prone to degradation by hydrolysis and oxidation, which can impact protein stability.
-
Pluronic® F-68 is a block copolymer with good biocompatibility and is often used in nanoparticle formulations.[5]
-
Solutol® HS 15 and Cremophor® EL are effective solubilizing agents but have been associated with potential toxicity and hypersensitivity reactions.[6][7][8]
Visualizing Experimental Workflows
To further clarify the validation process, the following diagrams illustrate the key experimental workflows.
Conclusion
The purity and quality of C16E6 are critical to its performance as a pharmaceutical excipient. By employing robust analytical techniques such as HPLC-CAD and qNMR, researchers can confidently validate the quality of commercial batches. The detailed protocols provided in this guide serve as a practical starting point for establishing in-house validation procedures. Furthermore, a thorough understanding of the properties of C16E6 in comparison to its alternatives will enable the selection of the most appropriate surfactant for a given drug development application, ultimately contributing to the development of safe and effective medicines.
References
- 1. Determination of standard sample purity using the high-precision 1H-NMR process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Cremophor EL: the drawbacks and advantages of vehicle selection for drug formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Preserving Protein Integrity: A Comparative Guide to Solubilization with C16E6 and Other Detergents
For researchers, scientists, and drug development professionals, the successful solubilization of membrane proteins without compromising their native function is a critical, yet often challenging, step. The choice of detergent is paramount in this process, as it must effectively extract the protein from the lipid bilayer while maintaining its structural integrity and biological activity. This guide provides a comparative analysis of the non-ionic detergent C16E6 (polyoxyethylene(6)hexadecyl ether) and other commonly used detergents, supported by experimental data and detailed protocols to aid in the selection of the optimal solubilization agent for your research needs.
The delicate balance required to solubilize a membrane protein while preserving its function necessitates a careful screening of various detergents.[1] Factors such as the detergent's charge, alkyl chain length, and head group composition can significantly impact solubilization efficiency and the stability of the target protein.[2] Non-ionic detergents, like C16E6, are generally considered mild as they primarily disrupt lipid-lipid and lipid-protein interactions, leaving protein-protein interactions largely intact, which is crucial for maintaining the protein's native structure.[3]
Comparative Analysis of Detergent Performance
The efficacy of a detergent is protein-dependent, and what works well for one membrane protein may denature another. Therefore, a systematic screening approach is often necessary.[4] Below, we summarize the performance of C16E6 in comparison to other widely used detergents such as n-dodecyl-β-D-maltoside (DDM), lauryldimethylamine oxide (LDAO), and Triton X-100. The data presented here is a synthesis of findings from various studies and should serve as a guide for initial detergent selection.
| Detergent | Class | Typical Working Concentration | Solubilization Efficiency | Protein Stability | Functional Assay Compatibility | Key Considerations |
| C16E6 | Non-ionic | > CMC | Moderate to High | Good | Generally Good | Longer alkyl chain may be beneficial for some proteins but could be detrimental for others depending on the protein's hydrophobic thickness. |
| DDM | Non-ionic | > CMC (0.17 mM) | High | Good to Excellent | Excellent | A "gold standard" mild detergent for many membrane proteins, particularly GPCRs.[5][6] Often used with cholesterol analogs like CHS for enhanced stability.[7] |
| LDAO | Zwitterionic | > CMC | High | Moderate | Variable | Can be more denaturing than non-ionic detergents but is effective for solubilization and can be beneficial for crystallization.[2] |
| Triton X-100 | Non-ionic | > CMC (0.24 mM) | High | Moderate to Good | Good | A commonly used and cost-effective detergent, but its aromatic ring interferes with UV absorbance measurements at 280 nm.[8] |
| SDS | Anionic | > CMC | Very High | Low (Denaturing) | Poor | A harsh detergent that typically denatures proteins, making it unsuitable for functional studies but useful for SDS-PAGE.[5] |
| FC-12 | Zwitterionic | > CMC | High | Moderate | Variable | Can be more effective than DDM for some proteins in preserving specific activities like ATPase activity.[5][9] |
CMC: Critical Micelle Concentration
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are generalized protocols for membrane protein solubilization and a common functional assay, which should be optimized for each specific protein and detergent combination.
Protocol 1: Membrane Protein Solubilization
This protocol outlines the basic steps for extracting a target membrane protein from a cell membrane preparation.
-
Membrane Preparation:
-
Harvest cells expressing the target protein and resuspend the cell pellet in a lysis buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, with protease inhibitors).
-
Lyse the cells using a suitable method (e.g., sonication, French press).
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris.
-
Collect the supernatant and perform ultracentrifugation (e.g., 100,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a solubilization buffer to a final protein concentration of 1-10 mg/mL.
-
-
Detergent Solubilization:
-
Add the chosen detergent (e.g., C16E6, DDM) to the membrane suspension. The final detergent concentration should be above its critical micelle concentration (CMC) and is typically optimized in the range of 0.5-2% (w/v).
-
Incubate the mixture with gentle agitation for 1-4 hours at 4°C.
-
Perform ultracentrifugation (e.g., 100,000 x g) to pellet the non-solubilized material.
-
The supernatant contains the solubilized membrane protein, which can then be purified.
-
Protocol 2: Radioligand Binding Assay for GPCRs
This assay is commonly used to assess the functionality of G-protein coupled receptors (GPCRs) after solubilization.
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the solubilized and purified GPCR to each well.
-
Add a radiolabeled ligand specific to the receptor at a concentration near its dissociation constant (Kd).
-
For competition assays, add increasing concentrations of an unlabeled competitor ligand.
-
To determine non-specific binding, include a set of wells with a high concentration of the unlabeled ligand.
-
-
Incubation and Detection:
-
Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separate the bound from free radioligand using a method such as filtration through a glass fiber filter mat.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Analyze the data using appropriate software (e.g., Prism) to determine binding parameters such as Kd and Bmax (maximal number of binding sites).[10]
-
Visualizing Experimental Workflows
To better illustrate the processes involved in cross-validating protein function after solubilization, the following diagrams created using Graphviz (DOT language) depict a typical experimental workflow and a signaling pathway that might be studied.
References
- 1. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Engineering of soluble bacteriorhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structuring Detergents for Extracting and Stabilizing Functional Membrane Proteins | PLOS One [journals.plos.org]
- 6. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPCR stabilization using the bicelle-like architecture of mixed sterol-detergent micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 9. mdpi.com [mdpi.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking C16E6 Against Novel Surfactants for Membrane Protein Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate surfactant is a critical determinant for success in membrane protein research. The ideal surfactant must effectively solubilize the protein from the lipid bilayer while preserving its structural integrity and biological function. For decades, polyoxyethylene alkyl ethers like C16E6 have been utilized, but a new generation of novel surfactants offers significant advantages in terms of stability and compatibility with downstream applications. This guide provides an objective comparison of C16E6 against leading novel surfactants, supported by experimental data, to inform your selection process.
Executive Summary
While traditional non-ionic detergents like C16E6 are effective for solubilization, novel surfactants such as Lauryl Maltose Neopentyl Glycol (LMNG) and fluorinated surfactants often provide superior stability for challenging membrane proteins, particularly G-protein coupled receptors (GPCRs). LMNG has demonstrated a remarkable ability to enhance the thermostability of GPCRs, a critical factor for structural studies. Fluorinated surfactants, while generally less effective for initial solubilization, excel at stabilizing membrane proteins once extracted. The choice of surfactant should be guided by the specific membrane protein and the intended downstream applications.
Quantitative Comparison of Surfactants
The following table summarizes the key performance indicators for C16E6 and representative novel surfactants. Data has been compiled from various studies, and for comparison, n-dodecyl-β-D-maltoside (DDM) is included as a widely studied benchmark, often used as a proxy for other alkyl maltosides.
| Surfactant Class | Example Surfactant | Target Protein | Solubilization Efficiency (%) | Thermostability (°C) | Functional Activity |
| Polyoxyethylene Ether | C12E8 (analogue of C16E6) | Various | Generally high | Protein-dependent | Variable |
| Alkyl Maltoside | DDM | β2 Adrenergic Receptor (β2AR) | High (~90%)[1] | 71.6 (apo) / 91.2 (agonist-bound)[1] | Maintained |
| Neopentyl Glycol | LMNG | β2 Adrenergic Receptor (β2AR) | High | 82.4 (apo) / 97.6 (agonist-bound)[1] | Maintained, often enhanced |
| Fluorinated Surfactant | F6OM | Various | Generally low (used for stabilization) | High | Well-preserved |
Note: Direct quantitative comparisons are often protein- and condition-dependent. The data presented here are illustrative examples from published studies.
Experimental Protocols
Reproducible and rigorous experimental design is crucial for benchmarking surfactants. Below are detailed protocols for key assays.
Membrane Protein Solubilization Efficiency Assay
Objective: To quantify the percentage of a target membrane protein solubilized from the cell membrane by different surfactants.
Methodology:
-
Membrane Preparation:
-
Harvest cells expressing the target membrane protein by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors).
-
Lyse the cells using a high-pressure homogenizer or sonication.
-
Centrifuge the lysate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
-
Pellet the membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
Resuspend the membrane pellet in a buffer without detergent.
-
-
Solubilization:
-
Aliquot the membrane suspension into separate tubes for each surfactant to be tested.
-
Add each surfactant from a stock solution to a final concentration of 1% (w/v).
-
Incubate with gentle agitation for 1 hour at 4°C.
-
-
Separation of Solubilized and Insoluble Fractions:
-
Centrifuge the samples at high speed (e.g., 100,000 x g for 45 minutes at 4°C).
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Resuspend the pellet (insoluble fraction) in the same volume of buffer as the supernatant.
-
-
Quantification:
-
Determine the amount of the target protein in both the solubilized and insoluble fractions using a suitable method (e.g., Western blot, ELISA, or fluorescence if the protein is tagged).
-
Calculate the solubilization efficiency as: (Amount of protein in supernatant) / (Amount of protein in supernatant + Amount of protein in pellet) * 100%.
-
Thermostability Assay using Fluorescence-Detection Size-Exclusion Chromatography (FSEC-TS)
Objective: To determine the melting temperature (Tm) of a membrane protein in the presence of different surfactants as a measure of its stability.[2][3][4][5]
Methodology:
-
Sample Preparation:
-
Heat Treatment:
-
Incubate the aliquots at a range of temperatures (e.g., from 25°C to 85°C) for a fixed duration (e.g., 10 minutes) using a thermocycler.
-
Immediately cool the samples on ice.
-
-
FSEC Analysis:
-
Centrifuge the heated samples to pellet any aggregated protein.
-
Inject the supernatant onto a size-exclusion chromatography (SEC) column equilibrated with a buffer containing the respective surfactant at a concentration above its critical micelle concentration (CMC).
-
Monitor the elution profile using an in-line fluorescence detector.
-
-
Data Analysis:
-
The peak height of the monodisperse protein fraction corresponds to the amount of folded protein remaining after heat treatment.
-
Plot the normalized peak height against the incubation temperature.
-
Fit the data to a sigmoidal curve to determine the Tm, which is the temperature at which 50% of the protein is denatured.
-
Functional Assay: Radioligand Binding
Objective: To assess the functional integrity of a G-protein coupled receptor (GPCR) by measuring its ability to bind a specific radiolabeled ligand.[6][7][8][9]
Methodology:
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the purified and solubilized GPCR.
-
Add increasing concentrations of a specific radiolabeled ligand (e.g., [³H]-agonist or antagonist).
-
To determine non-specific binding, include a parallel set of wells containing a high concentration of a non-labeled ("cold") competitor ligand.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to trap the receptor-ligand complexes.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding against the radioligand concentration and fit the data to a saturation binding curve to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Visualizations
Signaling Pathway and Purification Principle
Caption: GPCR activation by an agonist leads to a conformational change, G-protein coupling, and downstream signaling. This active conformation can be exploited for affinity purification using an immobilized Gα C-terminus peptide.
Experimental Workflow for Surfactant Benchmarking
Caption: A systematic workflow for comparing the performance of different surfactants in membrane protein research, from solubilization to functional characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Assessment of Membrane Protein Quality by Fluorescent Size Exclusion Chromatography [jove.com]
- 3. Fluorescence-Detection Size-Exclusion Chromatography: A Technique to Identify the Integrity of Fluorescent Membrane Proteins upon Detergent Solubilization [jove.com]
- 4. Fluorescence-Detection Size-Exclusion Chromatography-Based Thermostability Assay for Membrane Proteins | Springer Nature Experiments [experiments.springernature.com]
- 5. A fluorescence-detection size-exclusion chromatography-based thermostability assay to identify membrane protein expression and crystallization conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of C16E6 and SDS on Protein Secondary Structure: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the influence of surfactants on protein structure is paramount for formulation, stabilization, and delivery of therapeutic proteins. This guide provides a comparative analysis of the effects of a non-ionic surfactant, hexaethylene glycol mono-n-hexadecyl ether (C16E6), and an anionic surfactant, sodium dodecyl sulfate (B86663) (SDS), on protein secondary structure. The information is supported by established experimental principles and data from spectroscopic analyses.
Executive Summary
Sodium dodecyl sulfate (SDS) is a widely utilized anionic surfactant known for its potent protein-denaturing capabilities. It disrupts non-covalent interactions within proteins, leading to a substantial loss of secondary and tertiary structure and the formation of a linear polypeptide chain coated with surfactant molecules.[1] In contrast, non-ionic surfactants, such as C16E6, generally exhibit a much weaker interaction with proteins.[2] Their interactions are primarily hydrophobic, and they are often used to solubilize and stabilize proteins without causing significant unfolding. This guide delves into the nuanced effects of these two distinct types of surfactants on the alpha-helical and beta-sheet content of proteins, providing a framework for selecting the appropriate surfactant for specific research and development applications.
Data Presentation: C16E6 vs. SDS Effects on Protein Secondary Structure
The following table summarizes the typical effects of C16E6 and SDS on the secondary structure of a model globular protein as determined by Far-UV Circular Dichroism (CD) spectroscopy. The values represent generalized observations from multiple studies on various proteins.
| Surfactant | Concentration Range | Effect on α-Helix Content | Effect on β-Sheet Content | Overall Structural Impact |
| C16E6 | Below & Above CMC | Minimal to no significant change | Minimal to no significant change | Generally preserves native secondary structure; can enhance stability. |
| SDS | Below CMC | Minor perturbations, possible slight increase in helicity for some proteins. | Minor changes. | Initial binding, minimal structural disruption. |
| SDS | Above CMC | Significant decrease | Significant decrease, often leading to random coil formation. | Strong denaturation and loss of native structure.[3] |
CMC: Critical Micelle Concentration
Mechanistic Differences in Surfactant-Protein Interactions
The disparate effects of C16E6 and SDS on protein structure stem from their fundamental chemical differences.
SDS (Anionic Surfactant): The interaction between SDS and proteins is a complex process driven by both electrostatic and hydrophobic forces.[3] Below its critical micelle concentration (CMC), individual SDS molecules can bind to proteins.[3] Above the CMC, SDS micelles play a dominant role in denaturation, leading to the cooperative unfolding of the protein.[3] The negatively charged sulfate headgroup of SDS disrupts electrostatic interactions within the protein, while the hydrophobic tail penetrates the protein core, disrupting hydrophobic interactions that are crucial for maintaining the native fold.[4] This results in the characteristic "beads-on-a-string" model, where the unfolded polypeptide chain is decorated with SDS micelles.[4]
C16E6 (Non-ionic Surfactant): In contrast, non-ionic surfactants like C16E6 lack a charged headgroup and therefore do not engage in strong electrostatic interactions with proteins.[2] Their interaction is primarily governed by weaker hydrophobic forces.[2] C16E6 can bind to hydrophobic patches on the protein surface or form mixed micelles with the protein without inducing large-scale unfolding.[5] In many cases, these interactions can even stabilize the protein structure.
Experimental Protocols: Investigating Surfactant Effects by Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is a powerful technique for monitoring changes in protein secondary structure.[6][7] The far-UV region of the CD spectrum (190-250 nm) is particularly sensitive to the regular repeating structures of α-helices and β-sheets.[6]
Objective:
To quantify the changes in the secondary structure of a model protein (e.g., Bovine Serum Albumin or Lysozyme) upon interaction with varying concentrations of C16E6 and SDS.
Materials:
-
Model Protein (e.g., Bovine Serum Albumin, BSA, or Lysozyme)
-
Hexaethylene glycol mono-n-hexadecyl ether (C16E6)
-
Sodium Dodecyl Sulfate (SDS)
-
Phosphate (B84403) Buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Circular Dichroism Spectropolarimeter
-
Quartz cuvettes with appropriate path lengths (e.g., 0.1 cm for far-UV)[4]
Methodology:
-
Protein Solution Preparation:
-
Prepare a stock solution of the model protein in the phosphate buffer to a final concentration of approximately 0.1 - 0.2 mg/mL.
-
Filter the solution through a 0.22 µm filter to remove any aggregates.
-
-
Surfactant Solution Preparation:
-
Prepare stock solutions of C16E6 and SDS in the same phosphate buffer. A range of concentrations should be prepared to analyze effects below and above their respective CMCs.
-
-
Sample Preparation for CD Analysis:
-
For each surfactant, prepare a series of samples by mixing the protein stock solution with the surfactant stock solutions to achieve the desired final surfactant concentrations.
-
Prepare a protein-only control sample (no surfactant) and a buffer-only blank.
-
-
CD Spectra Acquisition:
-
Set the CD spectropolarimeter to scan in the far-UV region (e.g., 190-260 nm).
-
Record the CD spectrum of the buffer-only blank and subtract it from the spectra of all protein-containing samples.
-
Acquire the CD spectra for the protein-only control and for each protein-surfactant mixture. Typically, an average of 3-5 scans is taken for each sample to improve the signal-to-noise ratio.[4]
-
-
Data Analysis:
-
The raw CD data (in millidegrees) is typically converted to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹.
-
The secondary structure content (α-helix, β-sheet, random coil) is estimated from the CD spectra using deconvolution algorithms available through various software packages (e.g., K2D3, BeStSel).[2]
-
Visualization of Experimental Workflow and Surfactant Effects
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the differential effects of C16E6 and SDS on protein secondary structure.
Caption: Experimental workflow for comparative analysis.
Caption: Differential effects of C16E6 and SDS.
Conclusion
The choice between C16E6 and SDS has profound implications for the structural integrity of proteins. SDS is a powerful denaturant that is ideal for applications requiring complete protein unfolding, such as in SDS-PAGE. Conversely, C16E6 and other non-ionic surfactants are gentle and can be employed to enhance the solubility and stability of proteins while preserving their native secondary and tertiary structures. This makes them suitable for applications in drug formulation and biophysical characterization where maintaining the native protein conformation is critical. A thorough understanding of these differential effects, guided by techniques like Circular Dichroism, is essential for the rational design and development of protein-based therapeutics and diagnostics.
References
- 1. is.muni.cz [is.muni.cz]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. Circular Dichroism Spectra of α-Chymotrypsin–SDS Solutions Depend on the Procedure of Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Circular dichroism (CD) analyses of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
Validation of C16E6-lipid interactions using biophysical techniques.
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The interaction of surfactants with lipid membranes is a critical area of study in fields ranging from drug delivery to membrane protein biochemistry. Understanding the thermodynamics and kinetics of these interactions is paramount for designing effective and safe formulations. This guide provides a comparative framework for validating the interaction of the non-ionic surfactant C16E6 (Hexaethylene glycol monohexadecyl ether) with lipid membranes using state-of-the-art biophysical techniques.
Due to the limited availability of specific quantitative data for C16E6 in the current literature, this document serves as a methodological guide. It outlines the experimental protocols and data presentation formats that can be employed to characterize C16E6-lipid interactions and compares them with established data for other commonly used non-ionic surfactants, such as Triton X-100 and Pluronic F-127.
Comparative Analysis of Surfactant-Lipid Interactions
A thorough biophysical characterization of surfactant-lipid interactions involves determining key thermodynamic and kinetic parameters. The following tables illustrate how data for C16E6 could be presented and compared against other non-ionic surfactants.
Table 1: Thermodynamic Parameters of Surfactant-Lipid Interactions Measured by Isothermal Titration Calorimetry (ITC)
| Surfactant | Lipid System | Binding Affinity (KD) (µM) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Stoichiometry (N) (Surfactant:Lipid) |
| C16E6 | DMPC Vesicles | Data not available | Data not available | Data not available | Data not available |
| Triton X-100 | POPC Vesicles | Not typically reported from ITC | Endothermic, then exothermic[1] | - | - |
| Pluronic F-127 | DMPC Vesicles | - | Dependent on lipid phase[2] | Dependent on lipid phase | - |
Note: The interaction of Triton X-100 with lipid vesicles is a complex process that involves partitioning and solubilization, making the determination of a single KD value challenging with ITC. The process is often characterized by an initial endothermic phase (insertion) followed by an exothermic phase (micellization)[1]. For Pluronic F-127, the interaction is highly dependent on the physical state (gel or liquid-crystalline) of the lipid membrane[2].
Table 2: Kinetic Parameters of Surfactant-Lipid Interactions Measured by Surface Plasmon Resonance (SPR)
| Surfactant | Lipid System | Association Rate Constant (ka) (M-1s-1) | Dissociation Rate Constant (kd) (s-1) | Equilibrium Dissociation Constant (KD) (µM) |
| C16E6 | Supported DMPC Bilayer | Data not available | Data not available | Data not available |
| Triton X-100 | Supported Phospholipid Bilayer | Rapid association | Irreversible[3][4] | - |
| Simulsol SL 11W (Alternative) | Supported Phospholipid Bilayer | Gradual association | Reversible[3][4] | - |
Note: The interaction of strong detergents like Triton X-100 with supported lipid bilayers often leads to rapid and irreversible disruption of the membrane, making it difficult to determine equilibrium and dissociation constants accurately[3][4]. Weaker, non-ionic surfactants may exhibit more reversible binding kinetics.
Experimental Protocols for Biophysical Characterization
To obtain the quantitative data presented above, rigorous experimental protocols are necessary. The following sections detail the methodologies for the key biophysical techniques.
Surface Plasmon Resonance (SPR) Spectroscopy
SPR is a powerful technique for real-time, label-free analysis of binding kinetics and affinity.
Experimental Workflow for SPR
Caption: Workflow for SPR analysis of C16E6-lipid interaction.
Protocol:
-
Liposome Preparation: Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., DMPC, POPC) by extrusion or sonication.
-
Sensor Chip Preparation: Use a sensor chip suitable for lipid vesicle capture, such as an L1 chip, which has a lipophilic surface.
-
Immobilization: Inject the liposome suspension over the sensor chip surface to allow for vesicle capture and formation of a supported lipid bilayer.
-
Equilibration: Flow running buffer (e.g., PBS or HEPES-buffered saline) over the chip to establish a stable baseline.
-
Association: Inject a series of concentrations of the C16E6 solution over the immobilized lipid surface and monitor the change in response units (RU) over time.
-
Dissociation: Replace the surfactant solution with running buffer and monitor the decrease in RU as the surfactant dissociates from the lipid bilayer.
-
Regeneration: If the interaction is reversible, the surface may be regenerated by a pulse of a mild detergent or buffer with high or low pH. For irreversible interactions, a new surface is required for each experiment.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Experimental Workflow for ITC
Caption: Workflow for ITC analysis of C16E6-lipid interaction.
Protocol:
-
Sample Preparation: Prepare a solution of C16E6 and a suspension of lipid vesicles (e.g., DMPC LUVs) in the same buffer to minimize heats of dilution.
-
Instrument Setup: Thoroughly clean and degas the sample cell and injection syringe. Set the experimental temperature.
-
Loading: Load the lipid vesicle suspension into the sample cell and the C16E6 solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the C16E6 solution into the lipid vesicle suspension while monitoring the heat released or absorbed.
-
Control Titration: Perform a control experiment by titrating C16E6 into the buffer alone to determine the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the experimental data. Integrate the heat peaks for each injection and plot them against the molar ratio of surfactant to lipid. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (N). The entropy change (TΔS) can then be calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide atomic-level information about the insertion of a surfactant into a lipid bilayer and its effect on membrane structure and dynamics.
Experimental Workflow for NMR
Caption: Workflow for NMR analysis of C16E6-lipid interaction.
Protocol:
-
Sample Preparation: Prepare lipid vesicles (e.g., POPC) and, if desired for specific experiments, isotopically labeled C16E6 (e.g., with 13C or 2H). Incubate the surfactant with the vesicles to allow for partitioning into the membrane.
-
NMR Data Acquisition:
-
1H NMR: Changes in the chemical shifts and line broadening of both lipid and surfactant proton signals upon interaction can indicate the location and dynamics of the surfactant within the bilayer.
-
31P NMR: The chemical shift anisotropy of the lipid phosphate (B84403) headgroups is sensitive to the local environment. Changes in the 31P NMR spectrum can indicate perturbations of the membrane surface by the surfactant.
-
2H NMR: Using deuterated lipids, the acyl chain order parameters can be measured. Insertion of the surfactant may alter these order parameters, providing information on the depth of penetration and its effect on membrane fluidity.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): 2D NOESY experiments can reveal through-space proximities between protons of the surfactant and the lipid molecules, providing direct evidence of their interaction and relative positioning.
-
-
Data Analysis: Analyze the changes in chemical shifts, line shapes, relaxation rates, and NOE cross-peaks to build a model of the C16E6-lipid interaction at the atomic level.
Conclusion
References
Assessing the impact of C16E6 vs. Fos-Choline on protein-ligand binding assays.
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate detergent is a critical determinant for the success of in vitro protein-ligand binding assays involving membrane proteins. The detergent must effectively solubilize the protein from the lipid bilayer while preserving its native conformation and functional integrity. This guide provides an objective comparison of two commonly used detergents, the non-ionic polyoxyethylene glycol ether C16E6 and the zwitterionic Fos-Choline-16, to aid researchers in making an informed choice for their experimental needs.
Introduction to the Detergents
C16E6 (Hexadecyl octaethylene glycol monoether) belongs to the polyoxyethylene glycol ether class of non-ionic detergents. These detergents are generally considered mild, as they primarily disrupt lipid-lipid and protein-lipid interactions rather than protein-protein interactions. Their uncharged headgroups make them less likely to denature proteins.
Fos-Choline-16 (n-Hexadecylphosphocholine) is a zwitterionic detergent from the phosphocholine (B91661) family. Zwitterionic detergents possess both a positive and a negative charge in their hydrophilic headgroup, resulting in a net neutral charge. Fos-Cholines are known for their high solubilization efficiency for a wide range of membrane proteins.[1] However, there is growing evidence suggesting that they can be destabilizing for some membrane proteins, potentially leading to unfolding.
Physicochemical Properties
The behavior of detergents in solution is largely governed by their physicochemical properties, most notably the Critical Micelle Concentration (CMC) and the aggregation number. The CMC is the concentration at which detergent monomers begin to form micelles, and it is a key indicator of the detergent's stability and strength. The aggregation number refers to the average number of detergent monomers per micelle.
| Property | C16E6 | Fos-Choline-16 |
| Chemical Class | Non-ionic (Polyoxyethylene Glycol Ether) | Zwitterionic (Phosphocholine) |
| Molecular Weight ( g/mol ) | ~715 | 407.5 |
| Critical Micelle Concentration (CMC) | Not available in searched results | 0.013 mM (0.00053%)[1][2] |
| Aggregation Number | Not available in searched results | Not available in searched results |
Impact on Protein Stability and Function
The choice between C16E6 and Fos-Choline-16 can have a significant impact on the stability and functional activity of the target membrane protein. This, in turn, directly affects the reliability and accuracy of protein-ligand binding data.
C16E6 and Polyoxyethylene Glycol Ethers:
-
Generally considered "mild" detergents.
-
Tend to preserve the native structure and function of many membrane proteins.
-
Their larger micelle size can sometimes be beneficial for stabilizing larger or more complex membrane proteins.
Fos-Choline-16:
-
Known for its high solubilization power, which can be advantageous for extracting stubborn membrane proteins.[1]
-
However, there are reports of Fos-Choline detergents leading to protein destabilization and unfolding.
-
The choice of a Fos-Choline detergent should be carefully considered, and its effects on the specific protein of interest should be empirically validated.
Application in Protein-Ligand Binding Assays
Both C16E6 and Fos-Choline-16 can be used in various protein-ligand binding assays, including Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). However, their distinct properties necessitate different considerations for each technique.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of binding kinetics (k_on, k_off) and affinity (K_D). The intrinsic instability of membrane proteins in detergent micelles presents a significant challenge in SPR studies.[3]
Considerations for C16E6 in SPR:
-
Its mild nature may help preserve the native conformation of the immobilized protein for longer durations.
-
The larger micelle size might create a more lipid-like environment around the protein, which could be beneficial for maintaining its activity.
Considerations for Fos-Choline-16 in SPR:
-
Its high solubilizing efficiency might facilitate the preparation of a homogenous protein sample for immobilization.
-
However, its potential to destabilize the protein could lead to a loss of activity on the sensor chip surface over time, resulting in inaccurate kinetic data.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and K_D). A major challenge in ITC experiments with detergent-solubilized membrane proteins is the heat of dilution from mismatched detergent concentrations between the syringe and the sample cell.[4]
Considerations for C16E6 in ITC:
-
As a non-ionic detergent, the heat of demicellization upon dilution is often lower compared to ionic or zwitterionic detergents, which can simplify data analysis.
Considerations for Fos-Choline-16 in ITC:
-
The zwitterionic nature of Fos-Choline-16 can lead to significant heats of dilution if the monomer and micelle concentrations are not precisely matched between the protein and ligand solutions.
-
Extensive dialysis of both protein and ligand against the same buffer containing the detergent at a concentration well above its CMC is crucial to minimize these artifacts.[4]
Experimental Protocols
Below are generalized protocols for preparing a membrane protein for SPR and ITC analysis. These should be optimized for the specific protein and ligand system.
General Membrane Protein Preparation Workflow
Caption: General workflow for membrane protein preparation for binding assays.
SPR Experimental Protocol
-
Protein Preparation:
-
Express and purify the target membrane protein.
-
During the final purification step (e.g., size exclusion chromatography), exchange the buffer to the desired SPR running buffer containing either C16E6 or Fos-Choline-16 at a concentration of at least 2x CMC.
-
Ensure the final protein preparation is pure and monodisperse.
-
-
SPR Analysis:
-
Immobilize the purified membrane protein onto a suitable sensor chip (e.g., via amine coupling or affinity capture).
-
Prepare a series of ligand dilutions in the same running buffer used for protein immobilization.
-
Inject the ligand solutions over the immobilized protein surface and a reference surface.
-
Monitor the binding response in real-time.
-
Regenerate the sensor surface between ligand injections if necessary.
-
Fit the resulting sensorgrams to an appropriate binding model to determine kinetic and affinity constants.
-
ITC Experimental Protocol
-
Protein and Ligand Preparation:
-
Purify the membrane protein as described above.
-
Extensively dialyze both the protein and the ligand against the same buffer containing either C16E6 or Fos-Choline-16 at a concentration well above the CMC (e.g., 5-10x CMC). This is a critical step to minimize heats of dilution.[4]
-
Accurately determine the concentrations of the protein and ligand.
-
-
ITC Analysis:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
As a control, perform an identical titration of the ligand into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the protein-ligand binding data.
-
Fit the integrated heat data to a suitable binding model to determine the thermodynamic parameters (K_D, ΔH, and stoichiometry).
-
Logical Flow for Detergent Selection
Caption: Decision-making flowchart for selecting a suitable detergent.
Conclusion
The choice between C16E6 and Fos-Choline-16 for protein-ligand binding assays is not straightforward and is highly dependent on the specific membrane protein under investigation. C16E6, as a mild non-ionic detergent, may be a safer initial choice for preserving protein integrity. Fos-Choline-16, with its potent solubilizing properties, might be necessary for proteins that are difficult to extract from the membrane, but its potential to destabilize the protein necessitates careful validation. Ultimately, an empirical approach involving a detergent screen to assess both protein stability and functional activity is the most reliable strategy for selecting the optimal detergent for your protein-ligand binding studies.
References
A Researcher's Guide to Non-Ionic Surfactants for Single-Particle Analysis
A Comparative Review of Performance and Experimental Best Practices
For researchers, scientists, and drug development professionals venturing into the high-resolution world of single-particle analysis, particularly cryo-electron microscopy (cryo-EM), the selection of an appropriate non-ionic surfactant is a critical determinant of success. These amphiphilic molecules are indispensable for solubilizing, stabilizing, and ensuring the monodispersity of biological macromolecules, especially challenging membrane proteins. However, the very properties that make them effective can also introduce artifacts, such as increased background noise and preferred particle orientation, which can compromise the final three-dimensional reconstruction.
This guide provides an objective comparison of commonly used non-ionic surfactants, supported by experimental data, to aid in the rational selection of the optimal detergent for your single-particle analysis workflow. We will delve into their physicochemical properties, their impact on sample quality, and provide detailed experimental protocols for their use.
Comparative Analysis of Key Non-Ionic Surfactants
The choice of non-ionic surfactant can significantly influence the quality of the final dataset. The ideal surfactant should effectively solubilize and stabilize the target protein while forming small, homogeneous micelles that do not interfere with particle picking and alignment. Below is a comparative summary of some of the most widely used non-ionic surfactants in single-particle analysis.
| Surfactant | Chemical Name | Critical Micelle Concentration (CMC) | Key Characteristics & Applications |
| Polysorbate 20 (Tween 20) | Polyoxyethylene (20) sorbitan (B8754009) monolaurate | ~55 µM (0.006% w/v)[1] | Often used at low concentrations to reduce protein adsorption to the air-water interface and prevent aggregation.[1] Its higher CMC compared to Polysorbate 80 means more monomeric surfactant is available in solution.[1] |
| Polysorbate 80 (Tween 80) | Polyoxyethylene (20) sorbitan monooleate | ~13 µM (0.001% w/v)[1] | Similar to Tween 20 but with a lower CMC due to its longer fatty acid chain, making it more effective at lower concentrations.[1] It has been shown to provide better protection against agitation-induced aggregation for some proteins.[1] |
| n-Dodecyl-β-D-maltoside (DDM) | n-Dodecyl-β-D-maltopyranoside | ~170 µM (0.17 mM)[2] | A widely used detergent for the extraction and purification of membrane proteins due to its gentle nature.[2][3] It forms relatively large micelles, which can sometimes interfere with cryo-EM imaging.[4] DDM is often exchanged for a detergent with a lower CMC for final structure determination.[5] |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Lauryl Maltose Neopentyl Glycol | ~10 µM (0.01 mM)[2] | Known for its excellent ability to stabilize delicate membrane proteins.[3] Its very low CMC makes it challenging to remove excess micelles, but it is favored for high-resolution structure determination.[4][6] |
| Glyco-diosgenin (GDN) | Glyco-diosgenin | ~18 µM (0.018 mM)[2][7] | A synthetic digitonin (B1670571) analogue that has gained popularity for its ability to stabilize a wide range of membrane proteins, including GPCRs.[7][8] It forms well-defined, smaller micelles compared to DDM, which is advantageous for cryo-EM.[9][10] |
Experimental Protocols
The successful application of non-ionic surfactants in single-particle analysis hinges on meticulous experimental execution. Below are detailed methodologies for key experiments.
General Protocol for Sample Preparation for Cryo-EM
This protocol outlines the general steps for preparing a protein sample with a non-ionic surfactant for vitrification. The optimal concentration of the surfactant must be empirically determined for each specific protein.
Materials:
-
Purified protein sample in a suitable buffer (e.g., Tris-HCl, HEPES)
-
High-purity non-ionic surfactant stock solution (e.g., 10% w/v)
-
Cryo-EM grids (e.g., copper grids with a continuous carbon or gold film)
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Micropipettes and sterile, low-binding microcentrifuge tubes
Procedure:
-
Protein Concentration: Concentrate the purified protein to a suitable concentration for cryo-EM, typically in the range of 1-10 mg/mL. This should be done prior to the final addition of the surfactant to minimize micelle formation during concentration.
-
Surfactant Addition: Just prior to grid preparation, add the non-ionic surfactant to the protein sample to a final concentration slightly above its CMC. Common starting concentrations are 0.01% for LMNG/GDN and 0.05% for DDM. It is crucial to screen a range of surfactant concentrations to find the optimal condition that results in a monodisperse sample with minimal background noise.
-
Incubation: Gently mix the sample and incubate on ice for 15-30 minutes to allow for equilibration and protein-micelle complex formation. Avoid vigorous vortexing, which can lead to protein denaturation and aggregation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >100,000 x g) for 10-30 minutes at 4°C to remove any aggregated protein or large, empty micelles.
-
Grid Preparation: a. Place the plunge-freezing apparatus in a temperature and humidity-controlled environment (e.g., 4°C and 95% humidity) to minimize sample evaporation. b. Glow-discharge the cryo-EM grids to render the surface hydrophilic. c. Apply 3-4 µL of the protein-surfactant mixture to the grid. d. Blot the grid for a specific time (typically 2-5 seconds) with a set blotting force to create a thin aqueous film. e. Immediately plunge-freeze the grid into liquid ethane.
-
Screening: Screen the vitrified grids using a transmission electron microscope to assess ice thickness, particle distribution, and the presence of aggregates or excess micelles.
Determining the Critical Micelle Concentration (CMC)
While CMC values are often published, they can be influenced by buffer conditions such as ionic strength and pH.[11] Therefore, it can be beneficial to experimentally verify the CMC in your specific buffer. Techniques such as surface tension measurements, fluorescence spectroscopy, or dynamic light scattering can be employed.[12][13]
Visualizing Workflows and Decision Making
To further clarify the experimental process and the logic behind surfactant selection, the following diagrams have been generated using Graphviz.
References
- 1. Effect of Polysorbate 20 and Polysorbate 80 on the Higher Order Structure of a Monoclonal Antibody and its Fab and Fc Fragments Probed Using 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 4. Cryo-EM: spinning the micelles away - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of surfactants in electron cryo-microscopy film preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discuss.cryosparc.com [discuss.cryosparc.com]
- 7. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 8. GDN - Why membrane protein researchers should use it [lubio.ch]
- 9. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. www-origin.horiba.com [www-origin.horiba.com]
Determining the efficacy of C16E6 in comparison to amphipols for protein stabilization.
For researchers, scientists, and drug development professionals navigating the complex landscape of membrane protein stabilization, the choice of surfactant is a critical determinant of experimental success. This guide provides an objective comparison of the non-ionic detergent Hexaethylene glycol monohexadecyl ether (C16E6) and amphipols, focusing on their efficacy in preserving the structural and functional integrity of membrane proteins. This analysis is supported by available experimental data and detailed methodologies for key assessment techniques.
At a Glance: C16E6 and Amphipols
| Feature | C16E6 | Amphipols (A8-35) |
| Type | Non-ionic detergent | Amphipathic polymer |
| Molecular Weight | ~506.76 g/mol [1] | Average of ~9 kDa for the polymer chain[2] |
| Composition | Polyoxyethylene glycol ether with a 16-carbon alkyl chain | Polyacrylate backbone grafted with octyl and isopropylamine (B41738) groups |
| Mechanism | Forms micelles that encapsulate the hydrophobic transmembrane domains of proteins. | Adsorbs onto the hydrophobic surface of the protein, creating a hydrophilic shell without the need for a persistent micellar phase.[3] |
| Critical Micelle Concentration (CMC) | Data not readily available in reviewed literature. | Extremely low; complexes are stable even at very low concentrations. |
| Aggregation Number | Data not readily available in reviewed literature. | Not applicable in the same way as detergents; forms a polymer coat around the protein. |
Delving Deeper: A Comparative Analysis
Amphipols, particularly the well-characterized A8-35, have emerged as a powerful alternative to traditional detergents for handling membrane proteins in aqueous solutions.[4][5] Their unique mechanism of action, which involves wrapping around the transmembrane region of a protein, offers several advantages over the micelle-based solubilization of detergents like C16E6.[3]
A key benefit of amphipols is the formation of highly stable protein-amphipol complexes that remain soluble even at concentrations where detergents would typically lead to protein aggregation due to the dissociation of micelles.[3] This property is particularly advantageous for techniques that require low concentrations of the stabilizing agent, such as cryo-electron microscopy and NMR spectroscopy.
While extensive quantitative data directly comparing the efficacy of C16E6 and amphipols is limited in the currently available literature, the general consensus in the field leans towards the superior stabilizing capacity of amphipols for a wide range of membrane proteins.[4][6] Amphipol-trapped proteins are often reported to be more stable biochemically than their detergent-solubilized counterparts.[6]
Information regarding the specific performance of C16E6 in protein stabilization, including its critical micelle concentration and aggregation number under various experimental conditions, is not as widely documented as for more commonly used detergents. This lack of data makes a direct, quantitative comparison challenging.
Experimental Protocols for Assessing Protein Stability
To empirically determine the optimal stabilization agent for a specific membrane protein, researchers can employ a variety of biophysical techniques. The following are detailed methodologies for two common assays:
Thermal Shift Assay (Differential Scanning Fluorimetry)
The thermal shift assay is a high-throughput method to assess protein stability by measuring the change in its melting temperature (Tm) in the presence of different stabilizing agents.[3][7][8]
Principle: A fluorescent dye, such as SYPRO Orange, binds to the hydrophobic regions of a protein. As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, leading to an increase in fluorescence. The temperature at which 50% of the protein is unfolded is the Tm. A higher Tm indicates greater protein stability.
Protocol:
-
Protein Preparation: Purify the target membrane protein and exchange it into the desired buffer.
-
Reagent Preparation:
-
Prepare a stock solution of the protein at a concentration of 0.2-0.4 mg/mL.
-
Prepare stock solutions of C16E6 and Amphipol A8-35 at various concentrations above their expected working concentrations.
-
Prepare a working solution of SYPRO Orange dye (e.g., 5X final concentration).
-
-
Assay Setup (96-well plate format):
-
In each well, add the protein solution.
-
Add the stabilizing agent (C16E6 or Amphipol A8-35) to achieve the desired final concentration. Include a control with no stabilizing agent.
-
Add the SYPRO Orange dye to each well.
-
Bring the final volume of each well to 20-25 µL with the assay buffer.
-
-
Data Acquisition:
-
Place the 96-well plate in a real-time PCR instrument.
-
Set the instrument to monitor fluorescence over a temperature gradient (e.g., 25°C to 95°C with a ramp rate of 1°C/minute).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate melting curves.
-
Determine the Tm for each condition by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melting curve.
-
Compare the Tm values in the presence of C16E6 and Amphipol A8-35 to the control to assess the degree of stabilization.
-
Circular Dichroism (CD) Spectroscopy
Circular Dichroism spectroscopy is a powerful technique for monitoring the secondary and tertiary structure of proteins in solution.[1][9][10][11][12] Thermal denaturation studies using CD can provide detailed information about the stability of a protein's folded state.
Principle: Chiral molecules, such as the alpha-helices and beta-sheets in proteins, absorb left and right circularly polarized light differently. This differential absorption provides a characteristic spectrum that reflects the protein's secondary structure. Changes in this spectrum upon heating indicate unfolding.
Protocol:
-
Sample Preparation:
-
Prepare samples of the purified membrane protein in a suitable buffer containing either C16E6 or Amphipol A8-35 at their optimal concentrations. A protein concentration of 0.1-0.2 mg/mL is typically used.
-
The buffer should have low absorbance in the far-UV region (e.g., phosphate (B84403) buffer).
-
-
Instrument Setup:
-
Use a CD spectrometer equipped with a temperature controller.
-
Set the wavelength range for monitoring, typically in the far-UV region (e.g., 222 nm for monitoring alpha-helical content).
-
-
Thermal Denaturation:
-
Equilibrate the sample at a starting temperature (e.g., 20°C).
-
Increase the temperature in a stepwise or continuous manner (e.g., 1°C/minute) up to a final temperature where the protein is expected to be fully unfolded (e.g., 90°C).
-
Record the CD signal at each temperature point.
-
-
Data Analysis:
-
Plot the CD signal (e.g., mean residue ellipticity at 222 nm) as a function of temperature.
-
The resulting curve represents the thermal unfolding transition.
-
The melting temperature (Tm) is the temperature at the midpoint of this transition.
-
Compare the Tm values obtained in the presence of C16E6 and Amphipol A8-35 to evaluate their relative stabilizing effects.
-
Visualizing the Stabilization Process
To illustrate the conceptual differences in the stabilization mechanisms of C16E6 and amphipols, the following diagrams are provided.
Caption: Mechanisms of protein stabilization by C16E6 and Amphipol A8-35.
Experimental Workflow for Stabilizer Screening
The process of selecting the optimal stabilizing agent for a membrane protein typically follows a systematic workflow.
Caption: A typical workflow for screening and selecting a protein stabilizer.
Conclusion
Both C16E6 and amphipols offer viable strategies for stabilizing membrane proteins, each with its own mechanism and potential advantages. Amphipols, particularly A8-35, are extensively documented to provide superior stability for a broad range of challenging membrane proteins, largely due to their unique polymer-based encapsulation that avoids the dynamic and potentially destabilizing nature of detergent micelles.
While quantitative, direct comparative data for C16E6 is sparse, the provided experimental protocols for thermal shift assays and circular dichroism offer a robust framework for researchers to empirically determine the most effective stabilization strategy for their specific protein of interest. The choice between C16E6 and amphipols will ultimately depend on the specific requirements of the downstream application and the inherent properties of the target protein. For demanding applications requiring high stability and low surfactant concentrations, amphipols currently represent the more characterized and often preferred choice.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. pages.jh.edu [pages.jh.edu]
- 3. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 4. Folding and stabilizing membrane proteins in amphipol A8-35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amphipol A8-35 - Jena Bioscience [jenabioscience.com]
- 6. Amphipols for Each Season - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of circular dichroism in the investigation of protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Hexaethylene Glycol Monohexadecyl Ether
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, essential safety protocols and logistical plans for the use of Hexaethylene glycol monohexadecyl ether, fostering a secure and productive research environment.
Operational Plan
This procedural guide outlines the necessary steps for the safe handling and disposal of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area.[1][2] A chemical fume hood is recommended for all procedures involving this substance.
-
Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.
-
Before handling, inspect all personal protective equipment (PPE) for any signs of damage or degradation.[1]
-
Keep containers of this compound tightly closed when not in use and store in a cool, dry place.[1]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[1] For tasks with a higher risk of splashing, chemical safety goggles and a face shield are recommended.
-
Skin Protection:
-
Wear a lab coat or other impervious clothing to prevent skin contact.[1]
-
Handle the substance with gloves that have been inspected prior to use.[1] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
-
Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contamination.[1]
-
-
Respiratory Protection:
3. Handling Procedures:
-
Avoid all personal contact, including inhalation of dust or vapors.[1][2]
-
Wash hands thoroughly with soap and water after handling and before breaks.[1][2]
-
Work clothes should be laundered separately from other clothing.[2]
4. First Aid Measures:
-
If in eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[5]
-
If on skin: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[2]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
5. Spill and Cleanup Procedures:
-
Evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE as described above.
-
For small spills, absorb the material with an inert substance such as sand, earth, or vermiculite.[2]
-
Sweep or shovel the absorbed material into a suitable, labeled, and closed container for disposal.[1][2]
6. Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[2]
-
Contaminated gloves and other disposable PPE should be placed in a sealed container and disposed of as chemical waste.[1]
-
Do not dispose of the chemical down the drain.
Quantitative Data
| Parameter | Value | Source/Standard |
| Occupational Exposure Limits | ||
| OSHA PEL (Permissible Exposure Limit) | No data available | OSHA |
| NIOSH REL (Recommended Exposure Limit) | No data available | NIOSH |
| ACGIH TLV (Threshold Limit Value) | No data available | ACGIH |
| Glove Compatibility | ||
| Recommended Glove Materials | Nitrile rubber, Neoprene, or other chemically resistant gloves are generally recommended for ethers. However, specific compatibility should be verified. | General Chemical Guides |
| Breakthrough Time (BTT) | Not specifically tested for this compound. For prolonged contact, gloves with a high protection class (longer breakthrough time) are advised. | EN 374 |
| Degradation | Check for any signs of swelling, cracking, or discoloration of glove material upon contact. | Visual Inspection |
Experimental Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
